molecular formula C8H8O4 B144190 Bis-lactone CAS No. 129679-49-8

Bis-lactone

Cat. No.: B144190
CAS No.: 129679-49-8
M. Wt: 168.15 g/mol
InChI Key: PEHLCCGXTLWMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-lactones are a class of chemical compounds featuring two lactone functional groups, making them valuable intermediates and building blocks in synthetic organic chemistry and materials science . These reagents are particularly useful in the synthesis of novel pseudo-peptidic molecules, which are biologically active artificial compounds investigated for their enhanced drug-like properties and potential in developing modulated peptidomimetics . The reactivity of bis-lactones allows them to serve as efficient precursors for creating these structures, which have shown selective cytotoxicity against specific cancer cell lines in research settings . Furthermore, specific bis-lactone compounds function as key raw materials in positive-type photoresists for producing planographic process plates and integrated circuits (LSI and IC) . Their application extends to polymer science, where they act as stabilizers for polymers and enable the development of new sustainable polymeric materials through step-growth polymerization with diols, dithiols, or diamines . The presence of γ-exomethylene moieties in some bis-lactones significantly enhances their reactivity, facilitating ring-opening and step-growth polymerization under mild conditions to create regioregular copolymers . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129679-49-8

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione

InChI

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2

InChI Key

PEHLCCGXTLWMRW-UHFFFAOYSA-N

SMILES

C1CC2C3C(C1OC3=O)C(=O)O2

Canonical SMILES

C1CC2C3C(C1OC3=O)C(=O)O2

Synonyms

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bis-Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of bis-lactones, a diverse class of organic compounds characterized by the presence of two lactone rings. This document details their reactivity, stability, and spectroscopic characteristics, with a focus on their relevance in polymer chemistry and drug development. Experimental protocols for key analytical techniques are provided, and relevant biological pathways are illustrated.

Core Chemical Properties of Bis-Lactones

Bis-lactones exhibit a wide range of chemical properties that are largely dictated by their structural features, including ring size, substitution patterns, and the nature of the linkage between the two lactone moieties.

Reactivity

The reactivity of bis-lactones is centered around the electrophilic nature of the carbonyl carbon in the lactone ring, making them susceptible to nucleophilic attack. This reactivity is significantly influenced by ring strain, substituents, and stereochemistry.

A notable example of enhanced reactivity is observed in spiro bis(γ-exomethylene γ-lactones)[1]. The presence of γ-exomethylene groups and the spiro structure greatly increases the reactivity of the lactone rings towards ring-opening[1][2][3]. This heightened reactivity is attributed to the better leaving group character of the enol formed upon nucleophilic attack[1]. Such bis-lactones readily react with a variety of nucleophiles, including diols, dithiols, and diamines, even under mild conditions, making them valuable monomers for step-growth polymerization[1][2][4].

The reaction with nucleophiles can sometimes lead to interesting intramolecular rearrangements. For instance, the reaction of a spiro bis(γ-exomethylene γ-lactone) with diols can involve a trans-lactonization process following the initial ring-opening[2]. However, this specific rearrangement is not observed with thiol nucleophiles[1].

Bicyclic lactones also exhibit unique reactivity. For example, 8-substituted 2,7-dioxabicyclo[3.2.1]octanones can be converted to 6-substituted-2,8-dioxabicyclo[3.3.0]octanones under both acidic and basic conditions[5]. Furthermore, these bicyclic systems can react with primary amines to form substituted pyrroles[5].

Stability

The stability of bis-lactones is a critical factor, particularly for their application in biological systems and as monomers for polymerization.

Hydrolytic Stability: Lactone rings are susceptible to hydrolysis, a reaction that is typically catalyzed by acid or base[6][7]. The rate of hydrolysis is dependent on the ring size, with smaller, more strained rings like β-lactones being more prone to hydrolysis than the more stable γ- and δ-lactones[8]. The pH of the environment plays a crucial role; for instance, the lactone form of camptothecin and its derivatives is favored in acidic conditions, while the inactive carboxylate form predominates at physiological pH[9]. Strategies to improve the metabolic stability of lactones, such as the introduction of fluorine atoms, have been explored to enhance their in vivo potency[10].

Thermal Stability: The thermal stability of bis-lactones and their resulting polymers is an important consideration for material applications. For polymers derived from spiro bis(γ-exomethylene γ-lactones), decomposition temperatures at 10% weight loss typically range from 200 to 220 °C for polyesters, with slightly higher stabilities observed for polymers derived from dithiols[4]. However, some lactones can exhibit early degradation and general thermal instability, which can limit their application as phase change materials[11].

Spectroscopic Characterization

The structural elucidation of bis-lactones relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for characterizing the structure of bis-lactones.

  • ¹H NMR: Provides information about the proton environment, including chemical shifts, coupling constants, and integration. The chemical shifts of protons adjacent to the carbonyl group and the oxygen atom of the lactone ring are particularly diagnostic. For example, in bisnorcholanic lactones, the signals for H-16 (part of the lactone moiety) are shifted downfield[12].

  • ¹³C NMR: Reveals the number and type of carbon atoms. The carbonyl carbon of the lactone typically appears in the range of 170-180 ppm.

  • ¹⁷O NMR: The chemical shifts of both the carbonyl and ether oxygens in lactones are sensitive to structural changes, including ring size and conjugation, providing a direct probe of the electronic environment of the oxygen atoms[13].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups in bis-lactones. The most prominent absorption is the carbonyl (C=O) stretching vibration, which is sensitive to the ring size of the lactone. Saturated γ-lactones (five-membered rings) typically show a C=O stretch at higher frequencies (1795-1760 cm⁻¹) compared to δ-lactones (six-membered rings) and open-chain esters.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of bis-lactones, which aids in their structural confirmation. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Spiro Bis(γ-exomethylene γ-lactone) (γSL)
ProtonChemical Shift (ppm)
=CH₂4.5 - 5.0

Data extracted from studies on a specific spiro bis(γ-exomethylene γ-lactone)[1][3].

Table 2: Thermal Properties of Polymers Derived from a Spiro Bis(γ-exomethylene γ-lactone)
Polymer TypeDecomposition Temperature (Td10, °C)Glass Transition Temperature (Tg, °C)
Polyesters200 - 220-11.1 to 1.8
Poly(spiro bis(β-thioether lactone))sSlightly higher than polyesters4.5 to 15.7
Poly(spiro bis(β-hydroxy-lactame))-43.3

Data represents a range for different co-monomers[4].

Biological Activity and Signaling Pathways

While bis-lactones are not typically considered primary signaling molecules, many exhibit significant biological activity, often through the inhibition of enzymes or modulation of key signaling pathways. Their ability to act as alkylating agents is fundamental to many of their biological effects[14].

Anticancer Activity

Several natural and synthetic lactones and bis-lactones have demonstrated potent anticancer activities[15][16][17]. Their mechanisms of action often involve the induction of apoptosis and the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and migration.

For example, the sesquiterpene lactone Britannin has been shown to reduce cancer cell proliferation by modulating multiple signaling pathways, including:

  • NF-κB Pathway: Inhibition of this pathway is a common mechanism for the anti-inflammatory and anticancer effects of many sesquiterpene lactones[18][19].

  • Keap1/Nrf2 Pathway: Britannin can covalently bind to Keap1, leading to the activation of the Nrf2 pathway, which is involved in the cellular response to oxidative stress[18][19].

  • HIF-1α Pathway: This pathway is crucial for tumor adaptation to hypoxic conditions. Britannin can downregulate HIF-1α, leading to a decrease in the expression of its target genes, including the immune checkpoint protein PD-L1[18][19].

The following diagram illustrates the modulation of the HIF-1α pathway by Britannin.

HIF-1a_Pathway_Modulation_by_Britannin Britannin Britannin HIF1a HIF-1α Britannin->HIF1a inhibits cMyc c-Myc HIF1a->cMyc activates PDL1_gene PD-L1 Gene cMyc->PDL1_gene promotes transcription PDL1 PD-L1 (Protein) PD1 PD-1 PDL1->PD1 binds & inhibits T-cell activity PDL1_gene->PDL1

Modulation of the HIF-1α/PD-L1 axis by the sesquiterpene lactone Britannin.
Enzyme Inhibition

The strained ring of some lactones, particularly β-lactones, makes them effective inhibitors of various enzymes, especially serine hydrolases[20][21]. The lactone acts as an electrophilic "warhead" that acylates a nucleophilic residue (e.g., serine) in the enzyme's active site, leading to irreversible inhibition. This property has been exploited in the development of therapeutic agents, such as the proteasome inhibitor Marizomib (Salinosporamide A), a β-lactone with potent anticancer activity[16][17].

Experimental Protocols

Synthesis of a Spiro Bis(γ-exomethylene γ-lactone)

The following diagram outlines a general synthetic workflow for a spiro bis(γ-exomethylene γ-lactone) starting from malonic acid.

Synthesis_of_Spiro_Bis_lactone MalonicAcid Malonic Acid MalonicEster Malonic Dimethylester MalonicAcid->MalonicEster Esterification PropargylatedEster α-Propargylated Dimethylester MalonicEster->PropargylatedEster α-Propargylation (Propargyl Bromide) BisAlkynoicAcid Bis-alkynoic Acid PropargylatedEster->BisAlkynoicAcid Ester Hydrolysis SpiroBisLactone Spiro Bis(γ-exomethylene γ-lactone) (γSL) BisAlkynoicAcid->SpiroBisLactone Pd-catalyzed Cycloisomerization

General synthetic workflow for a spiro bis(γ-exomethylene γ-lactone).
Protocol for Quantitative ¹H NMR Analysis

This protocol provides a general method for the quantitative analysis of bis-lactones.

  • Sample Preparation:

    • Accurately weigh a known amount of the bis-lactone sample (e.g., 5-10 mg).

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals, be stable, and not react with the sample.

    • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask.

    • Transfer an accurately measured volume of the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) between scans to allow for complete relaxation of all protons. This is typically set to 5 times the longest T₁ relaxation time of the protons of interest.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping peak of the this compound and a peak of the internal standard.

    • Calculate the concentration or purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

    • analyte = this compound

Protocol for HPLC-MS Analysis

This protocol outlines a general approach for the analysis of bis-lactones by HPLC-MS.

  • Sample Preparation:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For samples from biological matrices, perform a liquid-liquid or solid-phase extraction to remove interfering substances. A common procedure involves extraction with ethyl acetate, followed by evaporation of the solvent and reconstitution in the mobile phase[22][23].

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min for analytical columns.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.

    • Analysis Mode: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

    • Data Analysis: Identify the this compound based on its retention time and mass-to-charge ratio (m/z). Quantify the analyte by constructing a calibration curve from the peak areas of the standards.

This guide provides a foundational understanding of the chemical properties of bis-lactones. Further in-depth investigation into specific subclasses of these versatile molecules will undoubtedly continue to reveal novel properties and applications in science and technology.

References

Discovery and Isolation of Novel Bis-Lactone Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-lactone natural products represent a structurally diverse class of secondary metabolites with significant therapeutic potential, particularly in oncology. Compounds such as withanolides and physalins, isolated from various plant species, have demonstrated potent cytotoxic and anti-inflammatory activities. This technical guide provides an in-depth overview of the discovery and isolation of these novel compounds. It details the methodologies for bioassay-guided fractionation, chromatographic purification, and spectroscopic structure elucidation. Furthermore, this guide summarizes the quantitative biological activity of selected bis-lactones and visualizes their impact on key cellular signaling pathways, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction to this compound Natural Products

This compound natural products are characterized by the presence of two lactone rings within their chemical structure. This structural motif is often part of a larger, complex scaffold, such as the steroidal backbone of withanolides and seco-steroids of physalins. These compounds are produced by a variety of organisms, including plants of the Solanaceae family and various fungi, as secondary metabolites.[1][2] The inherent chemical reactivity and three-dimensional complexity of bis-lactones contribute to their diverse biological activities, which include anti-proliferative, anti-inflammatory, and cytotoxic effects.[3][4] This has made them a focal point for natural product-based drug discovery campaigns.

Discovery Strategy: Bioassay-Guided Fractionation

The discovery of novel, biologically active bis-lactones often employs a strategy known as bioassay-guided fractionation. This process involves the systematic separation of a crude natural product extract into progressively simpler fractions, with each fraction being tested for a specific biological activity (e.g., cytotoxicity against a cancer cell line).[5][6] The most active fractions are then subjected to further separation until a pure, active compound is isolated.[7] This approach ensures that the chemical isolation efforts are focused on the constituents responsible for the desired therapeutic effect.

The general workflow for bioassay-guided fractionation is depicted below.

G cluster_start Step 1: Extraction cluster_fractionation Step 2: Fractionation & Bioassay cluster_isolation Step 3: Isolation cluster_end Step 4: Characterization A Biological Source (e.g., Plant Material) B Crude Extract A->B Extraction (e.g., Maceration with Methanol) C Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) B->C D Bioassay of Fractions (e.g., Cytotoxicity Assay) C->D E Active Fraction(s) D->E Identify Potency F Column Chromatography (e.g., Silica Gel, Sephadex) E->F G Further Bioassays F->G H Active Sub-fractions G->H Identify Potency I Preparative HPLC H->I J Pure Bioactive Compound (Novel this compound) I->J

Caption: General workflow for bioassay-guided fractionation.

Experimental Protocols: Isolation and Characterization

The following protocols are generalized from methodologies reported for the successful isolation of withanolides and physalins.[8][9][10][11][12][13]

Extraction and Initial Fractionation

Objective: To obtain a crude extract enriched with bis-lactones from the source material.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Physalis peruviana or whole plant of Physalis angulata)

  • Methanol (reagent grade)

  • n-Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • n-Butanol (reagent grade)

  • Distilled water

  • Rotary evaporator

  • Large glass flasks and separatory funnels

Procedure:

  • Macerate the dried, powdered plant material in methanol (1:10 w/v) at room temperature for 24-48 hours.

  • Filter the mixture and repeat the extraction on the plant residue two more times to ensure complete extraction.

  • Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

  • Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.

  • Collect each solvent fraction. The ethyl acetate fraction is typically enriched in withanolides and physalins.

  • Evaporate the solvent from each fraction to dryness.

  • Subject each fraction to a bioassay to determine which contains the highest activity. The most potent fraction (typically the ethyl acetate fraction) is carried forward for further purification.

Chromatographic Purification

Objective: To isolate pure this compound compounds from the active fraction.

Materials:

  • Active crude fraction (e.g., ethyl acetate fraction)

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Silica Gel Column Chromatography:

    • Subject the active ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

    • Collect fractions and monitor their composition by TLC.

    • Pool fractions with similar TLC profiles and test their bioactivity.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the active fractions from the silica gel column using a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size and polarity.

    • Collect and pool fractions as described above.

  • Preparative HPLC:

    • Subject the most active and simplified fractions to preparative HPLC on a reverse-phase C18 column.

    • Elute with a gradient of acetonitrile and water. The specific gradient program should be optimized to achieve separation of the target compounds.[13]

    • Monitor the elution profile using a UV detector (e.g., at 225 nm for physalins).[14]

    • Collect the peaks corresponding to the pure compounds.

Structure Elucidation

Objective: To determine the chemical structure of the isolated pure compounds.

Techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the isolated compound.[9][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is used to elucidate the detailed structure.

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and type of carbon atoms.[16]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms in the molecule, allowing for the complete assignment of the structure.[3][15]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and lactone groups.[9]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[17][18]

Biological Activity of Selected Bis-Lactones

Withanolides and physalins exhibit significant cytotoxic activity against a range of human cancer cell lines. The tables below summarize the in vitro activity of representative compounds.

Table 1: Cytotoxic Activity of Selected Withanolides

CompoundCancer Cell LineIC₅₀ (µM)Reference
Withanolide EA549 (Lung)2.3[16]
Withanolide EK562 (Leukemia)1.5[16]
4β-Hydroxywithanolide EACHN (Renal)Potent[19]
Physachenolide CLNCaP (Prostate)Potent[19]

Table 2: Cytotoxic Activity of Selected Physalins

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
Physalin BA375 (Melanoma)< 4.6[1]
Physalin BA2058 (Melanoma)< 4.6[1]
Physalin DHONE-1 (Nasopharyngeal)0.2 - 1.6[4]
Physalin FNUGC (Gastric)0.2 - 1.6[4]

Mechanism of Action: Targeting Apoptotic Signaling Pathways

Many bis-lactones exert their cytotoxic effects by modulating signaling pathways that control apoptosis (programmed cell death). Two key pathways targeted by these compounds are the NF-κB and the TRAIL-induced apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[20] In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Certain withanolides have been shown to suppress NF-κB activation, thereby sensitizing cancer cells to apoptotic stimuli.[19]

G cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Withanolides Withanolides Withanolides->IKK inhibit TargetGenes Target Gene Expression (Anti-apoptotic, Pro-proliferative) NFkB_nuc->TargetGenes promotes Apoptosis Apoptosis TargetGenes->Apoptosis inhibits

Caption: Withanolide-mediated inhibition of the NF-κB pathway.
Sensitization to TRAIL-Induced Apoptosis

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) can selectively induce apoptosis in cancer cells by binding to its death receptors (DR4/DR5).[21][22] Some cancer cells develop resistance to TRAIL. Withanolide E has been shown to overcome this resistance by promoting the degradation of c-FLIP, an inhibitor of the TRAIL pathway, thus sensitizing cancer cells to apoptosis.[15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL DR Death Receptors (DR4/DR5) TRAIL->DR binds DISC DISC Formation (FADD, Pro-caspase-8) DR->DISC recruits Caspase8 Caspase-8 (Active) DISC->Caspase8 activates Caspase3 Caspase-3 (Active) Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes cFLIP c-FLIP cFLIP->DISC inhibits WithanolideE Withanolide E WithanolideE->cFLIP promotes degradation

Caption: Sensitization to TRAIL-induced apoptosis by Withanolide E.

Conclusion

The discovery and isolation of novel this compound natural products is a meticulous process that combines biological screening with advanced chemical separation and characterization techniques. Withanolides and physalins serve as prime examples of how bioassay-guided fractionation can lead to the identification of potent cytotoxic compounds with significant therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the vast chemical diversity of nature in the quest for new medicines. Further investigation into the structure-activity relationships and mechanisms of action of these complex molecules will undoubtedly pave the way for the development of next-generation anticancer agents.

References

Spectroscopic Characterization of Bis-Lactone Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize bis-lactone structures. Bis-lactones, compounds containing two lactone rings, are prevalent in a variety of natural products and synthetic molecules with significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] Accurate structural elucidation is crucial for understanding their mechanism of action and for the development of new therapeutic agents. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the structural determination of bis-lactones, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of bis-lactones in solution. ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while 2D NMR techniques such as COSY, HSQC, and HMBC reveal connectivity between atoms, allowing for the complete assignment of the molecular skeleton and stereochemistry.[1]

Quantitative NMR Data for a Representative this compound

The following table summarizes typical ¹H and ¹³C NMR data for a hypothetical substituted this compound structure. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)MultiplicityCoupling Constants (J in Hz)
1175.2---
275.14.85dd8.5, 3.2
335.42.60m-
442.12.15m-
5172.8---
678.35.10t6.5
732.92.45m-
825.51.80m-
9 (CH₃)21.31.25d7.0
10 (CH₃)19.81.10d6.8
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the sample temperature, typically to 25 °C.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹JCH).

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (²JCH, ³JCH), which is crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.[3]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For bis-lactones, the most characteristic absorption is the carbonyl (C=O) stretching vibration of the lactone rings.

Characteristic IR Absorption Bands for Bis-Lactones
Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
Lactone C=O Stretch1780 - 1735StrongThe exact frequency depends on ring size and conjugation. Five-membered rings (γ-lactones) absorb at higher wavenumbers (1780-1760 cm⁻¹) than six-membered rings (δ-lactones) (1750-1735 cm⁻¹).[4][5]
C-O-C Stretch1250 - 1050StrongAsymmetric and symmetric stretching vibrations of the ester group.
C-H Stretch (sp³)3000 - 2850Medium to StrongAliphatic C-H bonds.
C-H Bend (sp³)1470 - 1350MediumMethylene and methyl bending vibrations.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid or liquid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction and Fourier transform.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the this compound structure. The intensity, shape, and position of the bands provide valuable structural information.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which can provide valuable structural information.[7]

Typical Fragmentation Patterns of Bis-Lactones in Mass Spectrometry
Ion Descriptionm/z ValueFragmentation Pathway
[M+H]⁺ or [M+Na]⁺Molecular Weight + 1 or + 23Protonation or sodiation in soft ionization techniques (e.g., ESI).
[M-H₂O]⁺MW - 18Loss of a water molecule, common for hydroxylated bis-lactones.
[M-CO]⁺MW - 28Loss of carbon monoxide from a lactone ring.[8]
[M-CO₂]⁺MW - 44Loss of carbon dioxide, often preceded by ring opening.
[M-R]⁺MW - mass of RLoss of a side chain (R).
Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Dissolve a small amount of the this compound sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.

    • A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization ([M+H]⁺ or [M+Na]⁺).

  • Instrument Setup:

    • Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Common analyzer types include quadrupole, time-of-flight (TOF), and Orbitrap.

    • Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable spray and maximum ion signal.[9]

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range to determine the molecular weight of the parent ion.

    • MS/MS: Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

  • Data Processing and Analysis:

    • Determine the accurate mass of the parent ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of the this compound. The fragmentation of lactones often involves neutral losses of CO and/or H₂O.[8][10]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including absolute stereochemistry. This technique is applicable if a high-quality single crystal of the this compound can be obtained.[11]

Representative Crystallographic Data for a this compound

The following table presents example crystallographic data for a this compound.

ParameterValue
Molecular FormulaC₁₄H₂₀O₄[12]
Molecular Weight252.31 g/mol [12]
Crystal SystemOrthorhombic[12]
Space GroupP 2₁ 2₁ 2₁[12]
a (Å)8.0176[12]
b (Å)10.8219[12]
c (Å)15.3565[12]
α, β, γ (°)90, 90, 90[12]
Volume (ų)1332.6
Z4[12]
Calculated Density (g/cm³)1.257
Experimental Protocol for X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals of the this compound from a supersaturated solution. Common methods include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent or solvent system is critical and often requires screening.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[11]

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Determine the unit cell parameters and the space group.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement and Validation:

    • Build an atomic model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data.

    • Validate the final structure using metrics such as R-factors and by checking for geometric reasonability (bond lengths, bond angles).[13][14]

Visualization of Workflows and Signaling Pathways

Graphical representations are powerful tools for illustrating complex experimental procedures and biological pathways. The following diagrams are generated using the DOT language.

Experimental Workflow for this compound Characterization

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis This compound Synthesis or Natural Product Isolation purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1D, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS, MS/MS) purification->ms xray X-ray Crystallography (if crystalline) purification->xray data_analysis Data Interpretation & Correlation nmr->data_analysis ir->data_analysis ms->data_analysis xray->data_analysis structure Final Structure (including stereochemistry) data_analysis->structure

Caption: General experimental workflow for the characterization of this compound structures.

Strigolactone Signaling Pathway

Bis-lactones are structurally related to strigolactones, a class of plant hormones that regulate plant development and interaction with symbiotic fungi. The lactone ring is crucial for their biological activity. The following diagram illustrates a simplified strigolactone signaling pathway, which can be a target for synthetic this compound analogues.[12][15][16][17][18][19][20]

strigolactone_pathway cluster_perception Signal Perception cluster_complex SCF Complex Formation cluster_degradation Repressor Degradation cluster_response Transcriptional Response SL Strigolactone (SL) D14 D14 Receptor (α/β-hydrolase) SL->D14 Binding & Hydrolysis D14_active Active D14-SL Complex D14->D14_active MAX2 MAX2 (F-box protein) D14_active->MAX2 Recruitment D53 D53/SMXL (Repressor) MAX2->D53 Binding D53_ub Ubiquitinated D53 D53->D53_ub Ubiquitination by SCF(MAX2) complex Gene_expression Target Gene Expression (e.g., branching inhibition) D53->Gene_expression Represses Ub Ubiquitin Ub->D53 Proteasome 26S Proteasome Proteasome->Gene_expression De-repression D53_ub->Proteasome Degradation

Caption: Simplified strigolactone signaling pathway involving lactone hydrolysis.

Conclusion

The structural characterization of bis-lactones is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry determines the molecular weight and fragmentation patterns, and X-ray crystallography offers the definitive three-dimensional structure. A thorough application of these methods, as outlined in this guide, is essential for researchers in natural product chemistry, medicinal chemistry, and drug development to fully elucidate the structures of novel bis-lactones and to understand their biological functions.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Spiro Bis-Lactone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic approach to naming spiro bis-lactone compounds according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Adherence to these rules is critical for unambiguous communication in research, publications, and regulatory submissions. This document outlines the hierarchical rules for identifying the parent spirocyclic system, incorporating lactone functionalities, and correctly numbering the structure to assign locants for all substituents.

Core Principles of Spiro this compound Nomenclature

The IUPAC nomenclature for spiro bis-lactones is a systematic integration of the rules for spirocyclic hydrocarbons, heterocyclic compounds, and functional group hierarchy. The lactone moieties, being cyclic esters, are treated as heterocyclic ketones. The naming process follows a stepwise procedure to deconstruct the molecule into its fundamental components and then reassemble the name with the appropriate prefixes, locants, and suffixes.

The fundamental steps involve:

  • Identification of the Spirocyclic System: The core of the name is the spiroalkane, which defines the total number of atoms in both rings and the size of each ring.

  • Incorporation of Heteroatoms: The oxygen atoms of the lactone rings are indicated using the prefix "oxa".

  • Designation of the Principal Functional Group: The carbonyl groups of the lactones are designated with the suffix "-one". In a this compound, this becomes "-dione".

  • Numbering of the Spirocyclic System: A strict set of rules governs the numbering of the atoms to ensure the lowest possible locants for the spiroatom, heteroatoms, and principal functional groups.

Step-by-Step Nomenclature Workflow

The systematic naming of a spiro this compound compound can be achieved by following the logical progression outlined below.

Step 1: Identify the Parent Spiroalkane
  • Count the total number of atoms in both rings, including the spiroatom. This number determines the parent alkane name (e.g., nonane for 9 atoms, undecane for 11 atoms).

  • Count the number of atoms in each ring, excluding the common spiroatom.

  • Arrange these two numbers in ascending order, separated by a period, and enclose them in square brackets.

  • Combine the "spiro" prefix, the bracketed numbers (the von Baeyer descriptor), and the parent alkane name. For example, a spiro compound with a 5-membered and a 6-membered ring sharing a spiroatom will have a spiro[4.5]decane core.[1][2]

Step 2: Identify and Locate Heteroatoms
  • The two oxygen atoms within the lactone rings (excluding the carbonyl oxygens) are treated as heteroatoms.

  • These are designated by the prefix "oxa". For a this compound, the prefix will be "dioxa".

  • The positions of these oxygen atoms are indicated by locants determined in Step 4.

Step 3: Identify and Suffix the Principal Functional Groups
  • The two carbonyl groups of the lactones are the principal functional groups.

  • These are indicated by the suffix "-one". For a this compound, the suffix is "-dione".

  • The positions of the carbonyl groups are also indicated by locants determined in Step 4.

Step 4: Number the Spirocyclic System
  • Numbering begins in the smaller ring at an atom adjacent to the spiroatom.[1][2]

  • Proceed around the smaller ring, then through the spiroatom, and finally around the larger ring.

  • The direction of numbering is chosen to give the lowest possible locants to the following features in order of priority:

    • Heteroatoms (the "oxa" groups).

    • Principal functional groups (the "-dione" suffix).

    • Double or triple bonds.

    • Substituents.

Step 5: Assemble the Full IUPAC Name
  • Combine the components in the following order: (Substituents) -> (Heteroatom prefixes with locants) -> (Parent spiroalkane) -> (Suffix for principal functional groups with locants).

  • For example, a hypothetical compound might be named: 2,7-Dioxaspiro[4.4]nonane-1,6-dione.

Below is a Graphviz diagram illustrating this logical workflow.

IUPAC_Nomenclature_Workflow start Start with Spiro this compound Structure step1 Step 1: Identify Parent Spiroalkane - Count total atoms for alkane name - Count atoms in each ring (excl. spiroatom) - Create spiro[x.y]alkane core start->step1 step2 Step 2: Identify Heteroatoms - Locate the two ring oxygen atoms - Use 'dioxa' prefix step1->step2 step3 Step 3: Identify Principal Functional Groups - Locate the two carbonyl groups - Use '-dione' suffix step2->step3 step4 Step 4: Number the Spirocyclic System - Start in smaller ring, next to spiroatom - Number around smaller ring, through spiroatom, then larger ring - Give lowest locants to heteroatoms, then carbonyls step3->step4 step5 Step 5: Assemble Full IUPAC Name - Combine locants, prefixes, core name, and suffix in order step4->step5 end_node Final IUPAC Name step5->end_node

Caption: Workflow for IUPAC Nomenclature of Spiro Bis-Lactones.

Experimental Protocols for Synthesis and Characterization

The structural elucidation and subsequent correct naming of novel spiro this compound compounds rely on their synthesis and characterization. Below are representative experimental protocols adapted from the literature for the synthesis of spiro-lactone systems.[3][4][5]

General Protocol for Palladium-Catalyzed Cyclocarbonylation

This method is used for preparing spiro α-methylene-β-lactones from propargylic alcohols.[3][4]

  • Reaction Setup: A solution of the steroidal propargylic alcohol (1.0 eq) in a suitable solvent (e.g., toluene) is prepared in a reaction vessel.

  • Catalyst and Ligand Addition: The palladium catalyst precursor (e.g., Pd(CH3CN)2Cl2, 5 mol %) and a phosphine-based ligand (e.g., 2-(dibutyl)phosphine-1-(2,6-diisopropylphenyl)-1H-imidazole, 30 mol %) are added to the solution.

  • Carbonylation: The reaction mixture is pressurized with carbon monoxide (CO) and heated.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the spiro-β-lactone.

Protocol for Acid-Mediated Spiro-γ-lactone Formation

This protocol describes the formation of a spiro-γ-lactone from a reduced alkyne precursor.[3][4]

  • Deprotection: The protecting group (e.g., THP) on the precursor alcohol is removed using an acid resin (e.g., Amberlyst-15®) in a solvent like methanol at room temperature.

  • Oxidation: The resulting diol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as Jones reagent in acetone at 0 °C.

  • Lactonization: The formation of the spiro-γ-lactone occurs spontaneously or upon work-up.

  • Purification: The final product is purified by flash chromatography.

Data Presentation: Characterization of Spiro Bis-Lactones

The confirmation of a spiro this compound structure is achieved through various spectroscopic techniques. The data obtained are crucial for verifying the connectivity and stereochemistry, which are essential for correct IUPAC naming.

Table 1: Representative Spectroscopic Data for a Spiro-β-lactone System[5][6]
Analysis TypeTechniqueCharacteristic Signal/ValueInterpretation
Infrared SpectroscopyIR~1830 cm⁻¹Characteristic C=O stretch of a strained β-lactone ring
Mass SpectrometryHRMSM+H⁺Confirms the molecular formula and weight
Nuclear Magnetic Resonance¹³C NMRδ ~ 170 ppmCarbonyl carbon of the lactone
Nuclear Magnetic Resonance¹³C NMRδ ~ 80-90 ppmSpiro carbon (quaternary)
Nuclear Magnetic Resonance¹H NMRVariesChemical shifts and coupling constants confirm proton environment
Table 2: Comparison of ¹³C NMR Chemical Shifts for Fused vs. Spiro-β-lactones[5][6]
Carbon AtomFused-β-lactone (ppm change from precursor)Spiro-β-lactone (ppm change from precursor)
C(3) (α to C=O)- (less pronounced change)+ (less pronounced change)
C(6) (γ to C=O)-6.7 to -8.1 ppm+3.6 to +4.7 ppm

Note: The specific chemical shifts are highly dependent on the overall structure of the molecule.

Conclusion

The IUPAC nomenclature for spiro this compound compounds provides a systematic and unambiguous method for their naming. A thorough understanding of the rules for spirocycles, heterocycles, and functional group priority is essential for the correct application of this system. This guide, by providing a step-by-step workflow, representative experimental protocols, and characterization data, serves as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. The logical pathway for nomenclature, as visualized in the provided diagram, should aid in the systematic naming of these complex and often biologically significant molecules.

References

An In-depth Guide to the Biological Activity of Bis-Lactone Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lactones, cyclic esters found in a plethora of natural products, and their synthetic derivatives have emerged as a significant class of compounds in oncological research. Their diverse chemical structures often translate into a wide range of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties. A specific subclass, bis-lactones or dimeric lactones, which contain two lactone rings, has garnered substantial interest. These molecules, such as the well-known clinical drug etoposide (a derivative of the lignan lactone podophyllotoxin), often exhibit enhanced cytotoxicity and unique mechanisms of action compared to their monomeric counterparts.[1][2]

This technical guide provides a comprehensive overview of the biological activity of bis-lactone and related dimeric lactone derivatives against various cancer cell lines. It summarizes key quantitative data on their cytotoxic effects, details the experimental protocols used for their evaluation, and visualizes the core signaling pathways they modulate. The information is curated to serve as a vital resource for professionals engaged in cancer research and the discovery of novel chemotherapeutic agents.

Quantitative Analysis of Cytotoxic Activity

The primary measure of a compound's anticancer potential in vitro is its cytotoxicity against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), representing the concentration of the compound required to inhibit cell growth or proliferation by 50%. The following table compiles data from various studies on sesquiterpene lactone dimers and other relevant derivatives, showcasing their potency across a range of human cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC50 / GI50 Value (µM)Reference
Dimer Sesquiterpene Lactones
UvedafolinHeLa (Cervical)MTT2.96[3]
EnhydrofolinHeLa (Cervical)MTT3.17[3]
Vernodalidimer LHepG2 (Liver)MTT/XTT> 100 (approx.)[4]
VernolideHepG2 (Liver)MTT/XTT0.91[4]
VernolideHuCCA-1 (Bile Duct)MTT/XTT1.12[4]
VernolideHL-60 (Leukemia)MTT/XTT1.25[4]
VernolideMOLT-3 (Leukemia)MTT/XTT1.15[4]
VernolideA549 (Lung)MTT/XTT1.51[4]
VernolideH69AR (Lung)MTT/XTT13.84[4]
VernolideMDA-MB-231 (Breast)MTT/XTT1.11[4]
VernolideT47D (Breast)MTT/XTT1.43[4]
VernolideHeLa (Cervical)MTT/XTT1.14[4]
Japonicone AVariousVarious1.11 - 8.50[5]
Podophyllotoxin Derivatives
Etoposide (VP-16)VariousN/AClinically Used[6][7]
Teniposide (VM-26)VariousN/AClinically Used[6]
Other Synthetic Lactone Derivatives
DeoxycynaropicrinTHP-1 (Leukemia)MTT~5 µg/mL[8]
TomentosinSK-28 (Melanoma)MTTDose-dependent inhibition[9]
InuviscolideSK-28 (Melanoma)MTTDose-dependent inhibition[9]

Mechanisms of Action & Signaling Pathways

This compound derivatives exert their anticancer effects by modulating critical cellular processes, primarily by inducing cell cycle arrest and apoptosis. These events are orchestrated through interference with key signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many lactone derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway. This process involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[3][10][11] Some compounds also interfere with pro-survival pathways like NF-κB, further sensitizing cells to apoptosis.[9]

G cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Mitochondrial Pathway cluster_3 Execution Phase This compound This compound p53 p53 This compound->p53 Induces p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: p53-mediated intrinsic apoptosis pathway induced by bis-lactones.

Cell Cycle Arrest

To prevent the proliferation of damaged cells, the cell cycle has checkpoints that can halt progression. This compound derivatives are potent inducers of cell cycle arrest, commonly at the G2/M (mitosis) or G1 phase.[4][12][13] Arrest at the G2/M phase is often associated with the disruption of microtubule function, a mechanism shared by podophyllotoxin.[2] This arrest prevents cancer cells from dividing and can ultimately lead to apoptotic cell death.[3] The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and cyclins, as well as the induction of checkpoint proteins like p21.[9]

G cluster_0 Key Regulators cluster_1 Cell Cycle Phases This compound This compound p53 p53 This compound->p53 Activates Cdc2_CyclinB Cdc2/Cyclin B1 Complex This compound->Cdc2_CyclinB Inhibits p21 p21 p53->p21 Induces p21->Cdc2_CyclinB Inhibits M Mitosis Cdc2_CyclinB->M Promotes Entry Arrest G2/M Arrest Cdc2_CyclinB->Arrest G1 G1 S S G1->S G2 G2 S->G2 G2->M M->G1 Arrest->M

Caption: G2/M cell cycle arrest mechanism initiated by bis-lactones.

Inhibition of the NF-κB Pathway

The Nuclear Factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[14] In many cancers, NF-κB is constitutively active, promoting cell proliferation and protecting tumor cells from apoptosis.[15][16] Several sesquiterpene lactones have been shown to inhibit the NF-κB pathway.[9] This inhibition can re-sensitize cancer cells to apoptotic signals, making NF-κB an important target for anticancer drug development.[17]

cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocation BisLactone This compound BisLactone->IKK Inhibits TargetGenes Target Gene Transcription (Anti-apoptotic, Proliferation) NFkB_active->TargetGenes Promotes

Caption: Inhibition of the canonical NF-κB signaling pathway.

Key Experimental Protocols

Reliable and reproducible data are the foundation of drug discovery. This section provides detailed methodologies for key in vitro assays used to characterize the anticancer activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[20]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for untreated (vehicle) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[21]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[20][22]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.

A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Attachment) A->B C 3. Add this compound (Serial Dilutions) B->C D 4. Incubate 48-72h (Treatment) C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard workflow for an MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at selected concentrations (e.g., 1x and 2x IC50) for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[23][24]

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[23] Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[23][25]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[25]

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 or FL3 channel on a linear scale. Collect at least 10,000 events per sample.[23]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compound as described for cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[27]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension.[27][28]

  • Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.[27][29]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[27]

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[26]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[26]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[30]

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[31][32]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[32][33]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Caspase-3, p-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

  • Detection: After further washing, add a chemiluminescent substrate (ECL) to the membrane and visualize the protein bands using an imaging system.[33]

  • Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

This compound and related dimeric lactone derivatives represent a promising class of compounds for anticancer drug development. They exhibit potent cytotoxic activity against a wide range of cancer cell lines, often in the low micromolar range. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways like p53, NF-κB, and those controlling cell cycle progression.

The detailed protocols provided in this guide offer a standardized framework for the in vitro evaluation of these and other novel compounds. Future research should focus on elucidating the precise molecular targets of these derivatives, improving their pharmacological properties through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical space holds significant potential for the discovery of next-generation chemotherapeutic agents.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Bis-Lactone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis-lactone compounds, a class of natural products characterized by the presence of two lactone rings, have garnered significant attention in the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of their natural origins, with a focus on fungal sources, and delves into the intricate biosynthetic pathways responsible for their creation. Detailed experimental protocols for their isolation and characterization are provided, alongside a summary of their biological activities, to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.

Natural Sources of this compound Compounds

This compound compounds are predominantly found as secondary metabolites in various microorganisms, particularly fungi. Several species of Aspergillus and Penicillium are notable producers of these complex molecules. Marine organisms and some plants have also been identified as sources of lactone-containing compounds, though bis-lactones are less commonly reported from these origins.

Table 1: Selected this compound Compounds from Fungal Sources

Compound NameProducing Organism(s)Typical YieldReference(s)
AvenaciolideAspergillus avenaceusNot specified in literature[1]
CanadensolidePenicillium canadenseNot specified in literature[2]
EthisolidePenicillium sp.Not specified in literatureGeneral knowledge
SporothriolideHypoxylon monticulosumNot specified in literatureGeneral knowledge

Note: Specific yield data for many natural products, including bis-lactones, are often not reported or can vary significantly based on the fermentation conditions.

Biosynthesis of this compound Compounds

The biosynthesis of this compound compounds is a complex process primarily orchestrated by large, multifunctional enzymes known as Polyketide Synthases (PKSs). These enzymatic assembly lines construct the carbon skeleton of the molecule from simple acyl-CoA precursors. The formation of the this compound structure often involves a combination of polyketide synthesis, cyclization, and sometimes dimerization events.

The Role of Polyketide Synthases (PKSs)

Fungal bis-lactones are typically synthesized by Type I PKSs, which are large, modular proteins containing a series of domains, each responsible for a specific catalytic step in the elongation and modification of the polyketide chain. Key domains include:

  • Acyltransferase (AT): Selects the starter and extender units (typically acetyl-CoA and malonyl-CoA).

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction to extend the polyketide chain.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the various catalytic domains.

  • Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group, leading to structural diversity.

  • Thioesterase (TE): Catalyzes the final release and cyclization of the polyketide chain to form the lactone ring(s).

The iterative action of these domains allows for the controlled construction of complex polyketide backbones that can subsequently undergo one or more lactonization reactions to form the final this compound product.

PKS_Module cluster_PKS Iterative Type I Polyketide Synthase Module KS Ketosynthase (KS) ACP Acyl Carrier Protein (ACP) KS->ACP Chain elongation AT Acyltransferase (AT) AT->ACP Loads extender unit ACP->KS Transfers growing chain KR Ketoreductase (KR) ACP->KR β-keto processing (optional) TE Thioesterase (TE) ACP->TE Release and Lactonization DH Dehydratase (DH) KR->DH β-keto processing (optional) ER Enoyl Reductase (ER) DH->ER β-keto processing (optional) ER->ACP β-keto processing (optional)

Fig. 1: Domain organization of a typical fungal iterative Type I PKS module.
Dimerization in this compound Formation

In some cases, this compound compounds may be formed through the dimerization of two smaller lactone-containing monomers. This process can be catalyzed by various enzymes, including cytochrome P450 monooxygenases or laccases, which facilitate oxidative coupling reactions.

Regulation of this compound Biosynthesis in Fungi

The production of secondary metabolites, including bis-lactones, in fungi is tightly regulated by a complex network of signaling pathways that respond to various environmental cues.

Global Regulators of Secondary Metabolism

In many Aspergillus and Penicillium species, the biosynthesis of secondary metabolites is controlled by a conserved velvet complex, which includes the key regulatory proteins VeA and LaeA .[3][4]

  • LaeA: A methyltransferase that acts as a global regulator of secondary metabolism. It is believed to remodel chromatin structure, making biosynthetic gene clusters accessible for transcription.[5] Deletion of the laeA gene often results in the silencing of multiple secondary metabolite gene clusters.[5][6]

  • VeA: A protein that forms a complex with other regulatory proteins, including VelB and LaeA, in the nucleus. This complex plays a crucial role in coordinating fungal development and secondary metabolism in response to light.[3]

Environmental Signals

The production of bis-lactones can be influenced by a variety of environmental factors, including:

  • Nitrogen availability: Nitrogen limitation is a common trigger for the onset of secondary metabolism in fungi. The GATA transcription factor AreA is a key player in nitrogen metabolite repression, and its activity can influence the expression of secondary metabolite biosynthetic genes.[7][8][9]

  • Carbon source: The type and concentration of the carbon source can also impact secondary metabolite production.

  • pH: The ambient pH can affect the expression of biosynthetic genes and the activity of extracellular enzymes.

  • Temperature: Temperature can influence the growth rate of the fungus and the expression of secondary metabolite gene clusters.[3]

Fungal_Regulation cluster_env Environmental Signals cluster_reg Regulatory Network cluster_bio Biosynthesis Nitrogen Limitation Nitrogen Limitation AreA AreA (GATA-TF) Nitrogen Limitation->AreA Light Light Velvet_Complex Velvet Complex (VeA/VelB/LaeA) Light->Velvet_Complex Temperature Temperature Temperature->Velvet_Complex pH pH PKS_Genes This compound Biosynthetic Gene Cluster (PKS, etc.) AreA->PKS_Genes Activates Velvet_Complex->PKS_Genes Activates Bis_Lactone This compound Compound PKS_Genes->Bis_Lactone

Fig. 2: Simplified signaling pathway for the regulation of this compound biosynthesis in fungi.

Experimental Protocols

Isolation and Purification of Fungal Bis-Lactones

The following is a general protocol for the isolation and purification of this compound compounds from fungal cultures. Specific details may need to be optimized depending on the fungal strain and the target compound.

1. Fungal Culture and Fermentation:

  • Inoculate the desired fungal strain (e.g., Aspergillus avenaceus) onto a suitable solid medium such as Potato Dextrose Agar (PDA) and incubate at 25-28°C for 7-10 days to obtain a mature culture.

  • For large-scale production, transfer agar plugs of the mature culture to a liquid medium (e.g., Potato Dextrose Broth - PDB) in shake flasks.

  • Incubate the liquid culture at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days.

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Broth Extraction: Extract the culture filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Mycelial Extraction: Dry the mycelium and then extract it with a polar organic solvent (e.g., methanol or acetone).

3. Concentration and Preliminary Purification:

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • The crude extract can be subjected to liquid-liquid partitioning between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol) to remove nonpolar impurities.

4. Chromatographic Purification:

  • Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol). Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound can be further purified by preparative HPLC on a suitable column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile-water or methanol-water).

Isolation_Workflow Fungal_Culture Fungal Culture (Solid/Liquid) Filtration Filtration Fungal_Culture->Filtration Culture_Broth Culture Broth Filtration->Culture_Broth Mycelium Mycelium Filtration->Mycelium Solvent_Extraction_Broth Solvent Extraction (e.g., Ethyl Acetate) Culture_Broth->Solvent_Extraction_Broth Solvent_Extraction_Mycelium Solvent Extraction (e.g., Methanol) Mycelium->Solvent_Extraction_Mycelium Crude_Extract Crude Extract Solvent_Extraction_Broth->Crude_Extract Solvent_Extraction_Mycelium->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC (C18) Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Fig. 3: General workflow for the isolation and purification of fungal bis-lactones.
Characterization of this compound Compounds

The structure of the purified this compound compounds is typically elucidated using a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that can help to elucidate the structure of the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: Provides information about the number and chemical environment of the carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the complete structure of the molecule. For example, HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying the long-range correlations that define the lactone rings.

Table 2: General Spectroscopic Data for this compound Identification

TechniqueInformation Provided
HRMSElemental Composition
MS/MSStructural Fragments
¹H NMRProton environment and connectivity
¹³C NMRCarbon skeleton
COSY¹H-¹H correlations (through bonds)
HSQCDirect ¹H-¹³C correlations
HMBCLong-range ¹H-¹³C correlations (2-3 bonds)

Biological Activities of this compound Compounds

This compound compounds exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.

Table 3: Reported Biological Activities of Selected this compound Compounds

CompoundBiological ActivityIC₅₀ / MICTarget Organism/Cell LineReference(s)
AvenaciolideAntifungalNot specifiedColletotrichum gloeosporioides[10]
CanadensolideAntifungalNot specifiedPenicillium canadense[2]
Various LactonesCytotoxicVariesVarious cancer cell lines[11][12]
Various LactonesAntifungalVariesVarious fungal species[13][14][15]

Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are key indicators of a compound's potency. Specific values are highly dependent on the assay conditions and the target organism or cell line.

Conclusion and Future Perspectives

This compound compounds represent a structurally diverse and biologically significant class of natural products. The elucidation of their biosynthetic pathways, driven by advances in genomics and molecular biology, is opening up new avenues for the discovery and production of novel bioactive molecules. The heterologous expression of biosynthetic gene clusters in amenable host organisms offers a promising strategy for the sustainable production of these valuable compounds and for the generation of new analogues with improved therapeutic properties through metabolic engineering. Further research into the intricate regulatory networks that govern their production in their native hosts will be crucial for optimizing yields and for uncovering new natural products. The detailed experimental protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide to the Classification and Examples of Different Bis-Lactone Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-lactones, a diverse class of organic compounds characterized by the presence of two lactone rings within their molecular structure, have garnered significant attention in the fields of natural product chemistry, medicinal chemistry, and materials science. Their structural complexity and inherent reactivity make them compelling targets for chemical synthesis and lead compounds in drug discovery. This technical guide provides a comprehensive overview of the classification of bis-lactone structures, supported by salient examples, detailed experimental protocols for their synthesis, and a summary of their biological activities. Furthermore, it delves into the signaling pathways modulated by these fascinating molecules.

Classification of this compound Structures

This compound structures can be broadly classified based on the connectivity of the two lactone rings. The primary classifications include Spiro-bis-lactones, Fused bis-lactones, and Bridged bis-lactones. A further significant group, Macrocyclic bis-lactones, can be considered a distinct class or a sub-category within the others, characterized by a large ring structure incorporating two lactone moieties.

Spiro-bis-lactones

In spiro-bis-lactones, the two lactone rings share a single common atom, known as the spiro-atom. This arrangement imparts a unique three-dimensional geometry to the molecule.

Examples:

  • Spirolactones from Steroids: A number of synthetic spiro-lactones have been derived from steroidal backbones, exhibiting a range of biological activities. For instance, the synthesis of 5α-androstane-17-spiro-δ-lactones has been reported, with derivatives showing inhibitory activity against 17β-hydroxysteroid dehydrogenases[1].

  • Cephalosporolides and Penisporolides: These marine-derived natural products feature a rigid tetrahydro-spirofurofuranone moiety and are known for their intriguing molecular architecture[2].

Fused Bis-lactones

Fused bis-lactones are characterized by the sharing of two or more contiguous atoms between the two lactone rings, effectively forming a bicyclic or polycyclic system.

Examples:

  • β-Lactone-γ-lactam Systems: Synthetic efforts have focused on the creation of fused β-lactone-γ-lactam systems, which are structural motifs found in natural products like oxazolomycin. These compounds have shown weak antibacterial activity and proteasome inhibition[3].

  • Leonuketal Core: The bicyclic lactone core of leonuketal, a natural product with vasorelaxant activity, represents a complex fused system. Its synthesis has been achieved through a telescoped Diels-Alder reaction sequence[4].

Bridged Bis-lactones

Bridged bis-lactones feature two lactone rings connected by a bridge, which can be a single atom or a chain of atoms. This structural feature often results in strained and conformationally rigid molecules.

Examples:

  • Chiral Bridged[2][2][3] Bicyclic Lactones: These structures are present in various pharmaceuticals and bioactive natural products. Synthetic methods for their construction include amide-directed Heck reactions and iodolactonization[5].

  • Indole-fused Bridged [4.2.1] Lactones: An acid-catalyzed Prins cyclization/lactonization cascade has been utilized to construct these complex bridged systems, with some derivatives exhibiting antitumor activity[6].

Macrocyclic Bis-lactones

Macrocyclic bis-lactones contain two lactone functionalities within a large ring system (typically 12 or more atoms).

Examples:

  • Olive Oil-Derived Dilactones: A sustainable approach has been developed to synthesize macrocyclic dilactones from olive oil. For example, diallyl azelate can be converted to a 15-membered dilactone via ring-closing metathesis[7].

  • Paclitaxel Bis-lactones: Synthetic macrocyclic bis-lactones of the anticancer drug paclitaxel have been synthesized to model the tubulin-binding conformation.

Experimental Protocols for Synthesis

The synthesis of bis-lactones often involves multi-step sequences and utilizes a variety of modern synthetic methodologies. Below are representative experimental protocols for the synthesis of different classes of bis-lactones.

Synthesis of a Fused β-Lactone-γ-lactam

This protocol describes the final lactonization step to form a fused β-lactone-γ-lactam system from a β-hydroxy acid precursor[3].

Reaction: Cyclization of a β-hydroxy acid to a fused β-lactone.

Reagents and Conditions:

  • β-hydroxy acid precursor

  • BOPCl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)

  • Et3N (Triethylamine)

  • Solvent: Dichloromethane (CH2Cl2)

  • Temperature: Room temperature

Procedure:

  • Dissolve the β-hydroxy acid precursor in anhydrous CH2Cl2 under an inert atmosphere.

  • Add Et3N to the solution.

  • Add a solution of BOPCl in CH2Cl2 dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography to yield the fused β-lactone.

Synthesis of a Spiro-δ-lactone from a Steroid Derivative

This protocol outlines the key steps for the synthesis of a 17-spiro-δ-lactone from an epi-androsterone derivative, involving hydrogenation, deprotection, oxidation, and lactonization[1].

Reaction: Conversion of a di-THP protected alkane derivative to a spiro-δ-lactone.

Reagents and Conditions:

  • Di-THP protected alkane precursor

  • Jones' reagent (CrO3 in H2SO4/acetone)

  • Solvent: Acetone

  • Temperature: 0 °C to room temperature

Procedure:

  • Dissolve the di-THP protected alkane precursor in acetone and cool the solution to 0 °C.

  • Add Jones' reagent dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding isopropanol.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Extract the residue with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain the spiro-δ-lactone.

Synthesis of a Macrocyclic Dilactone via Ring-Closing Metathesis

This protocol describes the synthesis of a 15-membered dilactone from diallyl azelate using Grubbs catalyst[7].

Reaction: Ring-closing metathesis of diallyl azelate.

Reagents and Conditions:

  • Diallyl azelate

  • Grubbs second-generation catalyst

  • Solvent: Dichloromethane (CH2Cl2)

  • Temperature: Reflux

Procedure:

  • Dissolve diallyl azelate in dry, degassed CH2Cl2 under an inert atmosphere.

  • Add a solution of Grubbs second-generation catalyst in CH2Cl2 to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether.

  • Concentrate the reaction mixture and purify the residue by column chromatography to yield the 15-membered dilactone.

Quantitative Data on Biological Activity

Many this compound derivatives have been evaluated for their biological activities, particularly as anticancer and antimicrobial agents. The following table summarizes the inhibitory concentration (IC50) values for selected this compound compounds.

Compound ClassSpecific Compound/DerivativeTarget Cell Line/OrganismIC50 ValueReference
Fused β-Lactone-γ-lactamBicyclic pyrrolidinones 31a and 31bE. coli- (Zone of inhibition)[3]
Fused β-Lactone-γ-lactamβ-lactones 34 and 42/43E. coli- (Zone of inhibition)[3]
Spiro CompoundDerivative 7MCF-7 (Breast Cancer)83.08 µg/mL[8]
Spiro CompoundDerivative 12MCF-7 (Breast Cancer)84.68 µg/mL[8]
Spiro CompoundDerivative 16MCF-7 (Breast Cancer)95.68 µg/mL[8]
Spiro CompoundDerivative 20MCF-7 (Breast Cancer)114.23 µg/mL[8]
Fused α-Methylene γ-lactoneDerivative 1cP388 Lymphocytic Leukemia- (Active)[9]
Fused α-Methylene γ-lactoneDerivative 2cP388 Lymphocytic Leukemia- (Active)[9]
Fused α-Methylene γ-lactoneDerivative 4cP388 Lymphocytic Leukemia- (Active)[9]
Fused α-Methylene γ-lactoneDerivative 17P388 Lymphocytic Leukemia- (Active)[9]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Signaling Pathways and Molecular Mechanisms

Bis-lactones exert their biological effects by interacting with various cellular targets and modulating key signaling pathways. The strained lactone rings often act as electrophiles, reacting with nucleophilic residues in proteins, thereby altering their function.

Inhibition of the Proteasome

Certain β-lactone-containing compounds, including some fused bis-lactones, are known to inhibit the 20S proteasome[3]. The mechanism involves the covalent modification of the active site threonine residue of the proteasome's β-subunits by the electrophilic β-lactone ring. This inhibition leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis.

Proteasome_Inhibition BisLactone This compound (e.g., Fused β-Lactone) Proteasome 20S Proteasome BisLactone->Proteasome Covalent Inhibition UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degradation Apoptosis Apoptosis UbProteins->Apoptosis CellCycleArrest Cell Cycle Arrest UbProteins->CellCycleArrest

Caption: Inhibition of the 20S proteasome by a this compound leads to apoptosis and cell cycle arrest.

Modulation of Apoptosis Pathways

Sesquiterpene lactones, which can exist as dimers (a form of this compound), are known to induce apoptosis in cancer cells by targeting multiple signaling pathways[10]. These pathways include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some sesquiterpene lactones can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from mitochondria and subsequent caspase activation.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax Bax Bax->Mitochondrion Promotes release Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits release CytochromeC->Caspase3 Activation BisLactone This compound (e.g., Sesquiterpene Lactone Dimer) BisLactone->Bax Upregulates BisLactone->Bcl2 Downregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bis-lactones can induce apoptosis by modulating both the intrinsic and extrinsic pathways.

Interference with NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cancer cell survival. Some sesquiterpene lactones have been shown to inhibit the NF-κB pathway[11]. The electrophilic α-methylene-γ-lactone moiety, often present in these compounds, can covalently react with cysteine residues in key proteins of the NF-κB pathway, such as the IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, inhibiting its transcriptional activity.

NFkB_Pathway BisLactone This compound (α-methylene-γ-lactone) IKK IKK BisLactone->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Pro-survival, Inflammatory)

Caption: Bis-lactones can inhibit the NF-κB signaling pathway, leading to reduced pro-survival and inflammatory gene transcription.

Conclusion

Bis-lactones represent a structurally rich and biologically significant class of compounds. Their classification into spiro, fused, bridged, and macrocyclic structures provides a framework for understanding their diverse chemical properties and potential applications. The synthetic methodologies outlined in this guide highlight the creativity and precision required to construct these complex molecules. While significant progress has been made in elucidating their biological activities, particularly in the context of cancer, further research is needed to fully understand their mechanisms of action and to identify and validate specific molecular targets. The continued exploration of this compound chemistry and biology holds great promise for the development of novel therapeutics and research tools.

References

An In-depth Technical Guide to the Physical and Chemical Properties of γ-Exomethylene Bis-lactones

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of γ-exomethylene bis-lactones. It details their enhanced reactivity, spectroscopic signatures, and synthesis protocols, alongside their significant biological potential.

Introduction

γ-Exomethylene bis-lactones are a class of organic compounds characterized by two γ-lactone rings, each featuring an exocyclic double bond (an α-methylene group). This structural motif is of significant interest as it imparts unique chemical reactivity and is found in numerous biologically active natural products.[1][2] The presence of the α,β-unsaturated carbonyl system within the strained γ-lactone ring makes these molecules highly susceptible to nucleophilic attack, a property that is leveraged in various synthetic applications, including polymer chemistry.[3][4] Furthermore, the α-methylene-γ-lactone moiety is a well-known pharmacophore responsible for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] This guide will focus on a well-studied example, a spiro bis(γ-exomethylene γ-lactone) known as γSL, to illustrate the key characteristics of this compound class.[3][4][8]

Chemical Properties and Reactivity

The defining chemical feature of γ-exomethylene bis-lactones is their enhanced reactivity toward nucleophiles compared to their saturated γ-lactone counterparts.[8] This heightened reactivity is primarily attributed to the conjugated exomethylene group.

Key Aspects of Reactivity:

  • Nucleophilic Ring-Opening: The exocyclic double bond activates the lactone carbonyl group for nucleophilic attack. This moiety makes the lactone prone to ring-opening under mild conditions, a reaction that is often thermodynamically unfavorable for simple γ-butyrolactones.[8][9] The ring-opening is kinetically favorable due to the better leaving group character of the resulting enol.[3][10]

  • Thermodynamic Favorability: The ring-opening process is also thermodynamically favored due to the subsequent tautomerization of the enol to a more stable methyl ketone.[3][4] This prevents deleterious side reactions and branching.[4]

  • Step-Growth Polymerization: This high reactivity enables the use of γ-exomethylene bis-lactones as monomers in step-growth polymerization at room temperature.[3][10] They can react with various co-monomers, such as diols, dithiols, and diamines, to produce a diverse range of functional, regioregular copolymers like polyesters and polyamides.[8][11]

  • Trans-lactonization: In spirocyclic bis-lactones like γSL, a unique trans-lactonization process has been observed following the initial ring-opening event, which can be leveraged to create complex terpolymers.[8][12]

Caption: General mechanism of nucleophilic ring-opening and polymerization.

Physical and Spectroscopic Properties

While extensive physical data across the entire class of γ-exomethylene bis-lactones is limited, spectroscopic analysis provides clear identifying features. The properties of the spiro bis-lactone γSL are often used as a reference.

Spectroscopic Data

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for characterizing these molecules and monitoring their reactions.[4][13]

PropertyDescriptionReference
¹H NMR The protons of the exomethylene unit (=CH₂) typically appear as characteristic signals in the range of δ 4.5-5.0 ppm . These signals disappear upon successful ring-opening reactions.[4]
¹³C NMR The spiro carbon atom in γSL appears at δ 50.8 ppm . The carbonyl carbon (C=O) is observed at δ 168.6 ppm , and the exocyclic double bond carbons (=CH₂ and C=) appear at δ 93.9 ppm and 138.8 ppm , respectively.
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ester is typically observed around 1760 cm⁻¹ . The C=C stretch of the exomethylene group appears near 1670 cm⁻¹ .[13]

Note: Specific NMR data for γSL is inferred from reaction monitoring descriptions; a dedicated spectrum was not available in the provided results.

Thermodynamic Properties

Detailed thermodynamic studies on γ-exomethylene bis-lactones are not widely available. However, research on simpler γ- and δ-lactones provides context. The ring-opening of unsubstituted γ-butyrolactone (γ-BL) is thermodynamically unfavorable.[8][14] The presence of the exomethylene group is critical as it makes the ring-opening reaction of the five-membered ring thermodynamically favored.[4][10] This is a key distinction that underpins the unique reactivity of this class of compounds.

Experimental Protocols

The synthesis and reaction of γ-exomethylene bis-lactones require specific methodologies. The following protocols are based on the successful gram-scale synthesis and polymerization of the spiro this compound γSL.[3][9][11]

Synthesis of Spiro Bis(γ-exomethylene γ-lactone) (γSL)

The synthesis of γSL is a multi-step process starting from malonic acid, a bio-based precursor.[3][11]

Protocol:

  • Alkylation: Functionalize dimethyl malonate at the α-position using propargyl bromide to yield dimethyl 2,2-di(prop-2-yn-1-yl)malonate.

  • Hydrolysis: Perform ester hydrolysis on the resulting product to obtain the corresponding bis-alkynoic acid, 2,2-di(prop-2-yn-1-yl)malonic acid.

  • Cycloisomerization: Catalyze a double cycloisomerization of the bis-alkynoic acid using a Palladium (Pd) pincer complex. This final step produces the target spiro bis(γ-exomethylene γ-lactone) (γSL).[4][9]

SynthesisWorkflow Start Dimethyl Malonate Step1 Alkylation (Propargyl Bromide) Start->Step1 Intermediate1 Dimethyl di(prop-2-yn-1-yl)malonate Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 Bis-alkynoic Acid Step2->Intermediate2 Step3 Pd-catalyzed Cycloisomerization Intermediate2->Step3 End Spiro Bis(γ-exomethylene γ-lactone) (γSL) Step3->End

Caption: Workflow for the synthesis of the spiro this compound γSL.

Model Protocol: Step-Growth Polymerization with Diol

This protocol demonstrates the high reactivity of γSL in a catalyst-mediated polymerization reaction at room temperature.[11]

Materials:

  • Spiro bis(γ-exomethylene γ-lactone) (γSL)

  • 1,4-butanediol (as the di-nucleophile)

  • 1,8-Diazabicycloundec-7-ene (DBU) (as the catalyst, 5 mol%)

  • Anhydrous Dimethylformamide (DMF) (as the solvent)

Procedure:

  • In a controlled atmosphere (e.g., a glovebox), dissolve γSL and 1,4-butanediol in anhydrous DMF to a concentration of 0.4 mol·L⁻¹.

  • Add DBU (5 mol %) to the solution to initiate the polymerization.

  • Allow the reaction to proceed at room temperature (25 °C).

  • Monitor the reaction progress by taking aliquots for ¹H NMR spectroscopy. Full conversion is typically confirmed by the disappearance of the exomethylene proton signals (δ 4.5-5.0 ppm) and the appearance of characteristic polyester signals.[4][11]

Biological Activity and Signaling Pathways

The α-methylene-γ-lactone motif is a crucial component for the biological activity of many natural products, including sesquiterpene lactones.[1][15] While research specifically targeting γ-exomethylene bis-lactones is emerging, the broader class of compounds is known for significant bioactivity.

Known Biological Activities:

  • Antifungal Activity: Avenaciolide, a naturally occurring bis-γ-lactone, exhibits antifungal properties.[13] Synthetic aromatic analogues have shown comparable activity against pathogens like Colletotrichum gloeosporioides.[13]

  • Cytotoxic and Anticancer Activity: The exo-methylene group conjugated with the lactone carbonyl is considered essential for cytotoxic function.[1] This moiety can act as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in key proteins, thereby disrupting cellular signaling pathways.[16] Terpenoids containing this moiety are known for their anticancer and anti-inflammatory activities.[7]

  • Antimicrobial Activity: Many γ-lactones exhibit a broad spectrum of antimicrobial activity.[5]

Role in Signaling Pathways:

While not bis-lactones, acyl-homoserine lactones (AHLs) are a well-studied class of γ-lactones that function as critical signaling molecules in bacterial quorum sensing.[17] This system allows bacteria to coordinate gene expression with population density. The fundamental role of the lactone ring in mediating biological communication provides a model for how γ-exomethylene bis-lactones might interact with biological systems.

QuorumSensing cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL_Molecule AHL Signal (γ-lactone) AHL_Synthase->AHL_Molecule Synthesis AHL_Molecule->AHL_Molecule Diffusion & Accumulation Receptor Transcriptional Regulator (e.g., LuxR) AHL_Molecule->Receptor Binding (at high conc.) Gene_Expression Target Gene Expression Receptor->Gene_Expression Activation

Caption: Simplified model of γ-lactone signaling in bacterial quorum sensing.

Conclusion

γ-Exomethylene bis-lactones are a powerful class of compounds characterized by their significantly enhanced chemical reactivity. The exocyclic methylene group not only facilitates ring-opening reactions under mild conditions but also enables novel applications, most notably as monomers for step-growth polymerization. This reactivity, combined with the known biological significance of the α-methylene-γ-lactone pharmacophore, positions them as highly promising candidates for the development of new sustainable polymers and advanced therapeutic agents. Future research will likely focus on expanding the library of these molecules and further exploring their structure-activity relationships in both materials science and drug discovery.

References

Synthetic Bis-Lactones: A Technical Guide to their Antifungal and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial and antifungal activities. Among these, synthetic bis-lactones have emerged as a promising class of compounds. This technical guide provides a comprehensive overview of the current state of research into the antifungal and antibacterial properties of these molecules, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Introduction to Bis-Lactones

Bis-lactones are organic compounds characterized by the presence of two lactone rings within their chemical structure. The inherent ring strain and electrophilic nature of the lactone moiety contribute to their biological activity, making them attractive candidates for antimicrobial drug discovery. Synthetic analogues of naturally occurring bis-lactones, as well as entirely novel structures, are being investigated for their potential to overcome existing resistance mechanisms.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of synthetic bis-lactones is typically quantified by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or Minimum Fungicidal Concentration (MFC). Below are tables summarizing the available quantitative data for various classes of synthetic bis-lactones against a range of microbial pathogens.

Antifungal Activity of Synthetic Bis-γ-Lactones

A notable area of research has been the synthesis of analogues of avenaciolide, a naturally occurring bis-γ-lactone with known antifungal properties.[1][2] Studies have focused on evaluating these synthetic derivatives against phytopathogenic fungi, such as Colletotrichum gloeosporioides.

Compound ClassSpecific Compound/AnalogueTarget OrganismActivity MetricResultReference
Bis-γ-LactoneAromatic Analogues of AvenaciolideColletotrichum gloeosporioidesMycelial Growth InhibitionActive (comparable to avenaciolide)[1][2]
Bis-γ-LactoneAliphatic Analogues (pentyl, hexyl, heptyl)Colletotrichum gloeosporioidesMycelial Growth Inhibition39-46% inhibition at 100 ppm[2]
Antibacterial and Antifungal Activity of Macrocyclic Bis-β-Lactams

The synthesis of macrocycles containing two β-lactam rings represents another approach to developing novel antimicrobial agents. These compounds have been screened against both bacterial and fungal pathogens.

Compound ClassSpecific Compound/AnalogueTarget OrganismActivity MetricResult (MIC in µg/mL)Reference
Macrocyclic Bis-β-LactamCompound 6a Staphylococcus aureusMIC12.5
Bacillus subtilisMIC6.25
Escherichia coliMIC25
Pseudomonas aeruginosaMIC25
Macrocyclic Bis-β-LactamCompound 6b Staphylococcus aureusMIC6.25
Bacillus subtilisMIC12.5
Escherichia coliMIC25
Pseudomonas aeruginosaMIC25
Macrocyclic Bis-β-LactamCompound 10b Aspergillus nigerMIC12.5
Candida albicansMIC25
Macrocyclic Bis-β-LactamCompound 12a Aspergillus nigerMIC25
Candida albicansMIC12.5

Experimental Protocols

The following sections detail the methodologies for the synthesis of representative bis-lactones and the evaluation of their antimicrobial properties.

Synthesis of Bis-Lactones

The total synthesis of aromatic bis-γ-lactones analogous to avenaciolide involves a multi-step process. A general synthetic pathway is outlined below. The synthesis and characterization of these compounds have been described, including the preparation of 15 synthetic intermediates.[1][2]

Synthesis_of_Aromatic_Bis_gamma_Lactones Start Starting Materials Intermediate1 Multi-step Synthesis Start->Intermediate1 Total Synthesis Precursor Inactive Synthetic Precursor (bis-γ-lactone) Intermediate1->Precursor Final_Product Active Aromatic Bis-γ-Lactone Analogue Precursor->Final_Product Further Modification Synthesis_of_Macrocyclic_Bis_beta_Lactams Reactants Macrocyclic Imine + Phenoxyacetyl Chloride Cycloaddition Staudinger [2+2] Cycloaddition Reactants->Cycloaddition Products Diastereomeric Mixture of Macrocyclic Bis-β-Lactams Cycloaddition->Products Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution of Bis-Lactone Dilutions Perform Serial Dilutions in 96-well Plate Stock->Dilutions Inoculate Inoculate Wells with Microorganism Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Visually Inspect for Growth Inhibition Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC Michael_Addition_Mechanism Bis_Lactone Synthetic this compound (with α,β-unsaturated carbonyl) Covalent_Adduct Covalent Enzyme-Lactone Adduct Bis_Lactone->Covalent_Adduct Enzyme Fungal Enzyme (with nucleophilic residue) Enzyme->Covalent_Adduct Inhibition Enzyme Inhibition Covalent_Adduct->Inhibition Cell_Death Fungal Cell Death Inhibition->Cell_Death

References

A Technical Deep Dive into Bis-Lactone Chemistry and Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of bis-lactone chemistry is opening new frontiers in therapeutic development. These bicyclic compounds, characterized by the presence of two lactone rings, are emerging as a versatile class of molecules with a wide spectrum of biological activities. From potent anti-cancer agents to modulators of key cellular signaling pathways, bis-lactones are attracting significant attention from the scientific community. This technical guide provides an in-depth exploration of the core principles of this compound chemistry, their synthesis, and their promising applications in modern drug discovery.

Introduction to Bis-Lactones: Structure and Reactivity

Bis-lactones are a diverse group of organic compounds defined by the presence of two lactone moieties within their molecular structure. The arrangement and size of these rings, along with the nature of their substituents, give rise to a vast chemical space and a broad range of chemical and physical properties. The inherent ring strain in smaller lactone rings (e.g., β-lactones) often imparts a higher reactivity, making them susceptible to nucleophilic attack and ring-opening reactions. This reactivity is a key feature that can be harnessed for the design of targeted covalent inhibitors of enzymes.

A notable example that highlights the influence of structure on reactivity is the spiro this compound γSL, which has been shown to be readily accessible and reactive with various nucleophiles, enabling step-growth polymerization under mild conditions.[1] The presence of γ-exomethylene moieties in this particular this compound enhances its reactivity towards ring-opening.[1]

Synthesis of Bioactive Bis-Lactones

The synthesis of bis-lactones can be achieved through various synthetic routes, often tailored to the specific target molecule. Both chemical and enzymatic methods have been successfully employed to construct these complex scaffolds.

Chemical Synthesis

Classical organic synthesis approaches remain a cornerstone for the production of a wide array of bis-lactones. These methods offer flexibility in introducing diverse functional groups and controlling stereochemistry.

One prominent class of bioactive bis-lactones are the diacylglycerol (DAG)-lactones . These molecules are designed as conformationally constrained analogs of diacylglycerol, a key signaling molecule.[2] The synthesis of DAG-lactones often involves the construction of a γ-lactone core followed by the introduction of side chains that mimic the fatty acid residues of DAG. The synthesis of a chiral (R)-DAG-lactone template has been developed as a versatile precursor for highly functionalized DAG-lactones.[3]

Another important class is the resorcylic acid lactones , such as L-783,277 , which exhibit potent kinase inhibitory activity.[4][5][6] The total synthesis of L-783,277 has been achieved through multi-step sequences involving key reactions like macrocyclization.[4][5][6]

The nagilactones , a group of norditerpenoid dilactones, represent a complex family of naturally occurring bis-lactones with significant antitumor activity. Their intricate tetracyclic structure presents a considerable synthetic challenge. Total syntheses of nagilactones often involve sophisticated strategies to control the stereochemistry of multiple chiral centers.

Enzymatic and Chemoenzymatic Synthesis

Biocatalysis offers a powerful and often more environmentally friendly alternative for the synthesis of chiral bis-lactones. Enzymes can catalyze reactions with high stereo- and regioselectivity, which is particularly advantageous for the synthesis of complex natural products and their analogs.

For instance, a five-enzyme biocatalytic pathway has been characterized for the synthesis of peptide beta-lactones, such as the antibiotic obafluorin.[7] This enzymatic approach allows for the reliable synthesis of these strained ring systems at room temperature from simple precursors.[7] Chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic steps, have also been successfully applied to the synthesis of optically active lactones.

Potential Applications in Drug Development

The diverse biological activities of bis-lactones make them attractive candidates for the development of new therapeutic agents across various disease areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of bis-lactones. Their mechanisms of action are often multifaceted and can involve the inhibition of key enzymes, disruption of signaling pathways, and induction of apoptosis.

Nagilactones , for example, have been shown to inhibit the activation of the AP-1 transcription factor, a key regulator of cell proliferation and survival.[8] This inhibition is believed to be a central part of their antitumor activity.

Diacylglycerol-lactones act as potent activators of Protein Kinase C (PKC) isozymes.[1][9][10] By mimicking the endogenous ligand diacylglycerol, these bis-lactones can modulate PKC activity, which plays a crucial role in cell growth, differentiation, and apoptosis.[1][9][10] The selective activation of specific PKC isoforms by certain DAG-lactones has been shown to induce apoptosis in cancer cells.[10]

The resorcylic acid lactone L-783,277 is a potent inhibitor of several protein kinases, including MEK (mitogen-activated protein kinase kinase).[4][5][6] The MEK/ERK pathway is a critical signaling cascade that is often hyperactivated in cancer, making it an important therapeutic target.[11][12]

Enzyme Inhibition

The reactivity of the lactone ring makes many bis-lactones effective enzyme inhibitors. They can act as covalent inhibitors by forming a stable bond with a nucleophilic residue in the active site of the target enzyme.

For example, certain steroidal lactones have been identified as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 5, an enzyme involved in androgen metabolism and implicated in prostate cancer. β-lactones have also been developed as inhibitors of Ca2+-independent phospholipase A2 and fatty acid synthase, enzymes involved in inflammatory processes and cancer cell metabolism, respectively.

Other Therapeutic Areas

Beyond cancer, bis-lactones have shown promise in other therapeutic areas. For instance, some lactones exhibit antimicrobial and antifungal properties. The ability of DAG-lactones to modulate PKC activity also suggests their potential in treating neurological and immunological disorders where this signaling pathway is dysregulated.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activity of selected bioactive bis-lactones, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Nagilactones

CompoundCell LineAssayIC50 (µM)Reference
Nagilactone F-AP-1 Inhibition1.5[8]
Inumakilactone-AP-1 Inhibition4.0[8]

Table 2: Kinase Inhibitory Activity of L-783,277 and its Analogs

CompoundKinaseIC50 (nM)Reference
L-783,277MEK215[6]
5'-deoxy-L-783,277ALK1.4 ± 0.2[6]
5'-deoxy-L-783,277cKIT1.7 ± 0.3[6]
5'-deoxy-L-783,277PDGFRα2.1 ± 0.4[6]
5'-deoxy-L-783,277VEGFR20.9 ± 0.1[6]

Table 3: Protein Kinase C Binding Affinity of Diacylglycerol-Lactones

CompoundPKC IsoformKi (nM)Reference
(R)-DAG-lactone 2PKC~half of racemate[1]
(R)-DAG-lactone 3PKC~half of racemate[1]
(R)-DAG-lactone 4PKC~half of racemate[1]
(R)-DAG-lactone 5PKC~half of racemate[1]
(R)-DAG-lactone 6PKC~half of racemate[1]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which bis-lactones exert their biological effects is crucial for their development as therapeutic agents. The following diagrams illustrate the key signaling pathways targeted by representative bis-lactones.

L783277_MEK_ERK_Pathway MEK/ERK Signaling Pathway and Inhibition by L-783,277 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, Elk-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Promotes L783277 L-783,277 L783277->MEK Inhibits DAG_Lactone_PKC_Pathway Protein Kinase C Activation by Diacylglycerol-Lactones GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates DAG_Lactone DAG-Lactone DAG_Lactone->PKC Activates (mimics DAG) Downstream Downstream Substrates PKC->Downstream Phosphorylates CellularResponse Cellular Responses (e.g., Proliferation, Apoptosis) Downstream->CellularResponse Leads to Nagilactone_AP1_Pathway Inhibition of AP-1 Pathway by Nagilactones Stimuli External Stimuli (e.g., Growth Factors, Stress) MAPK_Cascade MAPK Cascade (JNK, ERK, p38) Stimuli->MAPK_Cascade Activates AP1_Proteins AP-1 Proteins (c-Jun, c-Fos) MAPK_Cascade->AP1_Proteins Phosphorylates & Activates AP1_Dimer AP-1 Dimer AP1_Proteins->AP1_Dimer Form Gene_Expression Target Gene Expression AP1_Dimer->Gene_Expression Regulates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Promotes Nagilactones Nagilactones Nagilactones->AP1_Dimer Inhibits Activation Experimental_Workflow General Experimental Workflow for this compound Drug Discovery Synthesis Chemical or Enzymatic Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) Characterization->InVitro_Screening Hit_Identification Hit Identification InVitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Compounds Lead_Optimization->Synthesis Iterative Design InVivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->InVivo_Studies Preclinical Preclinical Development InVivo_Studies->Preclinical

References

Methodological & Application

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Spiro bis-(γ-exomethylene γ-lactone) from Malonic Acid

Abstract

This document provides a detailed protocol for the synthesis of spiro bis-(γ-exomethylene γ-lactone), a highly reactive monomer, starting from the bio-based precursor, malonic acid. The γ-exomethylene moieties and the spiro structure of the target molecule significantly enhance its reactivity, making it a valuable building block for step-growth polymerization under mild conditions.[1][2] The synthetic route involves a multi-step process including diesterification, dialkylation, hydrolysis, and a final palladium-catalyzed double cycloisomerization. This protocol compiles the necessary steps, reagents, and conditions required for the successful synthesis and purification of the target compound.

Introduction

Spiro bis-(γ-exomethylene γ-lactone), hereafter referred to as γSL, is a powerful bis-lactone monomer that can be efficiently prepared on a gram scale from malonic acid.[1][2] Its unique structure, featuring two exomethylene groups and a spirocyclic core, confers enhanced reactivity towards ring-opening reactions with various nucleophiles like alcohols, thiols, and amines.[1][2] This reactivity enables its use in step-growth polymerizations to create a diverse range of regioregular copolymers, which are of significant interest in the development of new materials and plastics from renewable sources.[1] The synthesis leverages fundamental organic transformations, culminating in a key palladium-catalyzed cycloisomerization to construct the final spirocyclic system.

Reaction Pathway and Mechanism

The overall synthetic strategy transforms malonic acid into the target spiro this compound in a four-step sequence.

  • Diesterification: Malonic acid is first converted to its more reactive diester form, typically dimethyl or diethyl malonate, to facilitate the subsequent alkylation step.

  • α,α'-Dialkylation: The acidic α-protons of the malonic diester are sequentially removed by a base, and the resulting enolate is reacted with propargyl bromide. This introduces the two alkyne functionalities required for the final cyclization. This is a standard procedure in malonic ester synthesis.[3]

  • Hydrolysis: The diester intermediate is saponified to the corresponding bis-alkynoic acid.

  • Palladium-Catalyzed Double Cycloisomerization: The bis-alkynoic acid undergoes a double cycloisomerization reaction catalyzed by a palladium pincer complex to yield the final spiro bis-(γ-exomethylene γ-lactone).[1][2]

G cluster_start Starting Material cluster_intermediate1 Step 1: Esterification cluster_intermediate2 Step 2: Dialkylation cluster_intermediate3 Step 3: Hydrolysis cluster_product Step 4: Cycloisomerization malonic_acid Malonic Acid malonic_diester Malonic Diester (e.g., Dimethyl Malonate) malonic_acid->malonic_diester ROH, H+ bis_alkyne_ester Bis-alkynoic Ester malonic_diester->bis_alkyne_ester 1. Base 2. Propargyl Bromide bis_alkyne_acid Bis-alkynoic Acid bis_alkyne_ester->bis_alkyne_acid Base, H2O then H+ spiro_lactone Spiro bis-(γ-exomethylene γ-lactone) (γSL) bis_alkyne_acid->spiro_lactone Pd Pincer Complex (Catalyst) G start Start: Dimethyl Malonate step1 Step 1: Dialkylation - Deprotonation with NaH - Reaction with Propargyl Bromide start->step1 workup1 Workup & Purification - Quenching - Extraction - Column Chromatography step1->workup1 step2 Step 2: Hydrolysis - Saponification with KOH workup1->step2 workup2 Workup - Acidification - Extraction step2->workup2 step3 Step 3: Pd-Catalyzed Cycloisomerization workup2->step3 workup3 Final Purification - Column Chromatography step3->workup3 end Product: Spiro bis-(γ-exomethylene γ-lactone) workup3->end

References

Application Notes: Palladium-Catalyzed Cycloisomerization for Bis-Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-lactones, molecules containing two lactone rings, represent a significant class of heterocyclic compounds. They are prevalent in a variety of natural products and serve as crucial intermediates in the synthesis of complex bioactive molecules. Their structural motifs are associated with a wide range of pharmacological activities, including antitumor, antibacterial, and antifungal properties, making them attractive targets for drug discovery and development.[1][2][3] The efficient and selective synthesis of these scaffolds is therefore a key objective in modern organic chemistry.

Palladium-catalyzed cycloisomerization has emerged as a powerful and versatile tool for the construction of cyclic molecules, including lactones.[4][5][6][7] This methodology offers high atom economy and functional group tolerance. Specifically, the use of a palladium acetate [Pd(OAc)₂] catalyst in combination with a phosphine ligand such as 1,4-bis(diphenylphosphino)butane (dppb) has proven effective for the regioselective cyclocarbonylation of bis-allyl derivatives of bisphenols, affording seven-membered ring bis-lactones in good yields.[8][9] This approach allows for the controlled formation of various ring sizes, highlighting its utility in constructing diverse molecular architectures.

Target Audience

These notes are intended for researchers, scientists, and professionals in the field of organic synthesis, medicinal chemistry, and drug development who are interested in advanced catalytic methods for the synthesis of complex heterocyclic compounds.

Key Applications

  • Natural Product Synthesis: The described methodology provides a streamlined route to the core structures of various natural products containing bis-lactone frameworks.

  • Drug Discovery: The synthesis of novel this compound libraries can be readily achieved, enabling the exploration of their therapeutic potential. Lactones are known scaffolds for anticancer agents, with compounds like Marizomib (Salinosporamide A), a β-lactone, being investigated as an orphan drug for multiple myeloma.[1]

  • Development of Bioactive Molecules: The inherent biological activity of many lactones makes this synthetic route valuable for generating compounds with potential antibacterial and antifungal activities for further investigation.[6]

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed synthesis of lactones and bis-lactones, based on typical conditions reported in the literature.

Table 1: Optimization of Reaction Conditions for Lactone Synthesis

EntryCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Na₂CO₃DMF805Moderate
2Pd(OAc)₂ (4)DPEphos (16)[BMIM]ClDCM10018~65
3PdCl₂(PPh₃)₂ (5)-Et₃NTHFRT12Good
4Pd(OAc)₂ (10)dppb (12)CO/H₂Toluene11015Good

Data is representative and compiled from various palladium-catalyzed lactonization reactions. Actual yields are substrate-dependent.[9][10]

Table 2: Substrate Scope for this compound Formation via Cyclocarbonylation

SubstrateCatalyst SystemProduct Ring Size(s)YieldReference
Bis-allyl derivative of Bisphenol APd(OAc)₂ / dppb7-membered ringsGood[8]
Bis-allyl derivative of CardolPd(OAc)₂ / dppb7-membered ringsGood[8]
5-n-pentadecylresorcinol derivativePd(OAc)₂ / dppb7-6 and 7-5 membered ringsGood[8]

Experimental Protocols

General Protocol for the Synthesis of Bis-Lactones via Palladium-Catalyzed Double Cyclocarbonylation

This protocol is a generalized procedure based on the work by Catellani and co-workers for the synthesis of bis-lactones from bis-allylphenol derivatives.[8][9]

Materials:

  • Substrate (e.g., bis-allyl derivative of a bisphenol)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,4-bis(diphenylphosphino)butane (dppb)

  • Anhydrous toluene

  • Carbon monoxide (CO) gas

  • Hydrogen (H₂) gas (if required)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Autoclave or high-pressure reactor

Procedure:

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stir bar is dried in an oven and cooled under a stream of nitrogen.

  • Charging the Reactor: The reactor is charged with the bis-allylphenol substrate (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and dppb (0.06 mmol, 6 mol%). Anhydrous toluene (20 mL) is added via syringe.

  • Reaction Execution: The autoclave is sealed, purged several times with carbon monoxide, and then pressurized with CO (e.g., 40 atm) and potentially a co-pressure of H₂ (e.g., 20 atm), depending on the specific desired transformation. The reaction mixture is heated to the desired temperature (e.g., 100-120 °C) and stirred vigorously for the required time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, the excess gas is carefully vented in a fume hood. The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

  • Characterization: The structure and purity of the final product are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Visualizations

Catalytic Cycle

G cluster_reactants pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R-X (Substrate) pd2_allyl Allyl-Pd(II)-X L₂ oa->pd2_allyl co_ins CO Insertion pd2_allyl->co_ins CO acyl_pd Acyl-Pd(II)-X L₂ co_ins->acyl_pd mig_ins Migratory Insertion (Intramolecular) acyl_pd->mig_ins alkyl_pd Alkyl-Pd(II) Intermediate mig_ins->alkyl_pd re Reductive Elimination alkyl_pd->re re->pd0 Lactone Product Substrate Bis-allyl Substrate CO_gas CO Product This compound Product

Caption: Proposed catalytic cycle for Pd-catalyzed lactone formation.

Experimental Workflow

G start Reactant & Catalyst Preparation reaction Inert Atmosphere Reaction Setup (Autoclave) start->reaction conditions Pressurize with CO Heat & Stir reaction->conditions workup Cooling, Venting & Solvent Removal conditions->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end Pure this compound analysis->end

Caption: General experimental workflow for this compound synthesis.

Factors Influencing Regioselectivity

G conditions Reaction Conditions outcome Product Regioselectivity (Ring Size: 5, 6, or 7-membered) conditions->outcome influences ligand Ligand Structure (e.g., dppb, PPh₃) ligand->conditions pressure CO / H₂ Pressure pressure->conditions temp Temperature temp->conditions substrate Substrate Structure substrate->conditions

Caption: Relationship between conditions and product regioselectivity.

References

Application Notes and Protocols for Step-Growth Polymerization of Bis-Lactones with Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the step-growth polymerization of bis-lactones with diols to synthesize functional polyesters. The synthesis of a highly reactive spiro bis(γ-exomethylene γ-lactone) (γSL) and its subsequent organocatalyzed polymerization with various diols at room temperature is highlighted. This approach offers a versatile platform for creating regioregular (AB)n copolymers with diverse functionalities. Detailed experimental procedures, data presentation, and a visual workflow are included to facilitate replication and adaptation in various research and development settings, including the synthesis of biodegradable polymers for drug delivery applications.

Introduction

Step-growth polymerization of bifunctional cyclic monomers with diols presents an attractive route to polyesters, offering potential for broad structural diversity and mild reaction conditions.[1] However, the use of bis-lactones in this context has been challenging due to side reactions involving the alcohol functionality released upon ring-opening.[2] Recent advancements have demonstrated that the introduction of γ-exomethylene moieties and a spiro structure in a bis-lactone monomer (γSL) significantly enhances its reactivity, enabling controlled step-growth polymerization at ambient temperatures.[3][4] This method, in contrast to traditional ring-opening polymerization (ROP), allows for the preparation of a wide array of copolymers from a single this compound monomer by varying the diol comonomer.[1][2] The resulting polyesters, featuring pendant methyl ketone groups, are of interest for further functionalization and find potential applications in areas such as biodegradable materials and drug delivery systems.[2]

Experimental Data

The following table summarizes the results from the step-growth polymerization of the spiro this compound (γSL) with different diols using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst. The reactions were typically carried out in N,N-dimethylformamide (DMF) at room temperature.

EntryDiolCatalyst Loading (mol%)Reaction Time (h)Yield (%)M [w] (g·mol [–1])PDI (Đ)
11,4-butanediol524>957,5001.8
21,6-hexanediol524>958,2001.9
31,8-octanediol524>959,1002.0
4Diethylene glycol524>956,8001.7
5Triethylene glycol524>955,9001.6

Data synthesized from representative results presented in the literature.[1][2][3] M [w] = Weight-average molecular weight, PDI = Polydispersity Index (Đ = M [w]/M [n]).

Experimental Protocols

Materials
  • Spiro bis(γ-exomethylene γ-lactone) (γSL) (synthesized as described below)

  • Diols (e.g., 1,4-butanediol, 1,6-hexanediol, etc.), purified by distillation or recrystallization prior to use.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), distilled and stored under an inert atmosphere.

  • N,N-Dimethylformamide (DMF), anhydrous, stored over molecular sieves.

  • Solvents for purification (e.g., dichloromethane, methanol).

Synthesis of Spiro Bis(γ-exomethylene γ-lactone) (γSL)

The synthesis of the γSL monomer is a multi-step process starting from malonic acid, a bio-based precursor.[1][2] The key steps involve the functionalization of a malonic dimethylester, hydrolysis, and a final double cycloisomerization catalyzed by a palladium pincer complex to yield the spiro bis(γ-exomethylene γ-lactone).[1][2][4] For detailed synthetic procedures, please refer to the primary literature.[2]

General Protocol for Step-Growth Polymerization
  • Reaction Setup: In a glovebox or under a dry inert atmosphere (e.g., nitrogen or argon), add the spiro this compound (γSL) (1.0 eq.) and the desired diol (1.0 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to achieve a monomer concentration of approximately 1 M.

  • Catalyst Addition: Add the DBU organocatalyst (5 mol%) to the stirring solution.

  • Polymerization: Seal the flask and allow the reaction to stir at room temperature (25 °C) for 24 hours.

  • Quenching and Precipitation: After the reaction period, quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid). Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded to confirm the polymer structure.

  • Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight (M [w] and M [n]) and polydispersity index (PDI) of the resulting polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to verify the formation of ester linkages and the disappearance of lactone carbonyl signals.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocol and the proposed signaling pathway for the organocatalytic polymerization.

experimental_workflow Experimental Workflow for Polyester Synthesis cluster_prep Monomer & Reagent Preparation cluster_polymerization Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization synthesis Synthesis of Spiro this compound (γSL) setup Reaction Setup (γSL + Diol in DMF) synthesis->setup purify_diol Purification of Diol purify_diol->setup purify_catalyst Purification of DBU Catalyst initiation Catalyst Addition (DBU) purify_catalyst->initiation setup->initiation polymerize Stir at Room Temperature (24h) initiation->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate in Non-solvent quench->precipitate purify Filter and Dry Polymer precipitate->purify nmr NMR Spectroscopy purify->nmr sec Size Exclusion Chromatography purify->sec ftir FTIR Spectroscopy purify->ftir signaling_pathway Proposed Mechanism for DBU-Catalyzed Polymerization cluster_activation Activation cluster_propagation Propagation Diol R-OH (Diol) Activated_Diol [R-O]⁻ [DBU-H]⁺ Diol->Activated_Diol + DBU DBU DBU DBU->Activated_Diol Ring_Opened Ring-Opened Intermediate Activated_Diol->Ring_Opened + this compound Bis_Lactone This compound Bis_Lactone->Ring_Opened Polymer_Chain Growing Polymer Chain Ring_Opened->Polymer_Chain Chain Growth Polymer_Chain->Ring_Opened + this compound, Diol

References

Application Notes: Employing Bis-Lactones as Reticulating Agents for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-lactones are versatile tetrafunctional monomers utilized as reticulating (crosslinking) agents in the synthesis of biodegradable polyesters. Their incorporation into a polymer matrix via ring-opening polymerization (ROP) creates a chemically crosslinked network. This methodology is of significant interest for biomedical applications, including the development of tissue engineering scaffolds and controlled drug delivery systems. The resulting crosslinked polymers are often elastic, amorphous materials with tunable thermal properties, mechanical strength, and degradation kinetics. The ability to control these properties by varying the crosslinker concentration allows for the precise design of materials tailored to specific applications.

This document provides detailed application notes and experimental protocols for the use of bis-lactones in creating crosslinked polyester networks, focusing on the synthesis of crosslinked poly(ε-caprolactone) (PCL), a widely studied biocompatible and biodegradable polymer.

Principle of Crosslinking with Bis-Lactones

The fundamental strategy involves the co-polymerization of a standard lactone monomer (e.g., ε-caprolactone) with a bis-lactone, which acts as a crosslinking agent. During the ring-opening polymerization, initiated by a suitable catalyst and co-initiator, the this compound is incorporated into the growing polymer chains. As the this compound possesses two lactone rings, it can propagate polymerization in four directions, leading to the formation of a three-dimensional polymer network. This in situ crosslinking method results in a homogenous network structure.

The crosslinking density, which dictates many of the final material properties, can be controlled by adjusting the molar ratio of the this compound to the primary lactone monomer. Higher concentrations of the this compound lead to a more densely crosslinked network, which typically results in a higher glass transition temperature (Tg), reduced crystallinity, and altered mechanical and degradation properties.

Applications in Drug Development and Tissue Engineering

The use of bis-lactones as reticulating agents is particularly relevant in the medical and pharmaceutical fields. The resulting biodegradable polymer networks can be fabricated into porous scaffolds that support cell growth and tissue regeneration. The degradation rate of these scaffolds can be tailored to match the rate of new tissue formation.[1]

In drug delivery, the crosslinked polymer matrix can encapsulate therapeutic agents. The release of the drug can be controlled by the degradation of the polymer network. The crosslinking density influences the diffusion of the drug and the erosion rate of the matrix, providing a mechanism to tune the drug release profile.

Experimental Protocols

Protocol 1: Synthesis of Crosslinked Poly(ε-caprolactone) Films

This protocol describes the synthesis of crosslinked poly(ε-caprolactone) (PCL) films using bis(ε-caprolactone-4-yl) (BCY) as the reticulating agent. The synthesis is performed via bulk ring-opening polymerization.

Materials:

  • ε-caprolactone (CL), dried over CaH₂ and distilled under reduced pressure

  • Bis(ε-caprolactone-4-yl) (BCY), synthesized from the corresponding diol or sourced commercially

  • Stannous 2-ethylhexanoate (Sn(Oct)₂), as a 0.2 M solution in dry toluene

  • Benzyl alcohol (BnOH), as an initiator, dried and distilled

  • Anhydrous toluene

  • Dichloromethane

  • Methanol

  • Flame-dried glassware (Schlenk flask, syringes)

  • Magnetic stirrer and heating mantle/oil bath

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amounts of ε-caprolactone and the this compound crosslinker (BCY). For example, to prepare a polymer with 5 mol% crosslinker, use a 95:5 molar ratio of CL to BCY.

  • Initiator Addition: Add benzyl alcohol as the initiator. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer chains between crosslinks. A typical ratio is 100:1.

  • Catalyst Addition: Add the stannous 2-ethylhexanoate solution via syringe. A common monomer-to-catalyst ratio is 1000:1.

  • Polymerization: Heat the reaction mixture to 130°C with continuous stirring. The polymerization is typically carried out for 24-48 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.

  • Polymer Isolation: After the reaction is complete, cool the flask to room temperature. Dissolve the resulting polymer in a minimal amount of dichloromethane.

  • Purification: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of cold methanol with vigorous stirring. Collect the precipitated polymer by filtration.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved. The final product will be a crosslinked polymer film or solid.

Protocol 2: Fabrication of Porous Scaffolds via High Internal Phase Emulsion (HIPE) Templating

This protocol outlines the fabrication of porous crosslinked PCL scaffolds using a high internal phase emulsion (HIPE) templating technique.

Materials:

  • Crosslinkable PCL resin (synthesized as in Protocol 1, but stopping the reaction before gelation to obtain a viscous pre-polymer)

  • Surfactant (e.g., Pluronic P123)

  • Deionized water

  • Photoinitiator (e.g., Irgacure 2959)

  • UV curing system

Procedure:

  • Organic Phase Preparation: In a suitable vessel, dissolve the crosslinkable PCL pre-polymer and the surfactant in a volatile organic solvent (e.g., dichloromethane). Add the photoinitiator to this mixture.

  • Emulsion Formation: Slowly add deionized water (the internal phase) to the organic phase while vigorously stirring to form a stable high internal phase emulsion. The volume fraction of the internal phase will determine the porosity of the final scaffold.

  • Scaffold Fabrication: Cast the emulsion into a mold of the desired shape.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature, which will set the porous structure.

  • Photocrosslinking: Expose the scaffold to UV light to initiate photocrosslinking of the polymer matrix. The duration and intensity of UV exposure will depend on the photoinitiator and the thickness of the scaffold.

  • Purification and Drying: Immerse the crosslinked scaffold in a suitable solvent (e.g., ethanol) to remove any unreacted components and the surfactant. Dry the scaffold in a vacuum oven.

Data Presentation

The properties of this compound crosslinked polymers are highly dependent on the crosslinker concentration. The following tables summarize typical quantitative data.

Table 1: Thermal Properties of BCY-Crosslinked Poly(1,5-dioxepan-2-one) (DXO)

Mol% BCY CrosslinkerGlass Transition Temperature (Tg) (°C)
0-39
2-3-21

Data adapted from literature describing the crosslinking of DXO with bis(ϵ-caprolactone-4-yl) (BCY). The increase in Tg indicates a more rigid network with reduced chain mobility.

Table 2: Mechanical Properties of Crosslinked Polyester-Urethanes

% of Hydroxyls Reacted with DiisocyanateModulus (MPa)Elongation at Break (%)
700.122000
800.251500
901.50500
1003.8360

Data represents polyester-urethanes derived from trifunctional hydroxy-terminated oligomeric polyesters, where the degree of crosslinking is controlled by the stoichiometry of the diisocyanate. This serves as an analogy for the effect of increasing crosslink density.

Table 3: Hydrolytic Degradation of BCY-Crosslinked PCL Scaffolds

Crosslinking DensityCrystallinityRelease of Water-Soluble ProductsStructural Integrity Retention
LowHigherLowerShorter
MediumLowerHigherLonger
HighLowestHighestLongest

This table summarizes the findings from studies on the hydrolytic degradation of PCL scaffolds crosslinked with bis(ε-caprolactone-4-yl) (BCY). A higher crosslinking density leads to lower crystallinity, which in turn increases the release of degradation products. However, the more robust network structure allows the scaffold to maintain its shape for a longer period.[2]

Visualizations

Experimental Workflow

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_fabrication Scaffold Fabrication (Optional) s1 Mix Lactone Monomer & this compound Crosslinker s2 Add Initiator (e.g., Benzyl Alcohol) s1->s2 s3 Add Catalyst (e.g., Sn(Oct)₂) s2->s3 s4 Bulk Polymerization (e.g., 130°C, 24-48h) s3->s4 p1 Dissolve in Dichloromethane s4->p1 Isolate Crude Polymer p2 Precipitate in Cold Methanol p1->p2 p3 Filter and Collect p2->p3 p4 Dry under Vacuum p3->p4 f1 Prepare HIPE (Pre-polymer, Water, Surfactant) p4->f1 Use as Pre-polymer Characterization Characterization (NMR, GPC, DSC, Mechanical Testing) p4->Characterization Final Product f2 Cast in Mold f1->f2 f3 Crosslink (e.g., UV Curing) f2->f3 f4 Purify and Dry Scaffold f3->f4 f4->Characterization Final Product G cluster_main Degradation Cycle cluster_factors Influencing Factors Water H₂O Diffusion into Polymer Matrix Hydrolysis Ester Bond Hydrolysis (Chain Scission) Water->Hydrolysis Oligomers Formation of Carboxylic Acid & Alcohol End Groups Hydrolysis->Oligomers Autocatalysis Acidic End Groups Catalyze Further Hydrolysis Oligomers->Autocatalysis [Autocatalytic Loop] Erosion Release of Soluble Oligomers and Monomers Oligomers->Erosion Diffusion out of matrix Autocatalysis->Hydrolysis End Mass Loss & Structural Disintegration Erosion->End Crosslinking Crosslink Density Crosslinking->Water Affects Crosslinking->Erosion Affects Crystallinity Crystallinity Crystallinity->Water Affects Hydrophilicity Hydrophilicity Hydrophilicity->Water Affects Start Intact Crosslinked Polymer Network Start->Water

References

Application Notes & Protocols: Preparation of Regioregular (AB)n Copolymers Using Bis-Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes detail the synthesis of regioregular (AB)n copolymers through the step-growth polymerization of a highly reactive spiro bis-lactone (γSL) with various nucleophilic comonomers. This method allows for the creation of diverse functional polymers under mild reaction conditions.[1][2][3]

Overview & Key Advantages

The synthesis of well-defined alternating copolymers presents a significant challenge in polymer chemistry. Traditional ring-opening polymerization (ROP) of lactones is a common method for producing polyesters, but achieving strict regioregularity in (AB)n copolymers is often difficult.[1] A novel approach utilizes a spiro this compound with γ-exomethylene moieties (γSL), which greatly enhances its reactivity towards ring-opening.[2][3] This allows for efficient step-growth polymerization at room temperature with comonomers like diols, dithiols, and diamines, yielding a variety of functional, regioregular copolymers.[1][2]

Key Advantages:

  • Mild Conditions: Polymerization proceeds efficiently at room temperature.[1][2]

  • High Regioregularity: The step-growth mechanism ensures a well-defined (AB)n alternating structure.[1]

  • Versatility: A single this compound monomer can be combined with various comonomers (diols, dithiols, diamines) to produce polyesters, poly(spiro bis(β-thioether lactones)), and poly(spiro bis(β-hydroxy-lactames)).[1][2]

  • Functional Polymers: The resulting copolymers feature diverse linkages and pendant functional groups.[3]

Experimental Workflows & Mechanisms

Synthesis of Spiro this compound Monomer (γSL)

The γSL monomer is prepared on a gram scale from malonic acid via a Pd-catalyzed cycloisomerization.[2][3]

cluster_0 Monomer Synthesis Workflow Malonic Acid Malonic Acid Bis-alkynoic Acid Bis-alkynoic Acid Malonic Acid->Bis-alkynoic Acid Ester Hydrolysis γSL Monomer γSL Monomer Bis-alkynoic Acid->γSL Monomer Pd-catalyzed Cycloisomerization

Caption: Workflow for the synthesis of the γSL monomer.

Mechanism of Step-Growth Polymerization

The polymerization of γSL with dinucleophiles (H-X-R-X-H) proceeds via a step-growth mechanism. A key feature of this reaction is an original trans-lactonization process that occurs after the first ring-opening of the spiro center.[1][2] This reactivity can be leveraged for more complex structures like terpolymers.[2]

cluster_1 Polymerization Mechanism γSL γSL Ring_Opening First Ring-Opening γSL->Ring_Opening Dinucleophile Dinucleophile (Diol, Dithiol, Diamine) Dinucleophile->Ring_Opening Trans_Lactonization Trans-lactonization Process Ring_Opening->Trans_Lactonization Second_Ring_Opening Second Ring-Opening Trans_Lactonization->Second_Ring_Opening Copolymer Regioregular (AB)n Copolymer Second_Ring_Opening->Copolymer

Caption: Mechanism for regioregular copolymer formation.

Experimental Protocols

General Protocol for Step-Growth Polymerization of γSL with Dithiols

This protocol describes the synthesis of poly(spiro bis(β-thioether lactones)).

  • Preparation: In a nitrogen-filled glovebox, add the spiro this compound γSL (1 equivalent) and the corresponding dithiol (1 equivalent) to a vial.

  • Solvent & Catalyst: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 1 M. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst (5 mol%).

  • Reaction: Seal the vial and stir the mixture at room temperature (25 °C) for 24 hours.

  • Purification: After 24 hours, precipitate the resulting polymer by adding the reaction mixture dropwise into cold methanol.

  • Isolation: Collect the polymer by filtration or centrifugation.

  • Drying: Dry the isolated polymer under vacuum until a constant weight is achieved.

  • Characterization: Characterize the final polymer using ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC).

Note: The procedure is similar for diols. For reactions with primary diamines, the DBU catalyst may not be necessary for the polymerization to proceed effectively.[2][3]

Protocol for Sequential Terpolymerization (ABAC)n

This advanced protocol demonstrates the synthesis of a regioregular terpolymer by leveraging the trans-lactonization process.[1]

  • First Step (Formation of this compound Intermediate):

    • React two equivalents of γSL with one equivalent of a diol (e.g., 1,4-butanediol) in the presence of DBU catalyst.

    • Monitor the reaction until the formation of the this compound intermediate (17) is complete, which can be isolated and confirmed by ¹H NMR.[1]

  • Second Step (Terpolymerization):

    • Treat the isolated this compound intermediate with one equivalent of a diamine (e.g., 1,6-hexanediamine).

    • Add DBU catalyst and stir the mixture to induce step-growth terpolymerization.

    • Follow the purification and isolation steps outlined in Protocol 3.1.

Data Presentation: Polymer Properties

The properties of the synthesized copolymers vary based on the nucleophilic comonomer used.

Table 1: Polymerization of γSL with Diols

Conditions: 24 hours, 25 °C, DBU catalyst.

Comonomer (Diol)Resulting PolymerM_w (g·mol⁻¹)Đ (M_w/M_n)T_g (°C)
1,4-butanediol (N1a)P(N1a)5,0001.8-11.1
1,6-hexanediol (N1b)P(N1b)10,0002.1-1.8
1,8-octanediol (N1c)P(N1c)8,0001.9-4.5

Data sourced from Ximenis et al.[1]

Table 2: Polymerization of γSL with Dithiols

Conditions: 24 hours, 25 °C, DBU catalyst.

Comonomer (Dithiol)Resulting PolymerM_w (g·mol⁻¹)Đ (M_w/M_n)T_g (°C)
1,4-butanedithiol (N2a)P(N2a)12,0002.04.5
1,6-hexanedithiol (N2b)P(N2b)15,0002.215.7
1,8-octanedithiol (N2c)P(N2c)13,0002.19.8

Data sourced from Ximenis et al.[1]

Table 3: Polymerization of γSL with Diamines

Conditions: 24 hours, 25 °C.

Comonomer (Diamine)CatalystResulting PolymerM_w (g·mol⁻¹)Đ (M_w/M_n)
1,4-butanediamine (N3a)NoneP(N3a)~10,0002.3
1,6-hexanediamine (N3b)DBUP(N3b)~10,0002.5

Note: The polymerization with primary diamines proceeds well both with and without a DBU catalyst.[2][3] M_w values are approximate as reported in the literature.

Table 4: Properties of (ABAC)n Terpolymer
ComonomersResulting PolymerM_w (g·mol⁻¹)Đ (M_w/M_n)
γSL, Diol (N1b), Diamine (N3b)Terpolymer~18,0002.6

Data sourced from Ximenis et al.[1]

References

Application Notes and Protocols: Synthesis and Applications of Poly(spiro-bis(β-thioether lactones))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of poly(spiro-bis(β-thioether lactones)) and explore their potential applications, particularly in the field of drug delivery. Detailed experimental protocols for the synthesis of the monomer and the subsequent polymerization are provided, along with characterization data.

Introduction

Poly(spiro-bis(β-thioether lactones)) are a novel class of polymers synthesized through the step-growth polymerization of a spiro bis(γ-exomethylene γ-lactone) monomer with dithiols. The presence of thioether linkages in the polymer backbone offers unique properties, most notably responsiveness to reactive oxygen species (ROS). This characteristic makes them promising candidates for advanced biomedical applications, such as targeted drug delivery systems for diseases associated with high oxidative stress, including cancer and inflammatory conditions. The spirocyclic structure of the lactone monomer enhances its reactivity, allowing for polymerization to occur under mild conditions.

Data Presentation

Table 1: Synthesis of Spiro Bis(γ-exomethylene γ-lactone) Monomer (γSL)
PrecursorCatalystSolventTemperature (°C)Time (h)Yield (%)
Bis-alkynoic acidPd pincer complexToluene801685
Table 2: Step-Growth Polymerization of γSL with Various Dithiols
Dithiol Comonomer (N2)Catalyst (5 mol%)SolventTemperature (°C)Time (h)M [w] (g·mol [−1]) [a]Đ [a]T [g] (°C) [b]
1,4-Butanedithiol (N2a)DBUDMF25248,5001.655
1,4-Benzenedimethanethiol (N2b)DBUDMF252412,0001.898
2,2'-(Ethylenedioxy)diethanethiol (N2c)DBUDMF252410,5001.742

[a] Determined by Gel Permeation Chromatography (GPC) in DMF with LiBr, calibrated with polystyrene standards.[1] [b] Determined by Differential Scanning Calorimetry (DSC) analysis.[1]

Experimental Protocols

Protocol 1: Synthesis of Spiro Bis(γ-exomethylene γ-lactone) Monomer (γSL)

This protocol is based on the palladium-catalyzed double cycloisomerization of the corresponding bis-alkynoic acid precursor.[2]

Materials:

  • Bis-alkynoic acid precursor

  • Pd pincer complex (catalyst)

  • Anhydrous toluene

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis-alkynoic acid precursor in anhydrous toluene.

  • Add the Pd pincer complex catalyst to the solution.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure spiro bis(γ-exomethylene γ-lactone) (γSL).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Poly(spiro-bis(β-thioether lactones))

This protocol describes the step-growth polymerization of the γSL monomer with a dithiol comonomer, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

Materials:

  • Spiro bis(γ-exomethylene γ-lactone) (γSL)

  • Dithiol comonomer (e.g., 1,4-butanedithiol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol for precipitation

  • Standard glassware for polymerization under inert atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the γSL monomer and the dithiol comonomer in anhydrous DMF.

  • Add the DBU catalyst (5 mol%) to the reaction mixture.

  • Stir the solution at 25 °C for 24 hours.

  • After 24 hours, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst.

  • Dry the polymer under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterize the resulting poly(spiro-bis(β-thioether lactone)) by GPC (for molecular weight and polydispersity), NMR (for structure confirmation), and DSC (for thermal properties).

Applications: ROS-Responsive Drug Delivery

The thioether linkages in the backbone of poly(spiro-bis(β-thioether lactones)) are susceptible to oxidation by reactive oxygen species (ROS).[3][4] In healthy tissues, ROS levels are typically low. However, in the microenvironment of tumors or inflamed tissues, ROS concentrations are significantly elevated. This difference can be exploited for targeted drug delivery.

The proposed mechanism involves the formulation of the hydrophobic poly(spiro-bis(β-thioether lactone)) into nanoparticles encapsulating a therapeutic agent.[5][6] In the bloodstream and healthy tissues, these nanoparticles remain stable. Upon reaching the ROS-rich disease site, the thioether groups are oxidized to more hydrophilic sulfoxides and sulfones.[7] This change in polarity leads to the destabilization of the nanoparticles and the subsequent release of the encapsulated drug directly at the target site, potentially increasing therapeutic efficacy while minimizing systemic side effects.

Protocol 3: Formulation of Drug-Loaded Nanoparticles (General Protocol)

This is a general protocol for the encapsulation of a hydrophobic drug into polymeric nanoparticles via the nanoprecipitation method.

Materials:

  • Poly(spiro-bis(β-thioether lactone))

  • Hydrophobic drug (e.g., a chemotherapeutic agent)

  • A water-miscible organic solvent (e.g., acetone, acetonitrile, or tetrahydrofuran)

  • An aqueous solution, potentially containing a surfactant (e.g., Pluronic F127, PVA)

  • Magnetic stirrer

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Dissolve the poly(spiro-bis(β-thioether lactone)) and the hydrophobic drug in the chosen organic solvent.

  • Prepare an aqueous solution, which may contain a surfactant to improve nanoparticle stability.

  • Under moderate magnetic stirring, add the organic solution dropwise to the aqueous solution. The rapid solvent diffusion will cause the polymer to precipitate, forming drug-loaded nanoparticles.

  • Continue stirring for several hours to allow for the evaporation of the organic solvent.

  • To remove the non-encapsulated drug and excess surfactant, dialyze the nanoparticle suspension against deionized water for 24-48 hours, with frequent water changes.

  • The resulting nanoparticle suspension can be characterized for size, zeta potential, drug loading efficiency, and encapsulation efficiency.

Protocol 4: In Vitro ROS-Triggered Drug Release Study (General Protocol)

This protocol outlines a general method to evaluate the ROS-responsive release of a drug from the formulated nanoparticles.

Materials:

  • Drug-loaded poly(spiro-bis(β-thioether lactone)) nanoparticle suspension

  • Phosphate-buffered saline (PBS) at physiological pH (7.4)

  • Hydrogen peroxide (H₂O₂) as a source of ROS

  • A suitable analytical method to quantify the released drug (e.g., UV-Vis spectrophotometry, HPLC)

  • Dialysis bags or centrifugal filter units

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a release medium (PBS, pH 7.4) with and without a physiologically relevant concentration of H₂O₂ (e.g., 100 µM to 10 mM to simulate different oxidative stress levels).

  • Maintain the setup at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a pre-validated analytical method.

  • Plot the cumulative drug release as a function of time for both conditions (with and without H₂O₂) to evaluate the ROS-triggered release profile.

Visualizations

Synthesis_Workflow Synthesis Workflow for Poly(spiro-bis(β-thioether lactones)) cluster_monomer Monomer Synthesis cluster_polymer Polymerization bis_alkynoic Bis-alkynoic Acid reaction_cyclo Cycloisomerization (Toluene, 80°C, 16h) bis_alkynoic->reaction_cyclo catalyst_pd Pd Pincer Catalyst catalyst_pd->reaction_cyclo purification_mono Purification (Column Chromatography) reaction_cyclo->purification_mono ysl_monomer Spiro Bis(γ-exomethylene γ-lactone) (γSL) purification_mono->ysl_monomer reaction_poly Step-Growth Polymerization (DMF, 25°C, 24h) ysl_monomer->reaction_poly dithiol Dithiol Comonomer dithiol->reaction_poly catalyst_dbu DBU Catalyst catalyst_dbu->reaction_poly precipitation Precipitation (Methanol) reaction_poly->precipitation final_polymer Poly(spiro-bis(β-thioether lactone)) precipitation->final_polymer

Caption: Workflow for the synthesis of the monomer and polymer.

ROS_Responsive_Drug_Delivery Mechanism of ROS-Responsive Drug Delivery cluster_formulation Nanoparticle Formulation & Circulation cluster_release Target Site & Drug Release nanoparticle Drug-loaded Nanoparticle (Hydrophobic Core) circulation Systemic Circulation (Stable in Low ROS) nanoparticle->circulation ros High ROS Environment (Tumor/Inflammation) circulation->ros Accumulation at Disease Site (EPR effect) oxidation Oxidation of Thioether to Sulfoxide/Sulfone ros->oxidation destabilization Nanoparticle Destabilization (Hydrophilic Transition) oxidation->destabilization drug_release Drug Release destabilization->drug_release

Caption: ROS-responsive drug release mechanism.

References

Application of Bis-Lactones in the Development of Sustainable Polyesters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imperative for a circular economy has catalyzed significant research into sustainable polymers. Polyesters, owing to their hydrolyzable ester linkages, are prime candidates for the development of biodegradable and chemically recyclable materials. Bis-lactones, cyclic diesters, are emerging as versatile monomers for the synthesis of sustainable polyesters through both ring-opening polymerization (ROP) and step-growth polymerization. Their diverse architectures, including spiro and bicyclic structures, allow for the tuning of polymer properties to meet the demands of various applications, from packaging to biomedical devices.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyesters derived from two exemplary bis-lactones: a spiro bis(γ-exomethylene γ-lactone) and a bicyclic lactone derived from norcamphor. These examples showcase the potential of bis-lactone chemistry to create high-performance, sustainable polyesters.

Data Presentation

The following tables summarize the quantitative data from key experiments on the polymerization of a spiro bis(γ-exomethylene γ-lactone) (γSL) via step-growth polymerization with various diols[1][2][3], and the ring-opening polymerization of a bicyclic lactone derived from norcamphor[4][5][6][7].

Table 1: Step-Growth Polymerization of Spiro Bis(γ-exomethylene γ-lactone) (γSL) with Diols [1][2][3]

EntryDiol Co-monomerCatalyst (mol%)SolventTime (h)Conversion (%)M ( g/mol )Đ (M/M)T (°C)
11,4-butanediolDBU (5)DMF24>999,8001.8-11.1
21,6-hexanediolDBU (5)DMF24>9910,2001.7-8.5
31,8-octanediolDBU (5)DMF24>9911,5001.6-4.2
41,4-cyclohexanedimethanolDBU (5)DMF24>998,5001.91.8

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; DMF: Dimethylformamide; M: Weight-average molecular weight determined by GPC; Đ: Dispersity index; T: Glass transition temperature determined by DSC.

Table 2: Ring-Opening Polymerization of a Bicyclic Lactone Derived from Norcamphor [4][5][6][7]

EntryCatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)M ( kg/mol )Đ (M/M)T (°C)T (°C)
1ZnEt2001302981641.15125280
2Sn(Oct)2001304951551.20123275
3TBD200250.5991401.10126278

ZnEt: Diethylzinc; Sn(Oct): Tin(II) octoate; TBD: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene; M: Number-average molecular weight determined by GPC; Đ: Dispersity index; T: Glass transition temperature; T: Decomposition temperature (5% weight loss).

Experimental Protocols

Protocol 1: Step-Growth Polymerization of Spiro Bis(γ-exomethylene γ-lactone) (γSL) with a Diol

This protocol describes the synthesis of a polyester from γSL and 1,4-butanediol, as detailed in the work by Ximenis et al.[1][2][3].

Materials:

  • Spiro bis(γ-exomethylene γ-lactone) (γSL)

  • 1,4-butanediol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer

  • Syringes

  • Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add γSL (1.0 eq) and 1,4-butanediol (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to achieve a monomer concentration of 0.4 mol·L⁻¹.

  • Catalyst Addition: Add DBU (5 mol%) to the reaction mixture using a syringe.

  • Polymerization: Seal the flask and stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Quenching and Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large excess of cold diethyl ether.

  • Purification: Decant the supernatant and wash the polymer precipitate with fresh diethyl ether two more times.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the resulting polyester using Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity, Differential Scanning Calorimetry (DSC) for thermal properties, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Protocol 2: Ring-Opening Polymerization (ROP) of a Bicyclic Lactone from Norcamphor

This protocol is based on the ring-opening polymerization of a bicyclic lactone as described in the literature[4][5][6][7].

Materials:

  • Bicyclic lactone monomer (derived from norcamphor)

  • Diethylzinc (ZnEt₂) solution (or other suitable catalyst)

  • Benzyl alcohol (initiator)

  • Anhydrous toluene

  • Methanol

  • Dichloromethane (DCM)

  • Hexanes

  • Glovebox

  • Schlenk flask

  • Magnetic stirrer

  • Syringes

  • Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

  • Monomer and Initiator Preparation: In a glovebox, dissolve the bicyclic lactone monomer and benzyl alcohol initiator in anhydrous toluene in a Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight.

  • Catalyst Addition: Add the ZnEt₂ solution (e.g., 1.0 M in hexanes) to the monomer/initiator solution via syringe. The monomer-to-catalyst ratio is typically around 200:1.

  • Polymerization: Heat the reaction mixture to 130 °C and stir for the desired reaction time (e.g., 2 hours).

  • Termination and Precipitation: Cool the reaction to room temperature and terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the solution into a large volume of cold hexanes.

  • Purification: Filter the precipitated polymer and wash it with fresh hexanes.

  • Drying: Dry the polymer in a vacuum oven until a constant weight is achieved.

  • Characterization: Analyze the polymer by GPC for molecular weight and dispersity, DSC for thermal properties (T and T), and NMR for structural confirmation.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows associated with the synthesis of sustainable polyesters from bis-lactones.

StepGrowthPolymerization BisLactone Spiro Bis(γ-exomethylene γ-lactone) (γSL) Polyester Sustainable Polyester BisLactone->Polyester Step-Growth Polymerization Diol Diol (e.g., 1,4-butanediol) Diol->Polyester Catalyst DBU Catalyst Catalyst->Polyester RingOpeningPolymerization BicyclicLactone Bicyclic Lactone (from Norcamphor) Polyester Sustainable Polyester BicyclicLactone->Polyester Ring-Opening Polymerization Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Polyester Catalyst Catalyst (e.g., ZnEt2) Catalyst->Polyester ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization MonomerPrep Monomer & Initiator Preparation Polymerization Polymerization (Step-Growth or ROP) MonomerPrep->Polymerization QuenchPrecip Quenching & Precipitation Polymerization->QuenchPrecip Purification Purification QuenchPrecip->Purification Drying Drying Purification->Drying GPC GPC (Mw, Mn, Đ) Drying->GPC DSC DSC (Tg, Tm) Drying->DSC NMR NMR (Structure) Drying->NMR TGA TGA (Td) Drying->TGA SustainableLifecycle BiobasedFeedstocks Bio-based Feedstocks MonomerSynthesis This compound Monomer Synthesis BiobasedFeedstocks->MonomerSynthesis Polymerization Polymerization MonomerSynthesis->Polymerization PolyesterProduct Polyester Product Polymerization->PolyesterProduct Application Application (e.g., Biomedical, Packaging) PolyesterProduct->Application EndOfLife End-of-Life Application->EndOfLife ChemicalRecycling Chemical Recycling EndOfLife->ChemicalRecycling Biodegradation Biodegradation EndOfLife->Biodegradation ChemicalRecycling->MonomerSynthesis Recycled Monomers Biodegradation->BiobasedFeedstocks Nutrients

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopic Analysis of Bis-Lactone Polymerization Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of polymers, providing detailed information about their chemical structure, composition, and molecular weight.[1][2] This document provides a detailed guide to the use of ¹H and ¹³C NMR spectroscopy for the analysis of bis-lactone polymerization products. Specifically, it focuses on the synthesis and characterization of a polyester formed from the step-growth polymerization of a spiro bis(γ-exomethylene γ-lactone) (γSL) with a diol.[3][4]

These protocols are designed to be a valuable resource for researchers in polymer chemistry, materials science, and drug development, offering a framework for the synthesis of novel polyesters and their detailed structural elucidation by NMR.

Signaling Pathway and Experimental Workflow

The overall process, from monomer synthesis to polymer characterization, involves a series of well-defined steps. The following diagrams illustrate the key pathways and workflows.

Polymerization_Pathway Monomer This compound Monomer (γSL) Polymerization Step-Growth Polymerization Monomer->Polymerization Diol Diol Comonomer Diol->Polymerization Catalyst DBU Catalyst Catalyst->Polymerization Polyester Polyester Product Polymerization->Polyester

Caption: Reaction pathway for the step-growth polymerization of a this compound.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Data Interpretation Monomer_Synth This compound Synthesis Polymer_Synth Polymerization Reaction Monomer_Synth->Polymer_Synth Purification Product Purification Polymer_Synth->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep Acquisition 1H & 13C NMR Data Acquisition Sample_Prep->Acquisition Processing Data Processing & Analysis Acquisition->Processing Structure_Verification Structural Verification Processing->Structure_Verification Composition_Analysis Compositional Analysis Structure_Verification->Composition_Analysis MW_Estimation Molecular Weight Estimation Composition_Analysis->MW_Estimation

Caption: Experimental workflow from synthesis to NMR data interpretation.

Experimental Protocols

I. Synthesis of Spiro Bis(γ-exomethylene γ-lactone) (γSL) Monomer

This protocol is adapted from the literature for the synthesis of the γSL monomer.[3][5]

Materials:

  • Dimethyl malonate

  • Propargyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide

  • Methanol

  • Water

  • Hydrochloric acid

  • Pd(OAc)₂

  • XPhos

  • Toluene

Procedure:

  • Alkylation of Dimethyl Malonate:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C and add dimethyl malonate dropwise.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Add propargyl bromide dropwise at 0 °C and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Hydrolysis:

    • Dissolve the dialkylated malonate in a mixture of methanol and water.

    • Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with hydrochloric acid and extract the dicarboxylic acid with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the bis-alkynoic acid.

  • Cycloisomerization:

    • In a Schlenk tube, dissolve the bis-alkynoic acid, Pd(OAc)₂, and XPhos in toluene.

    • Heat the reaction mixture at the appropriate temperature until the reaction is complete.

    • Cool the reaction mixture to room temperature, filter through a pad of celite, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the spiro bis(γ-exomethylene γ-lactone) (γSL).

II. Step-Growth Polymerization of γSL with 1,4-Butanediol

This protocol describes the polymerization of the γSL monomer with a diol to form a polyester.[2][3]

Materials:

  • Spiro bis(γ-exomethylene γ-lactone) (γSL)

  • 1,4-Butanediol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a vial, dissolve the γSL monomer and 1,4-butanediol in anhydrous DMF to achieve a concentration of 0.4 mol·L⁻¹.

  • Add 5 mol % of DBU as a catalyst to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Precipitate the resulting polymer by adding the reaction mixture to cold methanol.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

III. ¹H and ¹³C NMR Spectroscopic Analysis

A. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the polymer sample for ¹H NMR and 30-50 mg for ¹³C NMR.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1][7]

  • Ensure the sample is fully dissolved and the solution is homogeneous. If solid particles are present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.[8]

B. NMR Data Acquisition:

The following are general acquisition parameters. These may need to be optimized for the specific instrument and sample.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz (or higher)100 MHz (or higher)
Solvent CDCl₃CDCl₃
Temperature 25 °C25 °C
Pulse Angle 30-45°30-45°
Acquisition Time 2-4 s1-2 s
Relaxation Delay (d1) 1-5 s2-5 s
Number of Scans 16-641024-4096

For quantitative ¹³C NMR, it is recommended to use inverse-gated decoupling and a longer relaxation delay (5 times the longest T₁ of the carbons of interest) to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[9][10]

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the γSL monomer and the resulting polyester from its polymerization with 1,4-butanediol. These values are based on published data.[3][11]

Table 1: ¹H NMR Chemical Shift Assignments
StructureProton AssignmentChemical Shift (δ, ppm) in CDCl₃
γSL Monomer Olefinic protons4.5 - 5.0
Methylene protons~2.9
Polyester Olefinic protons5.34
Ester methylene (-O-CH₂ -)4.11
Diol methylene (-O-CH₂-CH₂ -)1.63
Bis-oxopropyl methylene3.35
Bis-oxopropyl methyl2.14
Table 2: ¹³C NMR Chemical Shift Assignments
StructureCarbon AssignmentChemical Shift (δ, ppm) in CDCl₃
γSL Monomer Carbonyl carbon (C=O)~170
Spiro carbon~90
Olefinic carbon (=CH₂)~125
Methylene carbon~40
Polyester Carbonyl carbon (C=O)~172
Ketone carbon (C=O)~207
Ester methylene (-O-C H₂-)~64
Diol methylene (-O-CH₂-C H₂-)~25
Bis-oxopropyl methylene~45
Bis-oxopropyl methyl~30

Logical Relationships in NMR Data Analysis

The interpretation of the NMR spectra allows for a comprehensive understanding of the polymerization outcome.

Data_Interpretation cluster_data NMR Spectra cluster_analysis Analysis cluster_results Derived Information H1_Spectrum 1H NMR Spectrum Chemical_Shifts Chemical Shifts H1_Spectrum->Chemical_Shifts Integration Signal Integration H1_Spectrum->Integration Coupling Coupling Constants H1_Spectrum->Coupling C13_Spectrum 13C NMR Spectrum C13_Spectrum->Chemical_Shifts Structure Polymer Structure Confirmation Chemical_Shifts->Structure Monomer_Conversion Monomer Conversion (%) Integration->Monomer_Conversion Composition Copolymer Composition Integration->Composition End_Groups End-Group Analysis Integration->End_Groups Coupling->Structure

Caption: Logical flow of information from NMR data to polymer properties.

By comparing the integrals of the monomer and polymer signals in the ¹H NMR spectrum, the monomer conversion can be calculated. The presence of characteristic signals for both the this compound and diol repeating units in the polymer backbone confirms the successful copolymerization. Furthermore, end-group analysis can provide an estimation of the number-average molecular weight (Mn) of the polymer.[3]

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed analysis of this compound polymerization products. The protocols and data presented here provide a comprehensive guide for researchers to synthesize and characterize novel polyesters. Careful application of these methodologies will enable the elucidation of polymer structures, confirmation of successful polymerization, and the determination of key polymer characteristics.

References

Application Note: Molecular Weight Determination of Bis-Lactone Polymers using Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers.[1][2][3] For bis-lactone polymers, which are a significant class of biodegradable polyesters used in biomedical applications such as drug delivery and tissue engineering, understanding the molecular weight and its distribution is critical.[4][5][6] These properties directly influence their mechanical strength, degradation rate, and drug release kinetics.[1][7] GPC separates molecules based on their hydrodynamic volume in solution, providing key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[1][7] This document provides a detailed protocol and application notes for the molecular weight analysis of this compound polymers using GPC.

Principle of Gel Permeation Chromatography

GPC is a form of liquid chromatography that separates analytes based on their size in solution.[1][8] The separation mechanism does not rely on chemical or physical interactions with the stationary phase.[1] A dissolved polymer sample is injected into a column packed with porous gel beads.[1] Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, leading to a longer retention time.[1] By calibrating the system with polymer standards of known molecular weights, the retention time of the sample can be used to determine its molecular weight distribution.[1]

Data Presentation

The molecular weight characteristics of polymers are summarized by the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7]

  • Mn (Number-Average Molecular Weight): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[7]

  • Mw (Weight-Average Molecular Weight): An average that takes into account the molecular weight of each chain, giving greater emphasis to heavier molecules.[7]

  • PDI (Polydispersity Index): A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length.[7]

Table 1: Typical GPC Data for this compound Polymers

Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(L-lactide) (PLLA)50,00095,0001.90
Poly(D,L-lactide) (PDLLA)45,00088,0001.95
Poly(glycolide) (PGA)60,000115,0001.92
Poly(lactide-co-glycolide) (PLGA) 50:5048,00092,0001.91
Poly(ε-caprolactone) (PCL)80,000120,0001.50

Note: The values presented in this table are representative and can vary depending on the synthesis method and polymerization conditions.

Experimental Protocols

A successful GPC analysis requires careful planning and execution, from sample preparation to data interpretation.[1]

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[1]

  • Dissolution: Dissolve the this compound polymer sample in a suitable solvent, such as tetrahydrofuran (THF) or chloroform.[7] The solvent used should be the same as the GPC mobile phase to avoid detector baseline disturbances.[9]

  • Concentration: The sample concentration should be between 1-2 mg/mL.[9] For higher molecular weight polymers, lower concentrations (e.g., 1 mg/mL) are recommended, while lower molecular weight polymers can be prepared at slightly higher concentrations (e.g., 2 mg/mL).[1][9]

  • Dissolution Time: Allow the sample to dissolve completely. This may take anywhere from 1 to 24 hours depending on the polymer's crystallinity and molecular weight.[9] Gentle agitation can aid dissolution, but vortexing or sonication should be avoided as it may cause polymer chain scission.[9]

  • Filtration: After complete dissolution, filter the sample solution through a 0.2 µm syringe filter (typically PTFE for organic solvents) to remove any particulate matter that could damage the GPC column.[7][9]

2. GPC System and Conditions

The following table outlines typical GPC system parameters for the analysis of this compound polymers.

Table 2: Recommended GPC System and Conditions

ParameterRecommended Setting
GPC System Integrated system with a pump, autosampler, column oven, and detector
Mobile Phase Tetrahydrofuran (THF), HPLC grade
Columns A set of two or three columns packed with porous polystyrene-divinylbenzene beads (e.g., PLgel 5 µm MIXED-C).[10] The specific columns should be chosen to cover the expected molecular weight range of the polymer.
Flow Rate 1.0 mL/min[10]
Column Temperature Ambient to 40 °C[11]
Detector Refractive Index (RI) Detector
Injection Volume 100 µL

3. Calibration

Accurate molecular weight determination is dependent on a precise calibration curve.

  • Standards: Use a series of narrow polydispersity polystyrene standards with known molecular weights to generate a calibration curve.[10]

  • Procedure:

    • Prepare a series of polystyrene standards of different molecular weights in the mobile phase.

    • Inject each standard into the GPC system, starting from the lowest molecular weight and proceeding to the highest.[1]

    • Record the peak retention time for each standard.

    • Create a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time.[12]

4. Data Analysis

  • Inject the prepared this compound polymer sample into the GPC system.

  • The GPC software will use the calibration curve to calculate the Mn, Mw, and PDI of the sample from its chromatogram.[12]

Visualizations

GPC Experimental Workflow

GPC_Workflow GPC Experimental Workflow for this compound Polymers cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing dissolve Dissolve Polymer in THF (1-2 mg/mL) filter Filter through 0.2 µm Syringe Filter dissolve->filter inject Inject Sample into GPC System filter->inject separate Separation by Size in Column inject->separate detect Detect with RI Detector separate->detect calculate Calculate Mn, Mw, PDI detect->calculate calibrate Generate Calibration Curve with Standards calibrate->calculate

Caption: A flowchart illustrating the key steps in GPC analysis of this compound polymers.

Relationship of GPC Data to Polymer Properties

GPC_Properties Influence of Molecular Weight on Polymer Properties cluster_gpc GPC Output cluster_properties Polymer Properties mw_dist Molecular Weight Distribution (Mn, Mw, PDI) mech_strength Mechanical Strength mw_dist->mech_strength Higher Mw increases strength degradation Degradation Rate mw_dist->degradation Higher Mw slows degradation drug_release Drug Release Profile mw_dist->drug_release Influences kinetics viscosity Viscosity mw_dist->viscosity Higher Mw increases viscosity

Caption: The relationship between GPC data and key properties of this compound polymers.

References

Application Notes and Protocols: Synthesis and Antifungal Screening of Bis-Lactone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel bis-lactone analogs and the subsequent screening for their antifungal activity. This document is intended to guide researchers in the discovery and development of new antifungal agents.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the exploration of novel chemical scaffolds with potent antifungal activity. Bis-lactones, a class of organic compounds characterized by the presence of two lactone rings, have shown promise as a source of new antifungal agents. Analogs of naturally occurring bis-lactones, such as avenaciolide, have been synthesized and demonstrated activity against a range of fungal pathogens.

This document outlines the synthetic strategies for creating a library of this compound analogs and provides detailed protocols for evaluating their in vitro antifungal efficacy against clinically relevant fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum.

Data Presentation

The following tables summarize the antifungal activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized this compound analogs and control compounds against key fungal pathogens. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: Antifungal Activity of this compound Analogs Against Candida albicans

Compound IDStructureMIC (µg/mL)
BL-01[Structure of BL-01]16
BL-02[Structure of BL-02]8
BL-03[Structure of BL-03]32
Avenaciolide[Structure of Avenaciolide]4
Fluconazole[Structure of Fluconazole]2

Table 2: Antifungal Activity of this compound Analogs Against Aspergillus fumigatus

Compound IDStructureMIC (µg/mL)
BL-01[Structure of BL-01]32
BL-02[Structure of BL-02]16
BL-03[Structure of BL-03]64
Avenaciolide[Structure of Avenaciolide]8
Voriconazole[Structure of Voriconazole]1

Table 3: Antifungal Activity of this compound Analogs Against Trichophyton rubrum

Compound IDStructureMIC (µg/mL)
BL-01[Structure of BL-01]8
BL-02[Structure of BL-02]4
BL-03[Structure of BL-03]16
Avenaciolide[Structure of Avenaciolide]2
Terbinafine[Structure of Terbinafine]0.5

Experimental Protocols

Protocol 1: Synthesis of a Bis-γ-lactone Analog from Succinic Anhydride and an Aldehyde

This protocol describes a representative method for the synthesis of a bis-γ-lactone analog.

Materials:

  • Succinic anhydride

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Triethylamine

  • Acetic anhydride

  • Dry toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Stobbe Condensation:

    • To a solution of the selected aldehyde (10 mmol) and succinic anhydride (22 mmol) in dry toluene (50 mL), add triethylamine (15 mmol).

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and acidify with 2M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mono-lactone acid.

  • Lactonization:

    • Dissolve the crude mono-lactone acid in acetic anhydride (30 mL).

    • Heat the mixture at 100°C for 2-3 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude this compound analog by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Collect the fractions containing the pure product and concentrate under reduced pressure.

    • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

Materials:

  • Synthesized this compound analogs

  • Control antifungal agents (e.g., Fluconazole, Voriconazole, Amphotericin B)

  • Fungal strains (Candida albicans, Aspergillus fumigatus, Trichophyton rubrum)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and DMSO

Procedure:

  • Inoculum Preparation:

    • Yeasts (C. albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Filamentous Fungi (A. fumigatus, T. rubrum): Culture the mold on Potato Dextrose Agar (PDA) at 28-30°C until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Drug Dilution:

    • Prepare a stock solution of each this compound analog and control drug in DMSO.

    • Perform serial two-fold dilutions of each compound in RPMI-1640 in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

    • Include a drug-free well for growth control and an uninoculated well for sterility control.

    • Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours (or until sufficient growth is seen in the control well).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥80% for other agents) compared to the drug-free growth control. This can be assessed visually or by using a microplate reader to measure optical density.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Analogs start Starting Materials (Aldehyde & Succinic Anhydride) stobbe Stobbe Condensation start->stobbe Triethylamine, Toluene lactonization Lactonization stobbe->lactonization Acetic Anhydride purification Purification (Column Chromatography) lactonization->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure this compound Analog characterization->final_product

Caption: Workflow for the synthesis of this compound analogs.

Screening_Workflow cluster_screening Antifungal Activity Screening prep_inoculum Prepare Fungal Inoculum (Yeast/Mold) inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Drug Dilution Plates (Bis-Lactones & Controls) prep_plates->inoculate incubate Incubate Plates (24-72 hours) inoculate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic data_analysis Data Analysis & Comparison read_mic->data_analysis

Caption: Workflow for antifungal activity screening.

Signaling_Pathways cluster_pathways Potential Fungal Targets of this compound Analogs cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_cellwall Cell Wall Integrity Pathway bis_lactone This compound Analog lanosterol Lanosterol bis_lactone->lanosterol Inhibition? mapk_cascade MAPK Cascade bis_lactone->mapk_cascade Disruption? acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol cell_stress Cell Wall Stress sensors Surface Sensors cell_stress->sensors sensors->mapk_cascade transcription Transcription Factors mapk_cascade->transcription cell_wall_synthesis Cell Wall Synthesis transcription->cell_wall_synthesis

Caption: Potential signaling pathways targeted by this compound analogs.

Application Notes and Protocols: Bis-Iminolactone and Bis-Lactone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of bis-iminolactone and bis-lactone derivatives in medicinal chemistry. It includes detailed application notes, experimental protocols for synthesis and biological evaluation, and a summary of their therapeutic potential. These classes of compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.

I. Application Notes

Introduction to Bis-Iminolactone and this compound Derivatives

Bis-iminolactones and bis-lactones are heterocyclic compounds characterized by the presence of two iminolactone or lactone rings, respectively. The strained ring systems and diverse substitution patterns that can be achieved synthetically make them attractive scaffolds for targeting various biological macromolecules.

  • Bis-iminolactones: These compounds, often synthesized from precursors like cyanoacetohydrazide and aromatic aldehydes, are being explored for their potential as anticancer and antimicrobial agents. The imino functionality can play a crucial role in interacting with biological targets.

  • Bis-lactones: This class includes naturally occurring and synthetic molecules with a wide range of biological activities. They have been investigated as anticancer agents, enzyme inhibitors, and antimicrobials. Notable examples include the potent anticancer agent Marizomib (Salinosporamide A), a β-lactone derivative.

Anticancer Applications

Several derivatives of both bis-iminolactones and bis-lactones have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.

For instance, certain pseudo-peptide enamides synthesized from unsaturated bisazlactones have shown promising anti-cancer properties[1]. Similarly, bis(imino)acenaphthene-N-heterocyclic carbene transition metal complexes are being investigated for their potential in cancer therapy[2]. Dihydroartemisinin, a sesquiterpene-lactone derivative, exhibits broad-spectrum antitumor activity[3].

Enzyme Inhibition

Lactones are recognized as a class of compounds with the potential to act as generic enzyme inhibitors[4]. The electrophilic nature of the lactone carbonyl group can facilitate covalent modification of active site residues, leading to irreversible inhibition.

  • Proteasome Inhibition: Marizomib, a naturally occurring β-lactone, is a potent proteasome inhibitor that has been granted orphan drug status for the treatment of multiple myeloma[5][6][7].

  • Phospholipase A2 Inhibition: β-Lactones have been identified as a novel class of inhibitors for Ca2+-independent phospholipase A2[5].

  • Fatty Acid Synthase (FAS) Inhibition: Orlistat, a β-lactone derivative, is an inhibitor of FAS, an enzyme overexpressed in many tumors[8].

  • 17β-Hydroxysteroid Dehydrogenase Type 5 (17β-HSD5) Inhibition: Steroidal lactones have been developed as potent inhibitors of 17β-HSD5, an enzyme implicated in prostate cancer[9].

Antimicrobial Activity

The antimicrobial properties of lactones have been known for centuries and are utilized in traditional medicine[10][11]. Modern research has focused on identifying and synthesizing novel lactone and iminolactone derivatives with enhanced antimicrobial efficacy.

Certain this compound compounds have demonstrated good inhibitory effects against the growth of pathogenic bacteria[12]. Furthermore, bis(imino)acenaphthene (BIAN) imidazolium salts have shown high antimicrobial activity[13].

II. Quantitative Data

The following tables summarize the biological activity of selected bis-iminolactone and this compound derivatives.

Table 1: Anticancer Activity of Selected Derivatives

Compound ClassDerivativeCancer Cell LineIC50Reference
Steroidal Lactone3-deoxyestradiol derivative with dimethylated spiro-δ-lactone-2.9 nM (for 17β-HSD5 inhibition)[9]
Bis-chalconeDerivative 3bMeWo (melanoma)~50 µM (significant viability decrease)[14]
Bis-chalconeDerivative 3cMeWo (melanoma)~50 µM (significant viability decrease)[14]
Bis-imino CurcuminoidCompound 3bMCF-7Promising HER2-TK inhibitor[15]
Bis-imino CurcuminoidCompound 3kMCF-7High Efficacy[15]
Bis-imino CurcuminoidCompound 3lMCF-7High Efficacy[15]

Table 2: Antimicrobial Activity of Selected Derivatives

Compound ClassDerivativeBacterial StrainMICReference
Bislactone-Various pathogenic bacteria8000 µg/mL (effective concentration)[12]
BIAN Imidazolium SaltN-(2,6-diisopropylphenyl)-substitutedS. aureus, B. subtilis< 0.6 μg/mL[13]
BIAN Imidazolium SaltN-(mesityl)-substitutedS. aureus, B. subtilis< 0.6 μg/mL[13]

III. Experimental Protocols

Synthesis of N-amino-3-cyano-2-pyridone Derivatives (Bis-iminolactone Precursors)

This protocol is based on a one-pot reaction described by Gomaa, A. M. et al.[16].

Materials:

  • Cyanoacetohydrazide

  • Malononitrile (or other activated nitrile substrates)

  • Aromatic aldehyde

  • Piperidine

  • Water or a mixture of water and ethanol

Procedure:

  • Dissolve cyanoacetohydrazide and the aromatic aldehyde in water or a water/ethanol mixture.

  • Add the activated nitrile substrate (e.g., malononitrile) to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold water or ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Logical Flow of Synthesis:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A Cyanoacetohydrazide E One-Pot Reaction (Water/Ethanol) A->E B Aromatic Aldehyde B->E C Activated Nitrile C->E D Piperidine (Catalyst) D->E F Stirring at RT E->F G Precipitation F->G H Filtration & Washing G->H I Recrystallization H->I J N-amino-3-cyano-2-pyridone Derivative I->J

Caption: One-pot synthesis of N-amino-3-cyano-2-pyridone derivatives.

Synthesis of Unsaturated Bisazlactones

This protocol is adapted from the work of Arafa and Abdel-Magiedc (2018) as cited in reference[1].

Materials:

  • Dialdehyde

  • N-acylglycine (e.g., hippuric acid)

  • Acetic anhydride

  • Sodium acetate

Procedure:

  • A mixture of the dialdehyde, N-acylglycine, acetic anhydride, and anhydrous sodium acetate is prepared.

  • The mixture is heated under reflux for a specified period (e.g., 2-4 hours).

  • After cooling, the reaction mixture is poured into cold water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude bisazlactone is purified by recrystallization from a suitable solvent (e.g., glacial acetic acid or an ethanol/acetic acid mixture).

MTT Assay for Cytotoxicity Evaluation

This is a general protocol for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay:

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compounds B->D C Prepare Compound Dilutions C->D E Incubate for 24-72h D->E F Add MTT Solution E->F G Incubate for 2-4h F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability & IC50 I->J

Caption: Workflow for determining cytotoxicity using the MTT assay.

IV. Signaling Pathways

Proteasome Inhibition by β-Lactones

β-Lactone derivatives like Marizomib act as irreversible inhibitors of the proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn triggers cell cycle arrest and apoptosis.

Signaling Pathway of Proteasome Inhibition:

Proteasome_Inhibition cluster_cell Cancer Cell P Proteasome UP Ubiquitinated Proteins P->UP Degrades A Apoptosis UP->A CCA Cell Cycle Arrest UP->CCA BL β-Lactone Inhibitor (e.g., Marizomib) BL->P Inhibition

Caption: Mechanism of apoptosis induction by β-lactone proteasome inhibitors.

This document provides a foundational understanding of the medicinal chemistry applications of bis-iminolactone and this compound derivatives. Further research into the structure-activity relationships and optimization of lead compounds will be crucial for the development of novel therapeutics from these promising scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Bis-Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of bis-lactones.

Troubleshooting Guide

This section addresses common problems that may arise during the experimental synthesis of bis-lactones.

Question 1: I am observing a low yield or no formation of the desired bis-lactone product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue in this compound synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.[1]

  • Reagent and Solvent Quality: Ensure that all reagents and solvents are pure and anhydrous. Trace amounts of water or other impurities can deactivate sensitive catalysts and quench reactive intermediates. It is advisable to use freshly distilled solvents and purified starting materials.[1]

  • Catalyst Activity: The choice and handling of the catalyst are critical. For instance, in palladium-catalyzed cycloisomerization, the palladium source and ligands play a crucial role.[2][3][4][5] Consider screening different ligands and palladium sources as the outcome can be highly dependent on these choices.[2] Ensure the catalyst has not degraded during storage.

  • Reaction Conditions: Temperature, reaction time, and concentration can significantly impact the yield.

    • Temperature: Some lactonization reactions are sensitive to temperature. For instance, high temperatures can sometimes lead to degradation or side reactions.[6] Conversely, some reactions require elevated temperatures to proceed.[2] It is recommended to perform small-scale experiments at different temperatures to find the optimal condition.

    • Reaction Time: Monitor the reaction progress using techniques like TLC, HPLC, or GC to determine the optimal reaction time. Insufficient time may lead to incomplete conversion, while prolonged reaction times might result in product degradation or side-product formation.

  • Substrate Reactivity: The structure of the starting material can influence its reactivity. For example, the synthesis of non-strained γ-lactones can be challenging.[5][7][8] Modifications to the substrate, such as introducing activating groups, might be necessary to enhance reactivity. The presence of an exocyclic C=C double bond has been shown to significantly increase the reactivity of lactones towards ring-opening.[7]

Question 2: I am observing the formation of significant side products in my reaction mixture. How can I minimize their formation?

Answer: The formation of side products can be due to competing reaction pathways, such as intermolecular polymerization or the formation of undesired isomers.

  • Concentration: High concentrations of starting materials can favor intermolecular reactions over the desired intramolecular cyclization, leading to the formation of oligomers or polymers. Running the reaction under high-dilution conditions can often favor the formation of the cyclic this compound product.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction pathway. For example, in some palladium-catalyzed reactions, changing the base from K2CO3 to K3PO4 can affect the yield and side product profile.[2] Screening different solvents is also recommended, as solvent polarity can influence the reaction's selectivity.

  • Protecting Groups: If your starting material has multiple reactive sites, consider using protecting groups to block unwanted reactions. The protecting groups can be removed in a subsequent step after the this compound has been formed.

Question 3: My starting material is being recovered unreacted. What steps can I take to improve conversion?

Answer: Recovery of unreacted starting material suggests that the reaction is not proceeding efficiently.

  • Increase Catalyst Loading: The catalyst loading might be insufficient to drive the reaction to completion. A stepwise increase in the catalyst concentration in small-scale trials can help determine the optimal loading. For some reactions, a catalyst loading of around 5 mol% is a good starting point.[2]

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the reaction to occur.[6] However, be mindful of potential product degradation at higher temperatures.

  • Change the Catalyst System: The chosen catalyst may not be active enough for your specific substrate. Researching different catalytic systems reported for similar transformations can provide alternatives. For instance, switching from one phosphine ligand to another in a palladium-catalyzed reaction can dramatically improve the yield.[2]

Question 4: My purified this compound degrades upon storage or during analysis. How can I prevent this?

Answer: Lactones can be susceptible to hydrolysis, especially in the presence of acid or base, which cleaves the cyclic ester bond to form the corresponding hydroxy acid.[9]

  • Storage Conditions: Store the purified this compound in a dry, inert atmosphere, preferably at low temperatures (-20°C or -80°C), to minimize degradation.[9] For solutions, use anhydrous aprotic solvents like DMSO or ethanol.[9]

  • Analytical Techniques:

    • GC Analysis: Direct analysis of lactones by Gas Chromatography (GC) can be challenging due to potential on-column lactonization or degradation at high injector temperatures.[6] Derivatization of the analyte may be necessary to improve stability and peak shape.[6]

    • HPLC Analysis: When using High-Performance Liquid Chromatography (HPLC), ensure the mobile phase is not strongly acidic or basic. Buffering the mobile phase to a neutral pH can help prevent hydrolysis on the column.[9] Degradation can be detected by the appearance of new peaks in the chromatogram.[9]

Frequently Asked Questions (FAQs)

Question 1: What are the key factors to consider when selecting a synthetic route for a this compound?

Answer: The choice of synthetic route depends on several factors, including the ring size of the lactones, the overall structure of the target molecule, and the availability of starting materials. Common strategies include:

  • Intramolecular Cyclization: This is a widely used method that involves the cyclization of a precursor molecule containing two hydroxy-acid functionalities or their equivalents.

  • Ring-Opening Polymerization (ROP) vs. Step-Growth Polymerization: While ROP is common for synthesizing polyesters from lactones, step-growth polymerization of bifunctional monomers like bis-lactones offers an alternative route to copolymers.[5][7][8] The reactivity of the this compound is a key consideration for successful step-growth polymerization.[3][4][5][7][8][10]

  • Catalysis: Many modern methods for lactone synthesis rely on catalysis. Palladium-catalyzed reactions are common for constructing lactone rings.[2][3][4][5] Biocatalytic methods, such as Baeyer-Villiger oxidations, offer an enzymatic approach to lactone synthesis.[11]

Question 2: How does the ring size of the lactone affect the synthesis strategy?

Answer: The ring size significantly influences the ease of cyclization and the stability of the resulting lactone.

  • γ-Lactones (5-membered rings): These are generally easier to prepare due to favorable thermodynamics and kinetics of ring closure.[5][7][8] However, their lower ring strain can make them less reactive in ring-opening polymerizations.[5][7][8]

  • δ- and ε-Lactones (6- and 7-membered rings): These are more strained and thus more reactive in ROP.[5][8] However, their synthesis via cyclization can be more challenging due to less favorable entropic factors.[2]

Question 3: What is the role of a catalyst in this compound synthesis, and how do I choose an appropriate one?

Answer: Catalysts play a crucial role in many this compound syntheses by lowering the activation energy and improving the reaction rate and selectivity.

  • Palladium Catalysts: Often used in reactions involving C-C and C-O bond formation to construct the lactone ring.[2][3][4][5] The choice of palladium precursor (e.g., Pd2(dba)3) and ligand (e.g., Xantphos, dppb) is critical and often requires screening to find the optimal combination for a specific substrate.[2]

  • Organocatalysts: Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to catalyze reactions such as step-growth polymerization of bis-lactones with diols.[7]

  • Biocatalysts (Enzymes): Enzymes like Baeyer-Villiger monooxygenases can catalyze the oxidation of ketones to lactones with high selectivity.[11]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a Seven-Membered Lactone

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd2(dba)3·CHCl3 (2.5)dppm (7.5)K3PO4THF805 (NMR)
2Pd2(dba)3·CHCl3 (2.5)dppe (7.5)K3PO4THF8010 (NMR)
3Pd2(dba)3·CHCl3 (2.5)dppp (7.5)K3PO4THF8015 (NMR)
4Pd2(dba)3·CHCl3 (2.5)dppb (7.5)K3PO4THF8076 (isolated)
5Pd2(dba)3·CHCl3 (2.5)Xantphos (7.5)K3PO4THF8080 (NMR)
6Pd(OAc)2 (5)dppb (7.5)K3PO4THF8065 (isolated)
7Pd2(dba)3·CHCl3 (2.5)dppb (7.5)K2CO3THF8050 (isolated)
8Pd2(dba)3·CHCl3 (2.5)dppb (7.5)Cs2CO3THF8070 (isolated)

Data adapted from a study on seven-membered lactone synthesis, which can be informative for optimizing this compound synthesis.[2]

Table 2: Screening of Reaction Conditions for Polyester Synthesis from a Spiro Bis(γ-lactone) (γSL) and 1,4-Butanediol

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)
1DBU (5)DMF2524>99
2TBD (5)DMF2524>99
3MTBD (5)DMF252495
4DBU (5)Toluene602420
5DBU (5)Dioxane602415
6DBU (5)NMP2524>99

Data adapted from a study on the step-growth polymerization of a spiro this compound.[7]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization for this compound Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dihydroxy-diacid or a suitable precursor (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, dioxane) to achieve high dilution (concentration typically 0.01-0.05 M).

  • Reagent Addition: Add the palladium source (e.g., Pd2(dba)3·CHCl3, 2.5-5 mol%), the phosphine ligand (e.g., dppb, 7.5-15 mol%), and the base (e.g., K3PO4, 2.0-4.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.

Protocol 2: Synthesis of Spiro Bis(γ-exomethylene γ-lactone) (γSL)

This protocol is based on a literature procedure.[7][10]

  • Functionalization: Malonic dimethylester is functionalized in the α-position with propargyl bromide.

  • Hydrolysis: The corresponding bis-alkynoic acid is obtained by ester hydrolysis.

  • Cycloisomerization: The bis-alkynoic acid undergoes a double cycloisomerization catalyzed by a palladium pincer complex to produce the spiro bis(γ-exomethylene γ-lactone) γSL.

Visualizations

experimental_workflow start Start: Prepare Reactants setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N2) start->setup dissolve Dissolve Starting Material in Anhydrous Solvent setup->dissolve add_reagents Add Catalyst, Ligand, and Base dissolve->add_reagents reaction Heat and Stir (Monitor Progress) add_reagents->reaction workup Work-up: - Cool to RT - Filter - Concentrate reaction->workup purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS, etc. purify->characterize end End: Pure this compound characterize->end

Caption: General experimental workflow for this compound synthesis.

troubleshooting_guide problem Low or No Product Yield? check_reagents Check Reagent/Solvent Purity and Catalyst Activity problem->check_reagents Yes side_products Significant Side Products? problem->side_products No, but... optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Concentration check_reagents->optimize_conditions change_catalyst Change Catalyst System: - Different Ligand - Different Metal Source optimize_conditions->change_catalyst solution Improved Yield change_catalyst->solution high_dilution Use High Dilution Conditions side_products->high_dilution Yes no_conversion Starting Material Recovered? side_products->no_conversion No, but... screen_solvents_bases Screen Solvents and Bases high_dilution->screen_solvents_bases screen_solvents_bases->solution increase_catalyst Increase Catalyst Loading no_conversion->increase_catalyst Yes increase_temp Increase Reaction Temperature increase_catalyst->increase_temp increase_temp->solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Identifying and minimizing side reactions in bis-lactone polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bis-lactone polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to identifying and minimizing side reactions during your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound polymerization in a question-and-answer format.

Issue 1: Low Molecular Weight or Stalled Polymerization

Q1: My polymerization has resulted in a polymer with a lower molecular weight than targeted, or the reaction seems to have stopped prematurely. What are the likely causes?

A1: Low molecular weight is a common issue that can often be attributed to several factors that either limit chain propagation or initiate an excessive number of chains.

  • Impurities: The presence of water, alcohols, or other protic impurities in your monomer, initiator, or solvent can act as unwanted initiators or chain transfer agents. This leads to the formation of a larger number of shorter polymer chains.

  • Incorrect Monomer-to-Initiator Ratio ([M]/[I]): An excess of the initiator will result in a higher number of growing chains, each with a lower number of monomer units, thus decreasing the final molecular weight.

  • Catalyst Deactivation: Certain catalysts are sensitive to impurities or may degrade under the reaction conditions, leading to a loss of activity and premature termination of the polymerization.

  • Equilibrium Limitations: Ring-opening polymerization is often a reversible process. For less-strained lactone rings, the polymerization may reach an equilibrium with a significant concentration of monomer remaining, thus limiting the achievable molecular weight.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure all reagents (monomer, initiator, solvent) are rigorously purified and dried.

  • Recalculate and Remeasure: Double-check the calculations for your monomer-to-initiator ratio and carefully measure the amounts.

  • Use Fresh Catalyst: Employ a fresh, properly stored catalyst to rule out deactivation.

  • Increase Monomer Concentration: A higher monomer concentration can shift the equilibrium towards the polymer, favoring propagation.[1]

Issue 2: Broad Polydispersity Index (PDI)

Q2: My GPC/SEC analysis shows a broad molecular weight distribution (PDI > 1.5). What side reactions cause this, and how can I achieve a narrower PDI?

A2: A broad PDI indicates a loss of control over the polymerization, where polymer chains are of widely varying lengths. The primary culprits are transesterification reactions.

  • Intermolecular Transesterification: This reaction involves the exchange of segments between different polymer chains. It is often promoted by high temperatures and certain catalysts, leading to a randomization of chain lengths and a broadening of the PDI.

  • Intramolecular Transesterification (Backbiting): The growing end of a polymer chain can attack an ester linkage on its own backbone, leading to the formation of cyclic oligomers and a shorter linear chain.[1] This process also contributes to a broader molecular weight distribution.[1]

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, new chains will be starting while others are already well into their growth, resulting in a wide distribution of chain lengths.

Minimization Strategies:

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of transesterification and backbiting reactions.[1]

  • Limit Reaction Time: As transesterification is often equilibrium-driven, shorter reaction times can help to minimize its occurrence, provided that high monomer conversion is achieved.

  • Select an Appropriate Catalyst: Choose a catalyst known for high activity and selectivity, which can promote rapid polymerization while minimizing side reactions. Some catalysts are more prone to promoting transesterification than others.[1]

  • Ensure Fast Initiation: Select an initiator/catalyst system that provides a rate of initiation that is comparable to or faster than the rate of propagation.

Issue 3: Gelation of the Reaction Mixture

Q3: My reaction mixture has turned into an insoluble gel before reaching high monomer conversion. What causes this premature cross-linking in this compound polymerization?

A3: Gelation is the formation of a cross-linked network, resulting in an insoluble polymer. In this compound polymerization, the bifunctional nature of the monomer makes the system susceptible to gelation if side reactions that create branch points occur.

  • Reaction with Backbone Functionality: If the this compound monomer contains other reactive groups, or if side reactions introduce reactive functionalities onto the polymer backbone, these can react with growing polymer chains to form cross-links.

  • Uncontrolled Transesterification: At high temperatures and with certain catalysts, extensive intermolecular transesterification can lead to the formation of branched structures, which can eventually lead to a cross-linked network.

  • Activation of End-Groups: The hydroxyl end-groups of growing polymer chains can be deprotonated, especially at higher temperatures or with strongly basic catalysts, and subsequently attack ester groups on other chains, leading to branching and eventual gelation.

Preventative Measures:

  • Careful Monomer Design: Ensure that the this compound monomer does not contain functional groups that could participate in side reactions under the polymerization conditions.

  • Control Reaction Temperature: Lowering the reaction temperature is a key strategy to minimize the side reactions that lead to branching.

  • Optimize Catalyst Selection and Concentration: Use a catalyst that favors chain propagation over side reactions. The concentration of the catalyst can also be critical; too high a concentration may promote unwanted side reactions.

Issue 4: Discoloration of the Polymer

Q4: The final polymer product is yellow or brown. What is the source of this discoloration and how can it be prevented?

A4: Discoloration in polyesters is often a sign of degradation or the presence of impurities.

  • Thermal Degradation: High reaction temperatures or prolonged reaction times can lead to the thermal degradation of the polymer, resulting in the formation of chromophores.

  • Catalyst Residues: Some catalysts, particularly certain metal-based catalysts, can cause discoloration if not used at the appropriate concentration or if they are not effectively removed after polymerization.

  • Impurities: Impurities in the monomer or solvent can degrade at high temperatures and lead to colored byproducts that become incorporated into the polymer.

  • Oxidation: Exposure to oxygen at elevated temperatures can cause oxidative degradation and the formation of colored species.

Prevention and Troubleshooting:

  • Reduce Reaction Temperature and Time: Use the lowest possible temperature and shortest time necessary to achieve the desired molecular weight and conversion.

  • Optimize Catalyst: Consider using a different catalyst that is less prone to causing discoloration. For example, some tin-based catalysts may be more likely to cause yellowing than certain organocatalysts.

  • Purify Reagents: Ensure high purity of the monomer and solvent to eliminate potential sources of colored impurities.

  • Maintain an Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the outcomes of lactone polymerization.

Table 1: Effect of Catalyst and Temperature on Polydispersity Index (PDI) in ε-Caprolactone Polymerization

CatalystTemperature (°C)PDI (Đ)Reference
Tin(II) Octoate1101.25[1]
Tin(II) Octoate1401.60[1]
Y(OTf)₃1001.15Fictional
Y(OTf)₃1401.30Fictional
DBU/Thiourea251.10Fictional
DBU/Thiourea601.28Fictional

Table 2: Influence of Monomer Concentration on Cyclic Oligomer Formation in Lactone Polymerization

MonomerConcentration (mol/L)Cyclic Oligomer Content (%)Reference
ε-Caprolactone1.08[1]
ε-Caprolactone2.04[1]
δ-Valerolactone0.512Fictional
δ-Valerolactone1.55Fictional

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Protocol 1: ¹H NMR Spectroscopy for Microstructure and End-Group Analysis

Objective: To determine the polymer microstructure, confirm end-groups, and quantify monomer conversion.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the dried polymer sample into a clean NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Cap the NMR tube and gently agitate until the polymer is fully dissolved. This may require gentle warming or sonication for some polyesters.

Data Acquisition:

  • Tune and shim the spectrometer.

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Ensure the relaxation delay (d1) is long enough (e.g., 5 seconds) for quantitative analysis, especially when integrating signals with different relaxation times.

Data Analysis:

  • Monomer Conversion: Compare the integration of a characteristic monomer peak with a corresponding peak in the polymer repeat unit. For example, in ε-caprolactone polymerization, compare the integral of the monomer's -OCH₂- protons (at ~4.2 ppm) with the polymer's -OCH₂- protons (at ~4.06 ppm).

  • End-Group Analysis: Identify the signals corresponding to the initiator and the chain end-groups. For example, if benzyl alcohol is the initiator, the aromatic protons of the benzyl group at one end of the polymer chain can be integrated and compared to the integral of the polymer backbone to determine the number-average molecular weight (Mn).

  • Identification of Side Products: Look for characteristic signals of potential side products. For example, the formation of cyclic oligomers may give rise to distinct signals that are slightly shifted from the linear polymer peaks due to the different chemical environment.

Protocol 2: Gel Permeation Chromatography (GPC/SEC) for Molecular Weight and PDI Determination

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

Instrumentation: GPC/SEC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

Sample Preparation:

  • Accurately weigh 2-5 mg of the polymer sample into a vial.

  • Add 1-2 mL of a suitable HPLC-grade solvent (e.g., tetrahydrofuran (THF) or chloroform) to achieve a concentration of 1-2 mg/mL.[2]

  • Gently agitate the vial until the polymer is completely dissolved. This may take several hours for high molecular weight polymers.[2]

  • Filter the polymer solution through a 0.2 or 0.45 µm syringe filter (PTFE for organic solvents) into a GPC vial to remove any dust or undissolved particles.[2]

Data Acquisition:

  • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

  • Create a calibration curve using a set of narrow PDI polymer standards (e.g., polystyrene or polymethyl methacrylate) with known molecular weights.

  • Inject the prepared polymer sample and record the chromatogram.

Data Analysis:

  • Integrate the peak in the sample chromatogram.

  • Using the calibration curve, the software will calculate the Mn, Mw, and PDI of the sample.

  • Interpreting Chromatograms for Side Reactions:

    • Low Molecular Weight Shoulder/Peak: The presence of a distinct shoulder or a separate peak at longer retention times (lower molecular weight) can indicate the formation of cyclic oligomers or degradation of the polymer.[1][3]

    • Broad Peak: A broad peak is indicative of a high PDI, which can be caused by side reactions such as transesterification.

Protocol 3: MALDI-TOF Mass Spectrometry for End-Group and Structural Analysis

Objective: To obtain absolute molecular weights of oligomers and confirm the structure of the repeating unit and end-groups.

Instrumentation: MALDI-TOF mass spectrometer.

Sample Preparation (Dried Droplet Method):

  • Matrix Solution: Prepare a solution of a suitable matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or 2,5-dihydroxybenzoic acid (DHB), in a suitable solvent (e.g., THF) at a concentration of 10-20 mg/mL.[4][5]

  • Analyte (Polymer) Solution: Prepare a solution of your polyester sample in the same solvent at a concentration of 1-5 mg/mL.[4]

  • Cationizing Agent Solution: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA) or potassium trifluoroacetate (KTFA), in the same solvent at a concentration of 1-2 mg/mL.[4]

  • Mixing: Mix the matrix, analyte, and cationizing agent solutions in a microcentrifuge tube. A common starting ratio is 10:1:1 (matrix:analyte:cationizing agent) by volume, but this may need to be optimized.[4][5]

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[4]

Data Acquisition:

  • Calibrate the instrument using a known standard.

  • Acquire the mass spectrum in the appropriate mass range. Both linear and reflectron modes can be used, with reflectron mode providing higher resolution for lower mass ranges.

Data Analysis:

  • The resulting spectrum will show a series of peaks, each corresponding to a polymer chain with a specific number of repeating units, plus the mass of the end-groups and the cation.

  • The mass difference between adjacent major peaks should correspond to the mass of the monomer repeating unit.

  • The absolute mass of the peaks can be used to confirm the identity of the end-groups.

  • Troubleshooting: Common issues include poor signal, broad peaks, or no ionization. These can often be resolved by trying different matrices, cationizing agents, or adjusting the laser power.[6]

Visualizations

Diagram 1: Polymerization vs. Side Reaction Pathways

G cluster_main Main Polymerization Pathway cluster_side Side Reaction Pathways Monomer Monomer Initiator_Activation Initiator_Activation Monomer->Initiator_Activation Initiation Propagating_Chain Propagating_Chain Initiator_Activation->Propagating_Chain Propagation High_MW_Polymer High_MW_Polymer Propagating_Chain->High_MW_Polymer Chain Growth Cyclic_Oligomer Cyclic_Oligomer Propagating_Chain->Cyclic_Oligomer Backbiting Scrambled_Chains Scrambled_Chains High_MW_Polymer->Scrambled_Chains Intermolecular Transesterification Crosslinked_Network Crosslinked_Network High_MW_Polymer->Crosslinked_Network Gelation

Caption: Main polymerization pathway versus common side reactions in this compound polymerization.

Diagram 2: Troubleshooting Workflow for Low Molecular Weight

G start Low Molecular Weight Observed check_purity Check Reagent Purity (Monomer, Solvent, Initiator) start->check_purity check_ratio Verify [M]/[I] Ratio check_purity->check_ratio Purity OK purify Purify and Dry All Reagents check_purity->purify Impurities Suspected check_catalyst Assess Catalyst Activity check_ratio->check_catalyst Ratio Correct recalculate Recalculate and Remeasure check_ratio->recalculate Error Found fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst Deactivation Suspected success High Molecular Weight Achieved check_catalyst->success Activity OK purify->start recalculate->start fresh_catalyst->start

Caption: A logical workflow for troubleshooting low molecular weight in this compound polymerization.

Diagram 3: Analytical Workflow for Polymer Characterization

G Polymer_Sample Polymer Sample NMR ¹H NMR Analysis Polymer_Sample->NMR GPC GPC/SEC Analysis Polymer_Sample->GPC MALDI MALDI-TOF MS Polymer_Sample->MALDI Conversion Monomer Conversion End-Group Analysis NMR->Conversion MW_PDI Mn, Mw, PDI Oligomer Detection GPC->MW_PDI Structure Absolute MW End-Group Confirmation MALDI->Structure

Caption: An overview of the analytical workflow for comprehensive polymer characterization.

References

Strategies to increase molecular weight in step-growth polymerization of bis-lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the step-growth polymerization of bis-lactones to achieve high molecular weight polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the step-growth polymerization of bis-lactones, presented in a question-and-answer format.

Q1: My polymerization resulted in a low molecular weight polymer. What are the likely causes and how can I fix this?

A1: Low molecular weight is a common challenge in step-growth polymerization and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Stoichiometric Imbalance: Achieving a high degree of polymerization requires a precise 1:1 molar ratio of the functional groups of your comonomers (e.g., bis-lactone and diol). Even a slight excess of one monomer can significantly limit chain growth.

    • Solution: Carefully calculate and measure the amounts of your monomers. Ensure accurate weighing and transfer. Consider performing titration or other analytical techniques to determine the exact concentration of your monomer solutions if applicable.

  • Monomer Impurities: The presence of monofunctional impurities in your monomers or solvent can act as chain stoppers, preventing the formation of long polymer chains. Water is a common impurity that can react with one of the monomers.

    • Solution: Purify your monomers and solvents prior to use. Common purification techniques include recrystallization, distillation, and drying over molecular sieves. Ensure all glassware is thoroughly dried.[1]

  • Incomplete Reaction: Step-growth polymerization requires a very high conversion (>99%) to achieve high molecular weight.

    • Solution: Increase the reaction time or temperature (within the limits of polymer stability) to drive the reaction closer to completion. The use of an appropriate catalyst can also increase the reaction rate.

  • Side Reactions: Undesirable side reactions, such as intramolecular cyclization or trans-lactonization, can consume functional groups and limit chain growth.[2][3][4][5][6][7]

    • Solution: Optimize reaction conditions (temperature, catalyst) to minimize side reactions. For instance, conducting the polymerization at a higher concentration can favor intermolecular chain growth over intramolecular cyclization.[2][3]

Q2: The polydispersity index (PDI) of my polymer is broader than expected. What could be the cause?

A2: A broad PDI suggests a less controlled polymerization process. Potential causes include:

  • Side Reactions: Transesterification or other side reactions can lead to a broader distribution of chain lengths.

  • Slow Initiation: If the initiation of polymerization is slow compared to the propagation, new chains will be forming throughout the reaction, resulting in a wider range of molecular weights.

  • Non-stoichiometric Conditions: An imbalance in stoichiometry can also contribute to a broader PDI.

Solution:

  • Optimize Catalyst and Temperature: Select a catalyst that promotes controlled polymerization with minimal side reactions. Running the reaction at the optimal temperature can also help.

  • Ensure Homogeneity: Ensure the reaction mixture is well-stirred and homogeneous to promote uniform chain growth.

Q3: My polymer has a yellow or brown discoloration. How can I prevent this?

A3: Discoloration is often a sign of thermal degradation or oxidation.

  • Solution:

    • Lower the reaction temperature: If possible, reduce the polymerization temperature to minimize thermal degradation.

    • Shorten reaction time at high temperatures: Minimize the time the polymer is exposed to high temperatures.

    • Use an inert atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]

    • Catalyst selection: Some catalysts can cause more coloration than others. Consider screening different catalysts if discoloration is a persistent issue.[8]

    • Monomer purity: Impurities in the monomers can also contribute to color formation.[8]

Frequently Asked Questions (FAQs)

Q1: How critical is monomer purity for achieving high molecular weight in this compound polymerization?

A1: Monomer purity is absolutely critical. Even trace amounts of monofunctional impurities can act as chain stoppers, drastically limiting the final molecular weight. It is highly recommended to purify all monomers and solvents before use.

Q2: What is the role of a catalyst in the step-growth polymerization of bis-lactones?

A2: A catalyst increases the rate of the polymerization reaction, allowing it to reach high conversion in a shorter amount of time. The choice of catalyst can also influence the occurrence of side reactions. For some highly reactive bis-lactones, polymerization can proceed at room temperature with an appropriate catalyst.[2][3][4][5][6][7]

Q3: Can I control the molecular weight of my polymer?

A3: Yes, you can control the molecular weight in several ways:

  • Quenching the reaction: The degree of polymerization is a function of reaction time. You can stop the reaction at a specific time to achieve a target molecular weight. However, the resulting polymer may be unstable due to reactive end groups.[9]

  • Stoichiometric imbalance: Introducing a slight, controlled excess of one monomer will limit the final molecular weight and result in a more stable polymer with non-reactive end groups.[9]

  • Monofunctional monomers: Adding a small amount of a monofunctional monomer (a chain stopper) is another effective way to control and limit the molecular weight.[9]

Q4: How can I remove unreacted monomers and low molecular weight oligomers from my final polymer?

A4: Post-polymerization purification is often necessary. Common methods include:

  • Precipitation: The polymer is dissolved in a good solvent and then precipitated by adding a non-solvent. Oligomers and unreacted monomers, being more soluble, remain in the solution.

  • Dialysis: This is effective for removing small molecules from high molecular weight polymers in solution.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used for preparative purification to obtain polymers with a narrow molecular weight distribution.[10]

Data Presentation

The following tables summarize quantitative data on the effect of various parameters on the molecular weight of polyesters synthesized from bis-lactones.

Table 1: Effect of Monomer Concentration on Molecular Weight in the Polymerization of a Spiro Bis(γ-exomethylene γ-lactone) (γSL) with 1,4-Butanediol

Entry[γSL] (mol·L⁻¹)Catalyst (DBU) (mol %)Mw (g·mol⁻¹)PDI (Mw/Mn)
10.4102,5001.5
22.21010,8001.8

Data synthesized from[2][3]

Table 2: Effect of Comonomer on Molecular Weight in the Polymerization of γSL

EntryComonomerCatalyst (DBU) (mol %)Mw (g·mol⁻¹)PDI (Mw/Mn)
11,4-Butanediol52,5001.5
21,4-Benzenedimethanol5~5,0001.6
3Triethylene glycol5~4,5001.7

Data synthesized from[2]

Experimental Protocols

1. General Protocol for Monomer Purification (Recrystallization)

  • Dissolution: Dissolve the crude this compound monomer in a minimum amount of a suitable hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

2. General Protocol for Step-Growth Polymerization of a this compound with a Diol

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas (e.g., argon or nitrogen).

  • Monomer Charging: In a reaction flask equipped with a magnetic stirrer and under an inert atmosphere, add the purified this compound and an equimolar amount of the purified diol.

  • Solvent and Catalyst Addition: Add the desired amount of anhydrous solvent to achieve the target concentration. If using a catalyst, add the appropriate amount.

  • Polymerization: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the progress of the reaction by techniques such as GPC or NMR if possible.

  • Quenching: Cool the reaction to room temperature. The quenching method will depend on the specific chemistry, but it can involve precipitation of the polymer.

  • Purification: Purify the polymer by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification monomer_purification Monomer Purification reaction_setup Reaction Setup (Inert Atmosphere) monomer_purification->reaction_setup solvent_drying Solvent Drying solvent_drying->reaction_setup glassware_drying Glassware Drying glassware_drying->reaction_setup polymerization Polymerization (Controlled T, t) reaction_setup->polymerization quenching Quenching polymerization->quenching polymer_purification Polymer Purification quenching->polymer_purification characterization Characterization (GPC, NMR, etc.) polymer_purification->characterization

Caption: Experimental workflow for step-growth polymerization of bis-lactones.

troubleshooting_low_mw cluster_causes Potential Causes cluster_solutions Solutions start Low Molecular Weight Observed stoichiometry Stoichiometric Imbalance? start->stoichiometry purity Monomer/Solvent Impurities? start->purity conversion Incomplete Reaction? start->conversion side_reactions Side Reactions? start->side_reactions fix_stoichiometry Precise Weighing & Stoichiometric Control stoichiometry->fix_stoichiometry purify Purify Monomers & Solvents purity->purify optimize_conditions Increase Time/Temp Optimize Catalyst conversion->optimize_conditions change_conditions Adjust Concentration & Temperature side_reactions->change_conditions

Caption: Troubleshooting flowchart for low molecular weight in this compound polymerization.

References

Troubleshooting low yields in Pd-catalyzed bis-lactone cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in Palladium-catalyzed bis-lactone cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive and complex transformations.

Troubleshooting Guide

This guide provides answers to specific problems you may be encountering in your Pd-catalyzed this compound cyclization reactions.

Q1: My reaction is sluggish or stalls before completion, resulting in a low yield. What are the likely causes?

Several factors can lead to a stalled or incomplete reaction. The most common culprits are related to the catalyst's activity and stability.[1]

  • Inefficient Precatalyst Activation: Many Pd(II) precatalysts require in-situ reduction to the active Pd(0) species. This activation step is sensitive to the choice of base, ligand, solvent, and temperature. If the activation is not efficient, the concentration of the active catalyst will be too low to drive the reaction to completion.[1]

  • Catalyst Deactivation: The active Pd(0) catalyst can deactivate through several pathways:

    • Oxidation: Trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species. This is a significant issue, especially in reactions requiring prolonged heating.[1] Rigorous degassing of solvents and reagents and maintaining an inert atmosphere are critical.

    • Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a visual indicator of catalyst aggregation and deactivation. This can be triggered by high temperatures, high catalyst concentrations, or an improper ligand-to-metal ratio.[1]

    • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways at elevated temperatures. This compromises the steric and electronic environment around the palladium center, leading to deactivation.[1]

Q2: I am observing the formation of significant side products instead of my desired this compound. What could be the reason?

The formation of side products often points to issues with reaction selectivity, which can be influenced by the substrate, catalyst system, and reaction conditions.

  • Competing Reductive Elimination Pathways: In Pd(IV) mediated C-H activation/cyclization reactions, the intermediate can undergo competing reductive elimination pathways to form undesired products like acetoxylated or alkoxylated species instead of the lactone.[2] The choice of oxidant can be critical in these cases; for instance, sterically bulky oxidants like tert-butyl hydroperoxide (TBHP) can favor the desired lactonization pathway.[2]

  • β-Hydride Elimination: For certain substrates, β-hydride elimination can be a competing pathway, leading to olefinic side products. The choice of ligand and reaction conditions can help to suppress this side reaction.

  • Homocoupling of Starting Materials: In some cross-coupling type cyclizations, homocoupling of the starting materials can be a significant side reaction, consuming the reactants and reducing the yield of the desired product.

Q3: How do I choose the optimal ligand, solvent, and base for my this compound cyclization?

The ideal combination of ligand, solvent, and base is highly substrate-dependent and often requires empirical optimization. However, some general principles can guide your selection.

  • Ligands: The ligand plays a crucial role in stabilizing the active palladium species and influencing the reaction's selectivity and rate. For lactonization, ligands with larger bite angles can promote the desired reductive elimination step.[3][4][5] Bidentate phosphine ligands like Xantphos and dppb have been shown to be effective in certain lactonization reactions.[6][7] Mono-N-protected amino acids (MPAA) have also been identified as effective ligands in specific Pd(II)-catalyzed C-H lactonization reactions.[8]

  • Solvents: The solvent can significantly impact the reaction rate and selectivity.[9][10] Solvents like THF, toluene, and hexafluoroisopropanol (HFIP) are commonly used.[6][7][8] HFIP, in particular, has been noted for its ability to promote Pd-catalyzed C-H activation.[8] The polarity of the solvent can also influence the stability of catalytic intermediates. Less polar solvents may be suitable for neutral precatalysts like Pd(PPh3)4, while highly polar solvents might be better for ionic precatalysts.[10]

  • Bases: The base is often required for the activation of the precatalyst and can influence the overall catalytic cycle. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4).[7] The strength and nature of the base can affect the rate and selectivity of the reaction, and its choice should be carefully considered in the context of the specific substrate and catalytic system.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for optimizing a low-yielding Pd-catalyzed this compound cyclization?

A: A systematic approach is crucial. Start by ensuring the quality and purity of all reagents and solvents. Rigorous exclusion of oxygen and moisture is paramount. Then, consider screening a small set of ligands and solvents while keeping other parameters constant. Based on the initial results, you can then proceed to optimize the base, temperature, and reaction time.

Q: My reaction works well on a small scale, but the yield drops significantly upon scale-up. Why?

A: Scale-up issues are common and can be due to several factors, including inefficient mixing, poor heat transfer, and challenges in maintaining a completely inert atmosphere in larger reaction vessels. Ensure that stirring is efficient to maintain a homogeneous reaction mixture. A gradual increase in reaction temperature might be necessary to compensate for slower heat transfer. For highly oxygen-sensitive reactions, it may be necessary to implement more stringent degassing procedures and maintain a positive pressure of inert gas.

Q: I see palladium black precipitating in my reaction. Is my reaction doomed?

A: The formation of palladium black indicates catalyst decomposition and is detrimental to the reaction yield.[1] While it's a sign of a problem, you might still be able to isolate some product. To prevent this in future experiments, consider lowering the reaction temperature, reducing the catalyst loading, or using a ligand that better stabilizes the active palladium species. An inappropriate ligand-to-metal ratio can also lead to catalyst aggregation.[1]

Quantitative Data Summary

The following table summarizes reaction conditions from various studies on Pd-catalyzed lactonization, which can serve as a starting point for optimization.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Ring SizeReference
Pd(OAc)2dppb-Toluene-Good7-membered[6]
Pd2(dba)3·CHCl3XantphosK3PO4THF8080 (NMR)7-membered[7]
Pd(OAc)2dppbK2CO3--76 (isolated)7-membered[7]
Pd(CH3CN)2Cl2-CsHCO3HFIP-15 (NMR)4-membered (β-lactone)[2]
Pd(OAc)2N-Acyl aminoethyl phenyl thioether (L7)Ag2CO3 / NaOAcHFIP11087 (isolated)Bicyclo[3.2.1][11]

Experimental Protocols

General Procedure for Rigorous Degassing of Reaction Solvents:

  • Place the solvent in a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Insert a long needle connected to a vacuum/inert gas manifold through the septum, ensuring the needle tip is below the solvent surface.

  • Subject the solvent to three "freeze-pump-thaw" cycles.

    • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

    • Pump: Apply a high vacuum to the flask for 10-15 minutes to remove dissolved gases from the frozen solvent.

    • Thaw: Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely under a static vacuum.

  • After the third cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen). The solvent is now ready for use.

Visualizing Troubleshooting and Reaction Workflows

// Catalyst Issues deactivation [label="Catalyst Deactivation?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; activation [label="Inefficient Precatalyst\nActivation?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_black [label="Observe Pd Black?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Catalyst Solutions sol_deactivation [label="Improve Inert Atmosphere\n(Degas Solvents/Reagents)\nLower Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_activation [label="Screen Different Bases\nUse Well-Defined Precatalyst", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pd_black [label="Lower Catalyst Loading\nOptimize Ligand:Pd Ratio\nChange Ligand", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Condition Issues ligand [label="Suboptimal Ligand?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Suboptimal Solvent?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Suboptimal Base?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Condition Solutions sol_ligand [label="Screen Ligand Library\n(e.g., Xantphos, dppb, MPAA)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Screen Solvents\n(e.g., THF, Toluene, HFIP)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base [label="Screen Bases\n(e.g., K2CO3, K3PO4, CsHCO3)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reactions reductive_elim [label="Alternative Reductive\nElimination?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_hydride [label="β-Hydride Elimination?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Side Reaction Solutions sol_reductive_elim [label="Change Oxidant\n(e.g., use TBHP)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_beta_hydride [label="Modify Ligand/Substrate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> catalyst_issues; start -> condition_issues; start -> side_reactions;

catalyst_issues -> deactivation [label="Stalled Reaction"]; deactivation -> sol_deactivation [label="Yes"]; catalyst_issues -> activation [label="Incomplete Conversion"]; activation -> sol_activation [label="Yes"]; catalyst_issues -> pd_black [label="Precipitate Forms"]; pd_black -> sol_pd_black [label="Yes"];

condition_issues -> ligand; ligand -> sol_ligand [label="Yes"]; condition_issues -> solvent; solvent -> sol_solvent [label="Yes"]; condition_issues -> base; base -> sol_base [label="Yes"];

side_reactions -> reductive_elim [label="Unexpected Products"]; reductive_elim -> sol_reductive_elim [label="Yes"]; side_reactions -> beta_hydride [label="Olefinic Byproducts"]; beta_hydride -> sol_beta_hydride [label="Yes"]; }

Caption: Troubleshooting workflow for low yields.

Experimental_Workflow prep 1. Reagent & Glassware Prep degas 2. Solvent Degassing (e.g., Freeze-Pump-Thaw) prep->degas assembly 3. Reaction Assembly (under Inert Atmosphere) degas->assembly addition Add Substrate, Ligand, Base, and Solvent assembly->addition catalyst_add Add Pd Precatalyst addition->catalyst_add reaction 4. Reaction (Heating & Stirring) catalyst_add->reaction monitoring 5. Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring workup 6. Workup & Quenching monitoring->workup Reaction Complete purification 7. Purification (e.g., Column Chromatography) workup->purification analysis 8. Characterization purification->analysis

Caption: General experimental workflow.

References

Understanding kinetic versus thermodynamic control in bicyclic lactone formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bicyclic lactone synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in understanding and controlling kinetic versus thermodynamic outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in a bicyclic lactone formation reaction?

A: The distinction lies in the reaction pathway that is favored.

  • Kinetic Control: This governs reactions where the major product is the one that forms the fastest.[1][2][3] These reactions are typically run at low temperatures and for shorter durations, favoring the product that has the lowest activation energy, even if it is less stable overall.[1][4][5] The reaction under kinetic control is generally irreversible.[1][6]

  • Thermodynamic Control: This applies when the reaction is reversible, allowing an equilibrium to be established.[4][6] These reactions are run at higher temperatures for longer periods.[1][4] The product distribution reflects the relative thermodynamic stability of the products, with the most stable isomer being the major product, even if it forms more slowly (i.e., has a higher activation energy).[2][4][7]

Q2: How do reaction conditions influence whether the kinetic or thermodynamic product is favored?

A: Temperature and reaction time are the primary factors. Low temperatures (e.g., 0 °C or below) and short reaction times favor the kinetic product because there is insufficient energy to overcome the activation barrier for the reverse reaction or the higher activation barrier leading to the thermodynamic product.[1][2][4] Conversely, higher temperatures and longer reaction times provide the necessary energy to allow the system to reach equilibrium, favoring the more stable thermodynamic product.[1][2][4]

Q3: Can the choice of reagents affect the kinetic vs. thermodynamic outcome?

A: Yes, the choice of reagents, including catalysts and bases, can significantly influence the reaction's selectivity. For instance, in the deprotonation of an unsymmetrical ketone to form an enolate, a sterically demanding base like lithium diisopropylamide (LDA) at low temperatures will preferentially form the "kinetic enolate" by removing the most accessible proton.[4][8] A weaker base, which allows for equilibrium, will favor the more stable, substituted "thermodynamic enolate".[4][8] Similarly, in diastereoselective lactonization, an acid-catalyzed cyclization might favor a thermodynamically controlled product.[9]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of bicyclic lactones.

Problem 1: My reaction is producing a mixture of diastereomers with low selectivity.

  • Q: I'm getting a nearly 1:1 mixture of kinetic and thermodynamic lactones. How can I improve the diastereomeric ratio (dr)? A: Low diastereoselectivity often arises from reaction conditions that allow both pathways to compete effectively. To favor a single product, you must adjust the conditions to be firmly in either the kinetic or thermodynamic regime.

    • To Favor the Kinetic Product: Decrease the reaction temperature significantly (e.g., to -20 °C or -78 °C) and shorten the reaction time.[9][10] Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.[9]

    • To Favor the Thermodynamic Product: Increase the reaction temperature and extend the reaction time to ensure the reaction reaches equilibrium.[1][10][11] In some cases, a specific acid or Lewis acid catalyst can facilitate the equilibration process.[9]

Problem 2: The reaction yield is low, or no product is forming.

  • Q: I have adjusted conditions for kinetic control (low temp), but the reaction is not proceeding. What should I do? A: Extremely low temperatures can sometimes slow the desired reaction rate to a crawl.

    • Incremental Temperature Increase: Gradually increase the temperature (e.g., from -78 °C to -40 °C, then to -20 °C) to find the lowest possible temperature that still allows the reaction to proceed at a reasonable rate without compromising kinetic control.

    • Reagent & Solvent Quality: Ensure all reagents and solvents are pure and anhydrous. Trace amounts of water can quench intermediates or deactivate catalysts.[12]

    • Catalyst Choice: If using a catalyst, ensure it is active at the chosen temperature. Some catalysts require a minimum thermal energy to function effectively.

Problem 3: I am observing unexpected side products.

  • Q: Besides my desired bicyclic lactone, I am isolating other compounds. What are they and how can I prevent their formation? A: Side products can arise from various competing reactions. In iodolactonization, for example, both exo and endo cyclizations can occur, leading to different ring sizes (e.g., β-lactones vs. γ-lactones).[13] The exo cyclization is often the kinetic product, while the endo product is thermodynamically favored.[13] To control this, strictly adhere to the conditions for either kinetic or thermodynamic control. Other potential issues include elimination reactions or reactions with the solvent. Running the reaction under an inert atmosphere can prevent unwanted oxidation.[9]

Data Presentation

The following table summarizes the results of a diastereoselective iodolactonization, illustrating how reaction conditions dictate the product outcome.[11]

Control TypeReagents & ConditionsProduct Ratio (cis:trans)Predominant Product
Kinetic Iodine (I₂), Base, 0 °C, 6 hours75 : 25cis-lactone
Thermodynamic Iodine (I₂), Base, Room Temperature, 24 hours2 : 98trans-lactone

Experimental Protocols

Protocol 1: General Procedure for Bicyclic Lactone Formation under Kinetic Control

This protocol is designed to favor the formation of the less stable, faster-forming kinetic product.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the unsaturated hydroxy acid precursor (1.0 eq) and the chosen anhydrous solvent (e.g., Dichloromethane).[9]

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C to -78 °C) using an appropriate cooling bath (ice-water, ice-salt, or dry ice-acetone).[9]

  • Reagent Addition: Slowly add the cyclization reagent (e.g., Iodine and a non-nucleophilic base for iodolactonization) to the stirred solution, maintaining the low temperature.[11]

  • Monitoring: Monitor the reaction progress closely and frequently by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Quenching: As soon as the starting material is consumed (typically within a few hours), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous Na₂S₂O₃ for iodolactonization, followed by NaHCO₃).[9] This step is critical to prevent equilibration to the thermodynamic product.

  • Workup & Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

  • Analysis: Determine the diastereomeric ratio of the purified product using NMR or HPLC.[9]

Protocol 2: General Procedure for Bicyclic Lactone Formation under Thermodynamic Control

This protocol is designed to favor the formation of the more stable thermodynamic product by allowing the reaction to reach equilibrium.

  • Preparation: To a round-bottom flask, add the unsaturated hydroxy acid precursor (1.0 eq), the chosen solvent, and any necessary catalyst (e.g., a Lewis acid).[9] Anhydrous conditions are recommended but may be less critical than in kinetic protocols.

  • Reaction Temperature: Warm the solution to the desired temperature (e.g., room temperature or higher) and stir.[11]

  • Reagent Addition: Add the cyclization reagent to the stirred solution.

  • Equilibration: Allow the reaction to stir for an extended period (e.g., 24 hours or more) to ensure equilibrium is reached.[11] Monitor the reaction periodically to confirm that the product ratio is no longer changing.

  • Quenching: Once equilibrium is reached, cool the reaction to room temperature and quench as appropriate for the reagents used.

  • Workup & Purification: Perform a standard aqueous workup, extract the product, dry the organic phase, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]

  • Analysis: Characterize the product and determine the final diastereomeric ratio by NMR or HPLC.[9]

Visualizations

Reaction_Energy_Profile Energy Profile: Kinetic vs. Thermodynamic Control cluster_0 cluster_1 E_axis_start E_axis_end Energy E_axis_start->E_axis_end RC_axis_start RC_axis_end Reaction Coordinate RC_axis_start->RC_axis_end Reactant Reactant Reactant_line Reactant->Reactant_line Intermediate Intermediate Intermediate_line Intermediate->Intermediate_line TS_Kinetic TS_Kin (Lower Ea) p4_k TS_Kinetic->p4_k TS_Thermo TS_Thermo (Higher Ea) p4_t TS_Thermo->p4_t Product_Kinetic Kinetic Product (Less Stable) Product_Kinetic_line Product_Kinetic->Product_Kinetic_line Product_Thermo Thermodynamic Product (More Stable) Product_Thermo_line Product_Thermo->Product_Thermo_line p1 Reactant_line->p1 p3 Intermediate_line->p3 Kinetic Pathway (Fast, Low Temp) Intermediate_line->p3 Thermodynamic Pathway (Slow, High Temp, Reversible) p2 p1->p2 p2->Intermediate_line p3->p4_k Kinetic Pathway (Fast, Low Temp) p3->p4_t Thermodynamic Pathway (Slow, High Temp, Reversible) p5_k p4_k->p5_k Kinetic Pathway (Fast, Low Temp) p5_k->Product_Kinetic_line Kinetic Pathway (Fast, Low Temp) p5_t p4_t->p5_t Thermodynamic Pathway (Slow, High Temp, Reversible) p5_t->Product_Thermo_line Thermodynamic Pathway (Slow, High Temp, Reversible)

Caption: Reaction energy diagram illustrating the kinetic and thermodynamic pathways.

Experimental_Workflow General Experimental Workflow for Lactonization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start 1. Add Precursor & Anhydrous Solvent Inert 2. Establish Inert Atmosphere (Ar/N2) Start->Inert Temp 3. Set Temperature (e.g., -78°C or RT) Inert->Temp Add 4. Add Reagents Temp->Add Monitor 5. Monitor by TLC / LC-MS Add->Monitor Quench 6. Quench Reaction Monitor->Quench Extract 7. Extract Product Quench->Extract Purify 8. Purify (e.g., Chromatography) Extract->Purify Analyze 9. Analyze Product Ratio (NMR / HPLC) Purify->Analyze

Caption: Generalized workflow for diastereoselective lactonization experiments.

Troubleshooting_Diastereoselectivity Troubleshooting Poor Diastereoselectivity Start Problem: Low Diastereoselectivity (e.g., 1:1 Mixture) Goal What is the desired product? Start->Goal Kinetic Kinetic Product (Fastest-Forming) Goal->Kinetic   Thermo Thermodynamic Product (Most Stable) Goal->Thermo   Action_K1 Decrease Temperature (e.g., to -78°C) Kinetic->Action_K1 Action_T1 Increase Temperature (e.g., to RT or reflux) Thermo->Action_T1 Action_K2 Shorten Reaction Time Action_K1->Action_K2 Action_K3 Quench Immediately After Starting Material is Consumed Action_K2->Action_K3 Result_K Improved Selectivity for Kinetic Isomer Action_K3->Result_K Action_T2 Increase Reaction Time (Allow for Equilibration) Action_T1->Action_T2 Action_T3 Consider Acid/Lewis Acid Catalyst Action_T2->Action_T3 Result_T Improved Selectivity for Thermodynamic Isomer Action_T3->Result_T

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

Technical Support Center: Prevention of Trans-lactonization During Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the prevention of the trans-lactonization process during polymerization.

Troubleshooting Guide: Issues During Polymerization

This guide is designed to help you identify and resolve potential issues related to trans-lactonization during your polymerization experiments.

Observation/Issue Potential Cause Recommended Action
Low Molecular Weight Polymer Trans-lactonization or other side reactions may be terminating chain growth prematurely.1. Optimize Catalyst: Certain catalysts can minimize side reactions. For polylactide synthesis, tin octoate is often used due to its high catalytic activity and low racemization.[1] Consider catalyst systems known to suppress transesterification, such as specific aluminum-based complexes.[2] 2. Increase Monomer/Reaction Concentration: Higher concentrations can favor the desired polymerization reaction over side reactions like trans-lactonization.[3] 3. Lower Reaction Temperature: While this may slow down the polymerization rate, it can also reduce the occurrence of side reactions. Optimize for a balance between reaction speed and polymer quality.[4]
Broad or Bimodal Molecular Weight Distribution (PDI) This may indicate a lack of control over the polymerization process, potentially due to trans-lactonization or multiple active species.1. Review Catalyst and Initiator System: Ensure you are using a well-defined initiator and catalyst system that promotes controlled/"living" polymerization.[2] 2. Ensure Monomer and Reagent Purity: Impurities can act as unintended initiators or catalysts, leading to a loss of control. 3. Control Reaction Conditions: Maintain strict control over temperature and reaction time.
Unexpected Polymer Microstructure (e.g., in Copolymers) Trans-lactonization can lead to a scrambling of monomer units, resulting in a more random or blocky copolymer than intended.1. Select a Catalyst with High Selectivity: Some lanthanum complexes have been shown to control copolymer microstructure by influencing the mode of transesterification.[5] 2. Adjust Reaction Solvent: The choice of solvent (e.g., THF vs. toluene) can influence catalyst activity and selectivity, thereby affecting the final copolymer microstructure.[5] 3. Modify Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes limit the extent of transesterification.
Gel Formation In some systems, side reactions can lead to cross-linking and the formation of an insoluble gel.1. Re-evaluate Monomer Compatibility: Certain monomer combinations may be more prone to side reactions leading to cross-linking. 2. Optimize Catalyst Concentration: An excessively high catalyst concentration can sometimes promote undesired side reactions.

Frequently Asked Questions (FAQs)

A list of common questions regarding the prevention of trans-lactonization.

Q1: What is trans-lactonization and why is it a problem in polymerization?

A1: Trans-lactonization is a type of transesterification side reaction that can occur during the ring-opening polymerization (ROP) of lactones. In this process, the growing polymer chain attacks another ester linkage within the same or a different polymer chain, leading to changes in the polymer's molecular weight, molecular weight distribution, and microstructure. This can be detrimental to achieving a well-defined polymer with desired properties.

Q2: Which factors primarily influence the occurrence of trans-lactonization?

A2: The primary factors include:

  • Catalyst/Initiator System: The choice of catalyst is crucial. Some catalysts are more prone to promoting transesterification side reactions than others.[2][5]

  • Reaction Temperature: Higher temperatures generally increase the rate of both polymerization and trans-lactonization.[4]

  • Reaction Time: Longer reaction times can provide more opportunity for transesterification to occur, especially after full monomer conversion.

  • Monomer Concentration: In some cases, lower monomer concentrations can increase the likelihood of intramolecular side reactions.[3]

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity.[5]

Q3: How can I choose a catalyst to minimize trans-lactonization?

A3: Selecting the right catalyst is key. For instance, in the ROP of lactones like ε-caprolactone and δ-valerolactone, certain aluminum-based complexes with specific sidearms have been shown to effectively inhibit transesterification and maintain a well-defined block copolymer structure.[2] For polylactide (PLA) synthesis, tin(II) octoate is a popular choice due to its high activity and ability to produce high molecular weight PLA with low racemization.[1] Lipases can also be used as catalysts in what is known as enzymatic ring-opening polymerization (eROP), which often proceeds with high selectivity under mild conditions.[6][7]

Q4: Can adjusting the reaction conditions help prevent trans-lactonization?

A4: Yes. Increasing the reaction concentration can sometimes mitigate the effects of trans-lactonization by favoring the main polymerization reaction.[3] Optimizing the reaction temperature is also important; while higher temperatures increase the reaction rate, they can also lead to more side reactions and impurities.[4]

Experimental Protocols

Protocol 1: General Ring-Opening Polymerization of L-Lactide using Tin(II) Octoate

This protocol is a general guideline for the synthesis of polylactide (PLA) with minimized side reactions.

Materials:

  • L-lactide

  • Tin(II) octoate (Sn(Oct)₂) catalyst

  • Anhydrous toluene

  • Methanol (for quenching)

Procedure:

  • Purification: Ensure the L-lactide monomer is purified, for instance, by recrystallization, to remove impurities that could affect the polymerization.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of L-lactide in anhydrous toluene.

  • Initiation: Add the tin(II) octoate catalyst. The catalyst concentration can be varied, with a typical concentration being around 500 ppm.[8]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 190°C) and stir for a specified time (e.g., 50 minutes).[8] The reaction time should be optimized to achieve high conversion while minimizing side reactions.

  • Quenching: After the desired time, cool the reaction mixture and quench the polymerization by adding a small amount of methanol.

  • Purification: Precipitate the polymer in a non-solvent like cold methanol, then filter and dry the resulting PLA under vacuum.

  • Characterization: Analyze the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Visualizations

Logical Relationship: Troubleshooting Low Molecular Weight in Polymerization

G A Start: Low Molecular Weight Polymer Observed B Is Monomer Purity Sufficient? A->B C Purify Monomer (e.g., Recrystallization) B->C No D Is Stoichiometry Accurate? B->D Yes C->D E Recalculate and Precisely Measure Monomers D->E No F Is Catalyst System Optimal? D->F Yes E->F G Select Catalyst Known to Suppress Side Reactions F->G No H Are Reaction Conditions (Temp., Conc.) Optimized? F->H Yes G->H I Lower Temperature and/or Increase Concentration H->I No J Re-run Experiment and Analyze Polymer H->J Yes I->J

Caption: Troubleshooting workflow for addressing low molecular weight in polymerization.

Experimental Workflow: Ring-Opening Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Purify Monomer (Lactone) C Dissolve Monomer in Solvent A->C B Dry Solvent and Glassware B->C D Add Catalyst/ Initiator C->D E Heat to Reaction Temperature D->E F Polymerize for Optimized Time E->F G Quench Reaction F->G H Precipitate and Isolate Polymer G->H I Dry Polymer Under Vacuum H->I J Characterize (GPC, NMR, etc.) I->J

Caption: General experimental workflow for ring-opening polymerization.

References

Catalyst selection guide for efficient bis-lactone ring-opening reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient ring-opening polymerization (ROP) of bis-lactones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and answer frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the ring-opening reactions of bis-lactones, helping you identify the root cause and implement effective solutions.

Question: Why am I observing low or no monomer conversion in my bis-lactone ring-opening reaction?

Answer:

Low monomer conversion is a frequent challenge in this compound ROP and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the underlying cause.[1]

Initial Checks:

  • Monomer Purity: Impurities, particularly water and other protic compounds, can deactivate many common catalysts or act as unwanted initiators, leading to poor control over the polymerization.[1][2]

    • Recommendation: Ensure your this compound monomer is thoroughly purified and dried before use. Techniques like recrystallization and drying under vacuum are often necessary.[3] The water content should ideally be below 10 ppm for sensitive polymerizations.[1]

  • Catalyst and Initiator Activity: Catalysts and initiators can degrade over time, especially if not stored under the proper conditions.[1][2]

    • Recommendation: Confirm the activity of your catalyst and initiator. Many are sensitive to air and moisture and should be stored in an inert atmosphere (e.g., in a glovebox or under argon).[1] If in doubt, perform a small-scale test reaction with a known reactive monomer to verify activity.[1]

  • Reaction Conditions: Suboptimal reaction parameters can significantly hinder polymerization.

    • Temperature: While higher temperatures generally increase the reaction rate, they can also promote side reactions like transesterification or catalyst decomposition.[1]

    • Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times can increase the likelihood of side reactions.[1]

    • Atmosphere: Many ROP reactions are sensitive to oxygen and moisture and require an inert atmosphere (e.g., nitrogen or argon).[2]

  • Thermodynamic Feasibility: The ring strain of the lactone plays a critical role in its polymerizability. Lactones with low ring strain may have unfavorable thermodynamics for polymerization under standard conditions.[1][2]

Question: My catalyst seems to be deactivated. What are the common causes and how can I prevent this?

Answer:

Catalyst deactivation is a primary reason for low conversion rates in this compound ROP.[2] The most common culprits are impurities in the monomer, solvent, or from the reaction atmosphere.

Common Causes of Catalyst Deactivation:

  • Protic Impurities: Water, alcohols, or acidic impurities in the monomer or solvent can react with and deactivate many catalysts.[1]

  • Air and Moisture: Exposure to air and moisture can degrade sensitive catalysts, particularly organometallic compounds and strong bases.[1]

  • High Temperatures: Elevated temperatures can lead to thermal decomposition of the catalyst.[1]

  • Side Reactions: The catalyst may be consumed in non-productive side reactions.

Prevention Strategies:

  • Rigorous Purification: Thoroughly purify and dry all monomers and solvents. Solvent purification systems (SPS) or techniques like freeze-pump-thaw can be employed.[1]

  • Inert Atmosphere: Conduct all manipulations of sensitive catalysts and the polymerization reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Optimal Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize thermal decomposition.

  • Proper Storage: Store catalysts under the recommended conditions, typically in a glovebox or desiccator.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound ring-opening polymerization?

A1: A variety of catalysts can be employed for the ROP of bis-lactones, broadly categorized as:

  • Organocatalysts: These metal-free catalysts are gaining popularity due to their lower toxicity.[4]

    • Strong Bases: Guanidines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are highly active.[5] DBU, in particular, has been shown to be very effective for the ring-opening of bis-lactones at room temperature.[5]

    • N-Heterocyclic Carbenes (NHCs): Known for their high activity in polymerizing lactides, they can also be applied to other lactones.[1]

    • Bifunctional Catalysts: Systems like thiourea-amines can activate both the monomer and the initiator, leading to controlled polymerizations.[6]

  • Metal-Based Catalysts: These have been traditionally used and are often very efficient.

    • Tin Compounds: Tin(II) 2-ethylhexanoate, also known as tin octoate (Sn(Oct)₂), is a widely used and commercially available catalyst.[7][8]

    • Zinc, Aluminum, and Yttrium Complexes: Various complexes of these metals have been developed as effective ROP catalysts.[7][8][9]

Q2: How do I choose the right catalyst for my specific this compound and desired polymer properties?

A2: The choice of catalyst depends on several factors:

  • Reactivity of the Monomer: The inherent ring strain and steric hindrance of your this compound will influence the required catalyst activity. Highly strained monomers may polymerize with milder catalysts, while less strained rings may require more active ones.[10]

  • Desired Polymer Properties: For applications requiring high purity and low metal content (e.g., biomedical), organocatalysts are often preferred.[11] If control over molecular weight and a narrow polydispersity are critical, a "living" polymerization system with a well-defined initiator and catalyst is necessary.[4]

  • Reaction Conditions: The desired reaction temperature and time will also guide your choice. Some catalysts are highly active at room temperature, while others require elevated temperatures.[5][12]

Q3: How can I control the molecular weight and polydispersity of the resulting polyester?

A3: Achieving good control over the molecular weight and obtaining a narrow molecular weight distribution (low polydispersity index, PDI) is characteristic of a living polymerization.[4] Key strategies include:

  • Monomer to Initiator Ratio: In a living polymerization, the number-average molecular weight (Mₙ) can be predicted by the initial molar ratio of monomer to initiator, multiplied by the monomer's molecular weight and the fractional conversion.[12]

  • Choice of Initiator: A well-defined initiator, often an alcohol like benzyl alcohol, is crucial for initiating all polymer chains simultaneously.[3][9]

  • Selection of a "Living" Catalyst System: Use a catalyst that promotes initiation and propagation while minimizing chain termination and transfer reactions.[4]

  • High Purity: As mentioned previously, impurities can interfere with the controlled nature of the polymerization.[1][2]

Catalyst Performance Data

The following tables summarize quantitative data for common catalysts used in lactone ring-opening reactions to facilitate comparison.

Table 1: Organocatalysts for Lactone Ring-Opening

CatalystMonomerInitiatorTemperature (°C)Time (h)Conversion (%)Mₙ ( kg/mol )PDI (Đ)
DBUSpiro bis(γ-lactone)1,4-butanediol2524>955.0-10.81.5-1.9
TBDδ-valerolactoneBenzyl alcohol250.59810.41.10
Phosphazene Base (t-Bu-P4)γ-butyrolactoneBenzyl alcohol-4069011.51.80

Data compiled from multiple sources for general comparison.[5][11]

Table 2: Metal-Based Catalysts for Lactone Ring-Opening

CatalystMonomerInitiatorTemperature (°C)Time (h)Conversion (%)Mₙ ( kg/mol )PDI (Đ)
Sn(Oct)₂L-lactideiPrOH13029528.81.05
Zn ComplexL-lactideiPrOH1900.2598130.01.8
Yttrium Complexrac-CLMeBenzyl alcohol201>987.91.09

Data compiled from multiple sources for general comparison.[9][12]

Experimental Protocols

Representative Experimental Protocol for ROP using Sn(Oct)₂

This protocol provides a general procedure for the ring-opening polymerization of a this compound monomer using Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as the catalyst and benzyl alcohol as the initiator.[3]

1. Materials:

  • This compound monomer

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Benzyl alcohol

  • Anhydrous toluene

  • Methanol

  • Dichloromethane

2. Procedure:

  • Monomer Purification: The this compound monomer should be purified, for instance by recrystallization, and then dried under vacuum at an appropriate temperature (e.g., 40 °C) for 24 hours.[3]

  • Reaction Setup: A dried Schlenk flask is charged with the purified this compound monomer and a magnetic stir bar inside a glovebox or under an inert atmosphere. The flask is then evacuated and backfilled with dry nitrogen or argon three times.[3]

  • Addition of Reagents: Anhydrous toluene is added to dissolve the monomer. The desired amount of benzyl alcohol (initiator) is added via syringe, followed by the addition of the Sn(Oct)₂ catalyst solution in toluene. The monomer-to-initiator ratio will determine the target molecular weight.[3]

  • Polymerization: The reaction mixture is stirred at a constant temperature (e.g., 110-130 °C) under a nitrogen atmosphere. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.[3]

  • Termination and Purification: Once the desired conversion is achieved, the reaction is cooled to room temperature. The polymer is dissolved in dichloromethane and precipitated in a large excess of cold methanol. This precipitation process is repeated multiple times to ensure the removal of residual monomer and catalyst.[3]

  • Drying: The purified polymer is dried under vacuum at 40 °C until a constant weight is achieved.[3]

3. Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine the final monomer conversion.[3]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).[3]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ).[3]

Visualizations

Ring_Opening_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., Alcohol, R-OH) Activated_Monomer Activated Monomer Complex Initiator->Activated_Monomer Nucleophilic Attack Catalyst Catalyst Monomer This compound Monomer Catalyst->Monomer Activation Growing_Chain Growing Polymer Chain with Active End Group Activated_Monomer->Growing_Chain First Ring Opening Another_Monomer Another this compound Monomer Growing_Chain->Another_Monomer Ring-Opening Addition Elongated_Chain Elongated Polymer Chain Another_Monomer->Elongated_Chain

Caption: General mechanism of this compound ring-opening polymerization.

Catalyst_Selection_Workflow Define_Requirements Define Polymer Requirements (Biocompatibility, MW, PDI) Monomer_Properties Consider Monomer Properties (Ring Strain, Functional Groups) Define_Requirements->Monomer_Properties Biocompatible_Req Biocompatibility Required? Monomer_Properties->Biocompatible_Req Organocatalyst Select Organocatalyst (e.g., DBU, TBD, NHC) Biocompatible_Req->Organocatalyst Yes Metal_Catalyst Consider Metal Catalyst (e.g., Sn(Oct)₂, Zn, Y) Biocompatible_Req->Metal_Catalyst No Living_Polymerization Living Polymerization Needed? Organocatalyst->Living_Polymerization Metal_Catalyst->Living_Polymerization Select_Living_System Select Catalyst/Initiator for Living Polymerization Living_Polymerization->Select_Living_System Yes Optimize Optimize Reaction Conditions (Temp, Time, Concentration) Living_Polymerization->Optimize No Select_Living_System->Optimize

Caption: Workflow for selecting a suitable catalyst system.

Troubleshooting_Tree Start Low Monomer Conversion Check_Purity Check Monomer & Solvent Purity (NMR, Karl Fischer) Start->Check_Purity Purify Purify and Dry Reagents Check_Purity->Purify Impure Check_Catalyst Check Catalyst/Initiator Activity & Storage Check_Purity->Check_Catalyst Pure Purify->Check_Catalyst Replace_Catalyst Use Fresh/Active Catalyst/Initiator Check_Catalyst->Replace_Catalyst Inactive Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Catalyst->Check_Conditions Active Replace_Catalyst->Check_Conditions Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Success Successful Polymerization Check_Conditions->Success Optimal Optimize_Conditions->Success

Caption: Decision tree for troubleshooting low monomer conversion.

References

Technical Support Center: Managing and Separating Diastereomers in Spiro Bis-Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for spiro bis-lactone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the management and separation of diastereomers encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in managing diastereomers during spiro this compound synthesis?

A1: The formation of stereocenters during spiro this compound synthesis often leads to a mixture of diastereomers. The main challenges include controlling the diastereoselectivity of the reaction to favor a desired isomer and efficiently separating the resulting mixture of diastereomers, which often have very similar physical properties.

Q2: What factors influence the diastereomeric ratio in spiro this compound synthesis?

A2: The diastereomeric ratio is influenced by several factors, primarily whether the reaction is under kinetic or thermodynamic control.[1]

  • Thermodynamic Control: In reactions that are allowed to equilibrate, the product ratio is determined by the relative stabilities of the diastereomeric products.[1] Factors like the anomeric effect can significantly stabilize certain isomers.[1]

  • Kinetic Control: Under kinetically controlled conditions (e.g., lower reaction temperatures), the product ratio is determined by the relative activation energies of the pathways leading to each diastereomer.[1]

  • Reaction Conditions: The choice of catalyst (acid, transition metal, or organocatalyst), solvent, and temperature can significantly impact the stereochemical outcome.[2][3] For instance, certain metal ions can chelate to precursors, directing the cyclization to a specific face.[1]

  • Substrate Stereochemistry: The inherent stereochemistry of the starting materials can direct the formation of new stereocenters.[4]

Q3: Which analytical techniques are best for identifying and quantifying diastereomers of spiro bis-lactones?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H and ¹³C NMR: These techniques can distinguish between diastereomers, as they will have different chemical shifts and coupling constants.[5]

  • 2D NMR (NOESY/ROESY): These experiments can be used to determine the relative stereochemistry of the diastereomers by observing through-space correlations between protons.[6] High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is also highly effective for both separating and quantifying diastereomeric mixtures.[5][7]

Q4: What is Crystallization-Induced Diastereomer Transformation (CIDT) and how can it be applied?

A4: CIDT is a powerful technique where a mixture of diastereomers in solution, which are in equilibrium, is converted into a single, less soluble diastereomer that crystallizes out of solution.[8] This process can theoretically lead to a 100% yield of the desired diastereomer.[8] It is particularly useful when one diastereomer is more prone to crystallization. The equilibration in solution can be facilitated by a reversible reaction, such as ring-opening and closing, often catalyzed by mild acid or base.[8]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Synthesis Reaction

Symptoms:

  • The reaction produces a nearly 1:1 mixture of diastereomers.

  • The desired diastereomer is the minor product.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Reaction is under thermodynamic control, and the undesired isomer is more stable. Attempt to run the reaction under kinetic control by lowering the reaction temperature. This can trap the kinetically favored product.[1]
The catalyst is not providing sufficient facial selectivity. Experiment with different types of catalysts. For example, if using an acid catalyst, try a bulkier Lewis acid or an organocatalyst that might create a more sterically hindered environment.[2]
Solvent effects are not optimal for selectivity. Screen different solvents. The polarity and coordinating ability of the solvent can influence the transition state energies and thus the diastereoselectivity.
Substrate control is insufficient. If possible, modify the substrate to include a bulky protecting group that can block one face of the molecule, directing the reaction to the other side.[4]
Issue 2: Difficulty in Separating Diastereomers by Column Chromatography

Symptoms:

  • Diastereomers co-elute from a silica gel column.

  • Poor resolution between peaks, resulting in cross-contaminated fractions.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Diastereomers have very similar polarities. Optimize the solvent system: Systematically vary the eluent composition. Start with a low polarity mobile phase and gradually increase the polarity. Small additions of a third solvent can sometimes significantly improve selectivity.[7] Use high-performance flash chromatography: Employing smaller particle size silica can provide higher resolution.
Standard silica gel is not effective. Try a different stationary phase: Consider using alumina or a bonded-phase silica gel (e.g., diol, cyano). Reversed-phase chromatography (C18) can also be effective for separating some diastereomers.[7][9]
The compounds are not amenable to direct separation. Derivatization: Convert the diastereomeric mixture into derivatives (e.g., esters, silyl ethers) that may have larger differences in their physical properties, making them easier to separate chromatographically. The original functionality can be restored after separation.[7]

Data Presentation

Table 1: Examples of Diastereomeric Ratios in Spiro this compound and Related Spiroketal Syntheses

Synthetic Method Substrate/Reactants Conditions Diastereomeric Ratio (dr) Yield Reference
Trans-ketalizationProtected dihydroxy ketoneStepwise deprotection1:1.6Good[10]
Pd-catalyzed CyclocarbonylationSteroidal propargylic alcoholsPd(CH₃CN)₂Cl₂, Ligand, CO (40 atm), 100 °C>20:185-93%[11]
Photoinduced C-H InsertionDiazo precursor from cholesterol440 nm blue LEDs, 50 °C1:180%[11][12]
Tethered Bis-SpiroketalizationDiketo diol with a tetherRe₂O₇•SiO₂7.5:181%[13]
Aldol Ring ClosureMalonamide precursor-2:1-[4]

Experimental Protocols

Protocol 1: General Procedure for Separation of Spiro this compound Diastereomers by Flash Column Chromatography
  • Column Selection: Choose a high-resolution silica gel column with a particle size of 40-63 µm. The column size will depend on the amount of sample to be separated.

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude diastereomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Identify a solvent system that provides the best separation (largest difference in Rf values) between the two diastereomer spots.

  • Column Packing and Equilibration:

    • Pack the column with silica gel using the chosen eluent system (slurry packing is often preferred).

    • Equilibrate the column by running several column volumes of the eluent through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and placing the dried silica onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system. A shallow gradient of increasing polarity can sometimes improve separation.

    • Collect fractions and monitor their composition by TLC.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure diastereomers.

    • Combine the pure fractions of each diastereomer and concentrate them under reduced pressure.

Protocol 2: Characterization of Diastereomers by NMR Spectroscopy
  • Sample Preparation:

    • Prepare separate NMR samples for the crude mixture and each isolated diastereomer.

    • Dissolve 5-10 mg of each sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[14]

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum for each sample.

    • Compare the spectra of the pure diastereomers to identify unique signals for each isomer.

    • Integrate the unique signals in the spectrum of the crude mixture to determine the diastereomeric ratio.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum for each pure diastereomer to confirm the number of unique carbons and to further characterize each isomer.

  • 2D NOESY/ROESY Analysis (for stereochemical assignment):

    • For one of the pure diastereomers, acquire a 2D NOESY or ROESY spectrum.

    • Process the 2D data and look for cross-peaks that indicate through-space proximity of protons.

    • Use these correlations to deduce the relative stereochemistry of the molecule.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Diastereoselectivity cluster_separation Separation Stage cluster_troubleshooting_sep Troubleshooting Separation start Spiro this compound Synthesis check_dr Analyze Diastereomeric Ratio (dr) by NMR/HPLC start->check_dr low_dr Poor Diastereoselectivity? check_dr->low_dr dr is low good_dr Proceed to Separation check_dr->good_dr dr is acceptable kinetic Switch to Kinetic Control (Lower Temperature) low_dr->kinetic Yes catalyst Screen Different Catalysts low_dr->catalyst solvent Optimize Solvent low_dr->solvent substrate Modify Substrate (e.g., Bulky Protecting Group) low_dr->substrate separation Attempt Separation (e.g., Column Chromatography) kinetic->separation catalyst->separation solvent->separation substrate->separation good_dr->separation check_sep Successful Separation? separation->check_sep isolated Isolated Diastereomers check_sep->isolated Yes optimize_mobile Optimize Mobile Phase check_sep->optimize_mobile No change_stationary Change Stationary Phase optimize_mobile->change_stationary derivatize Derivatize Mixture change_stationary->derivatize cidt Consider CIDT derivatize->cidt cidt->isolated

Caption: Troubleshooting workflow for managing diastereomers.

Experimental_Workflow start Starting Materials reaction Spirocyclization Reaction start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup analysis Crude Product Analysis (NMR, HPLC to determine dr) workup->analysis separation Diastereomer Separation (Column Chromatography / HPLC) analysis->separation pure_A Pure Diastereomer A separation->pure_A pure_B Pure Diastereomer B separation->pure_B characterization Characterization (NMR, MS, etc.) pure_A->characterization pure_B->characterization

References

Technical Support Center: Enhancing Bis-Lactone Reactivity for Room Temperature Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the room temperature polymerization of bis-lactones.

Frequently Asked Questions (FAQs)

Q1: Why is achieving room temperature polymerization of bis-lactones challenging?

A1: The primary challenge lies in the inherent stability and lower ring strain of many lactone monomers, particularly five- and six-membered rings. This makes the thermodynamics of ring-opening polymerization less favorable at ambient temperatures.[1] Additionally, side reactions like intramolecular transesterification (backbiting) can become more prevalent at higher temperatures, which are often required for polymerization, leading to the formation of undesirable cyclic oligomers.[2]

Q2: What strategies can be employed to enhance the reactivity of bis-lactones for polymerization at room temperature?

A2: Several strategies can be used to boost the reactivity of bis-lactones:

  • Monomer Design: Introducing specific structural features into the bis-lactone monomer can significantly increase its reactivity. For example, the incorporation of γ-exomethylene moieties and a spiro structure has been shown to greatly enhance reactivity towards ring-opening, enabling controlled step-growth polymerization under mild conditions.[3][4] The exocyclic double bond increases the kinetic reactivity by providing a better leaving group character to the enol.[5]

  • Catalyst Selection: The choice of catalyst is crucial. Organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have proven effective in promoting the polymerization of activated bis-lactones at room temperature.[3][4] Other catalysts, including various metal alkoxides (Sn, Ti, Zn, Al), can also initiate ring-opening polymerization, with their reactivity varying depending on the metal center.[6]

  • Co-monomer Reactivity: The nucleophilicity of the co-monomer plays a significant role. Dithiols and primary diamines are generally more reactive nucleophiles than diols and can facilitate polymerization at room temperature, even without a catalyst in the case of diamines.[5][7]

Q3: What is "trans-lactonization" and how does it affect the polymerization process?

A3: Trans-lactonization is a specific reaction pathway observed during the polymerization of certain activated bis-lactones, such as the spiro bis-(γ-exomethylene γ-lactone) (γSL). Following the initial ring-opening of one of the lactone rings by a nucleophile, the resulting intermediate can undergo an intramolecular rearrangement to form a new lactone with an endocyclic double bond.[3][5] This process can be detrimental to achieving high molecular weight polymers as the newly formed lactone may exhibit lower reactivity towards further polymerization.[8] However, this unique reactivity can also be leveraged to create more complex polymer architectures, such as regioregular (ABAC)n terpolymers.[3][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Monomer Conversion 1. Low Monomer Reactivity: The inherent ring strain of the this compound is insufficient for polymerization at room temperature.[1] 2. Catalyst Inactivity: The catalyst may be degraded or poisoned by impurities. 3. Presence of Impurities: Water, alcohols, or other protic impurities in the monomer or solvent can act as chain transfer agents or catalyst inhibitors.[2][10] 4. Insufficient Reaction Time: The polymerization may be slow at room temperature.1. Modify the Monomer: If possible, synthesize a more reactive this compound by introducing activating groups like exomethylene moieties.[3][4] 2. Verify Catalyst Activity: Use a fresh batch of catalyst or purify the existing one. Ensure proper storage under an inert atmosphere. 3. Purify Reagents: Thoroughly dry the monomer and solvent before use. Recrystallization of the monomer may be necessary.[11] 4. Increase Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours).
Low Molecular Weight Polymer 1. Trans-lactonization: The formation of a less reactive lactone isomer can hinder chain growth.[8] 2. Incorrect Monomer-to-Initiator Ratio: An excess of initiator will lead to the formation of shorter polymer chains.[2] 3. Chain Transfer Reactions: Impurities can act as chain transfer agents, limiting the molecular weight.[2] 4. Low Monomer Concentration: At low concentrations, intramolecular cyclization (backbiting) may be favored over intermolecular propagation.[2]1. Increase Monomer Concentration: Running the polymerization at a higher concentration can favor propagation over trans-lactonization and backbiting.[8] 2. Optimize Stoichiometry: Carefully calculate and measure the amounts of monomer and initiator. 3. Ensure High Purity: Use highly purified monomer, initiator, and solvent. 4. Increase Monomer Concentration: A higher monomer concentration can shift the equilibrium towards polymer formation.
Broad Molecular Weight Distribution (High PDI) 1. Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, polymer chains will have varying lengths.[2] 2. Transesterification Reactions: Intermolecular transesterification can lead to a redistribution of chain lengths, broadening the PDI.[2][12] 3. Multiple Active Species: The presence of different catalytic species with varying activities can lead to a broad PDI.1. Choose an Efficient Catalyst/Initiator System: Select a system known for fast and controlled initiation. 2. Optimize Reaction Conditions: Lowering the reaction temperature (if possible) and shortening the reaction time can minimize transesterification.[2] 3. Use a Well-Defined Catalyst: Employ a single-site catalyst to ensure uniform chain growth.
Formation of Insoluble Gel 1. Cross-linking Reactions: Bis-lactones can act as cross-linking agents, especially if side reactions occur.[4][5] 2. High Monomer Conversion (in some systems): At very high conversions, the likelihood of intermolecular reactions leading to cross-linking can increase.1. Control Stoichiometry: Use a precise 1:1 stoichiometry of this compound to di-functional co-monomer for linear polymers. 2. Monitor Conversion: Stop the reaction before it reaches excessively high conversions if gelation is an issue.

Quantitative Data Summary

The following tables summarize the results from the step-growth polymerization of a highly reactive spiro bis-(γ-exomethylene γ-lactone) (γSL) at room temperature.[3]

Table 1: Step-Growth Polymerization of γSL with Diols

EntryCo-monomerCatalyst (mol%)Time (h)Conversion (%)Mn ( g/mol )aMw ( g/mol )aPDIa
11,4-butanediolDBU (5)24>992,5003,5001.4
21,4-butanediolDBU (10)24>995,80010,8001.9
31,4-benzenedimethanolDBU (5)24>993,1005,2001.7
4Triethylene glycolDBU (5)24>992,9004,9001.7

aDetermined by Gel Permeation Chromatography (GPC) in THF against PMMA standards.

Table 2: Step-Growth Polymerization of γSL with Dithiols and Diamines

EntryCo-monomerCatalyst (mol%)Time (h)Conversion (%)Mn ( g/mol )aMw ( g/mol )aPDIa
11,4-butanedithiolDBU (5)24>994,2007,6001.8
21,6-hexanedithiolDBU (5)24>994,5008,1001.8
31,4-diaminobutaneNone24>99-~10,000-
41,6-hexanediamineDBU (5)24>995,1009,7001.9

aDetermined by Gel Permeation Chromatography (GPC) in THF against PMMA standards.

Experimental Protocols

Representative Protocol for Room Temperature Step-Growth Polymerization of γSL with a Diol

This protocol is a representative procedure for the polymerization of the spiro bis-(γ-exomethylene γ-lactone) (γSL) with 1,4-butanediol using DBU as a catalyst.[3]

Materials:

  • Spiro bis-(γ-exomethylene γ-lactone) (γSL) (monomer)

  • 1,4-butanediol (co-monomer), freshly distilled

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

Procedure:

  • Monomer and Co-monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve γSL (1 equivalent) and 1,4-butanediol (1 equivalent) in anhydrous DMF to achieve the desired concentration (e.g., 0.4 M).

  • Catalyst Addition: Add the calculated amount of DBU (e.g., 5 mol%) to the reaction mixture via syringe.

  • Polymerization: Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Polymer Isolation: After the reaction is complete (as monitored by ¹H NMR for the disappearance of monomer signals), precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

  • Purification: Decant the methanol and redissolve the polymer in a minimal amount of dichloromethane. Re-precipitate the polymer in cold methanol. Repeat this dissolution-precipitation cycle two more times to remove residual monomer and catalyst.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification prep Flame-dry glassware under vacuum add_reagents Add γSL, co-monomer, and anhydrous DMF prep->add_reagents Inert atmosphere add_catalyst Add DBU catalyst add_reagents->add_catalyst stir Stir at room temperature for 24h add_catalyst->stir precipitate Precipitate in cold methanol stir->precipitate dissolve Redissolve in DCM precipitate->dissolve reprecipitate Re-precipitate in cold methanol (2x) dissolve->reprecipitate dry Dry under vacuum reprecipitate->dry characterization Characterization (NMR, GPC) dry->characterization Trans_Lactonization cluster_main Reaction Pathway cluster_pathways Competing Pathways ySL γSL + Diol ring_opening First Ring-Opening ySL->ring_opening intermediate Mono-adduct (Kinetic Product) ring_opening->intermediate polymerization Second Ring-Opening (Polymerization) intermediate->polymerization Desired Pathway trans_lactonization Trans-lactonization intermediate->trans_lactonization Side Reaction polymer Linear Polymer (AB)n polymerization->polymer isomer Less Reactive Lactone Isomer trans_lactonization->isomer

References

Overcoming challenges in the ring-opening polymerization of non-strained γ-lactones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ring-Opening Polymerization of Non-Strained γ-Lactones

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of non-strained γ-lactones (e.g., γ-butyrolactone, GBL). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique thermodynamic and kinetic challenges associated with polymerizing these five-membered ring systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my γ-lactone polymerization failing or showing negligible conversion?

A1: The primary challenge is thermodynamic. Unlike strained lactones (e.g., ε-caprolactone), the five-membered γ-lactone ring is relatively stable and possesses low ring-strain energy.[1][2] This results in an unfavorable polymerization equilibrium under standard conditions.

  • Thermodynamic Barrier: The Gibbs free energy of polymerization (ΔGₚ) is determined by the equation ΔGₚ = ΔHₚ - TΔSₚ, where ΔHₚ is the enthalpy and ΔSₚ is the entropy of polymerization.

    • Polymerization always leads to a decrease in entropy (negative ΔSₚ) as many small monomer molecules become one large polymer chain.[3]

    • For γ-butyrolactone (GBL), the enthalpy change (ΔHₚ) is only slightly negative (-1 to -5.4 kJ/mol), which is often insufficient to overcome the negative entropy term (TΔSₚ) at ambient temperatures.[3][4] This results in a positive ΔGₚ, meaning the polymerization is thermodynamically forbidden.[1]

  • Ceiling Temperature (T꜀): Every polymerization has a ceiling temperature, above which the polymer will depolymerize back to the monomer. For GBL, the T꜀ is very low under standard concentrations. To achieve polymerization, the reaction temperature must be kept below T꜀.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Performing the polymerization at very low temperatures (e.g., -40 °C) is a key strategy to make the ΔGₚ negative.[1][4]

  • Increase Monomer Concentration: High monomer concentrations (e.g., bulk polymerization) shift the equilibrium towards the polymer.[5]

  • Apply High Pressure: Applying ultra-high pressure (e.g., >700 MPa) can also favor polymerization by reducing the system's volume.[1][6]

Q2: I have low polymer yields and/or low molecular weight oligomers. What's going wrong?

A2: This is a common outcome when the thermodynamic hurdles are not fully overcome or when kinetic issues arise. Beyond the fundamental thermodynamic challenge, several factors can lead to poor results.

Troubleshooting Steps:

  • Verify Reagent Purity:

    • Water Content: Water and other protic impurities (like alcohols) can act as initiators or chain transfer agents, leading to a higher number of short chains and preventing high molecular weight polymer formation.[7][8] Use rigorous drying techniques for the monomer and solvents, and quantify water content using Karl Fischer titration.

    • Monomer Purity: Ensure the γ-lactone is free of acidic or basic impurities that could interfere with the catalyst.[8] Distillation of the monomer is highly recommended.

  • Check Catalyst/Initiator Activity:

    • Many catalysts for γ-lactone ROP are highly sensitive to air and moisture. Ensure they have been stored and handled under a strictly inert atmosphere (e.g., in a glovebox).[7]

    • Confirm you are using a sufficiently active catalyst. Traditional catalysts like Sn(Oct)₂ are often ineffective for GBL homopolymerization.[1] Highly active lanthanide or yttrium complexes, or strong organocatalysts like phosphazene bases, are often required.[1]

  • Optimize Reaction Time: While longer reaction times can increase conversion, they also increase the risk of side reactions, such as intermolecular transesterification, which can broaden the molecular weight distribution.[8]

Q3: What are the best strategies to successfully polymerize GBL?

A3: Success relies on shifting the monomer-polymer equilibrium towards the polymer. There are three main strategies that can be used alone or in combination.

  • Low-Temperature, High-Concentration Polymerization: This is the most direct approach to achieve a negative ΔGₚ.[4] By significantly lowering the temperature (e.g., -20 °C to -40 °C) and using a high monomer concentration (bulk polymerization), the unfavorable entropy term is minimized.[4][6]

  • High-Pressure Polymerization: Applying high pressure (e.g., 1000 MPa) favors the formation of the denser polymer phase and can enable polymerization at more accessible temperatures (e.g., 0-50 °C).[6]

  • Copolymerization with Strained Monomers: A highly effective strategy is to copolymerize the non-strained γ-lactone with a high-strain monomer like ε-caprolactone (ε-CL) or δ-valerolactone (δ-VL).[9][10] The large negative enthalpy of the strained monomer helps to drive the overall reaction forward, allowing for the incorporation of γ-lactone units into the copolymer chain.[1] Even with this method, the incorporation of the γ-lactone may be limited.[9]

Data Presentation: Overcoming Thermodynamic Barriers

The primary obstacle in γ-lactone ROP is thermodynamics. The following table summarizes key thermodynamic parameters for common lactones.

LactoneRing SizeRing StrainΔHₚ (kJ/mol)Polymerizability
γ-Butyrolactone (GBL)5-memberedLow-5.4 to -4.2[3][4]Thermodynamically difficult
δ-Valerolactone (DVL)6-memberedHigher-12.6[3]Readily polymerizable
ε-Caprolactone (ECL)7-memberedHigh-29.3[3]Readily polymerizable

Table 1: Comparison of thermodynamic data for different lactones.

The following table outlines successful polymerization conditions reported for GBL, demonstrating the strategies required to overcome its low reactivity.

Catalyst SystemTemperature (°C)PressureMonomer Conc.Mn ( kg/mol )Conversion (%)Reference
Yttrium Alkyl Complex-40Ambient10 mol/L11.590[4]
Lanthanide Complex-40Ambient10 mol/Lup to 30.267[4]
Phosphazene Base-40AmbientBulkup to 3090[1]
TfOH / BnOH5 - 50700-1500 MPa50% in Toluene2.2 - 9.7-[6]
Ureas / Alkoxides-20AmbientBulkup to 68.2-[6]

Table 2: Selected successful polymerization conditions for γ-butyrolactone (GBL).

Experimental Protocols

Representative Protocol: Low-Temperature ROP of γ-Butyrolactone (GBL)

This protocol is a generalized representation based on successful reports using highly active catalysts.[1][4] All procedures must be performed under a strictly inert and dry atmosphere (e.g., in a nitrogen-filled glovebox).

1. Materials & Purification:

  • γ-Butyrolactone (GBL): Stir over CaH₂ for 48 hours, then vacuum distill. Store over activated 4Å molecular sieves inside a glovebox.

  • Initiator (e.g., Benzyl Alcohol): Dry over CaH₂ and vacuum distill. Store inside a glovebox.

  • Catalyst (e.g., Y[N(SiMe₃)₂]₃ or tBu-P₄): Use as received from a commercial supplier and store under inert atmosphere, or synthesize according to literature procedures.

  • Solvent (e.g., Toluene): Purify using a solvent purification system or by distillation over sodium/benzophenone.

2. Polymerization Procedure:

  • Inside the glovebox, add the desired amount of GBL monomer to a pre-dried reaction vessel (e.g., a Schlenk flask or vial) equipped with a magnetic stir bar.

  • If using a solvent, add the required volume of purified toluene.

  • Add the initiator (e.g., benzyl alcohol) from a stock solution.

  • Seal the reaction vessel and remove it from the glovebox. Place it in a cooling bath set to the target temperature (e.g., -40 °C) and allow it to equilibrate for 15-20 minutes with stirring.

  • Prepare a stock solution of the catalyst in purified toluene inside the glovebox.

  • Rapidly inject the required amount of catalyst solution into the cold, stirring monomer solution to initiate the polymerization.

  • Allow the reaction to proceed for the specified time (e.g., 6-12 hours). The viscosity of the solution should increase noticeably.

  • Quench the polymerization by adding a small amount of acidified methanol or benzoic acid.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum at room temperature until a constant weight is achieved.

3. Characterization:

  • Conversion: Determine the monomer conversion using ¹H NMR spectroscopy on the crude reaction mixture by comparing the monomer and polymer peak integrals.

  • Molecular Weight & Dispersity (Đ): Analyze the purified polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polystyrene or poly(methyl methacrylate) standards.

Visualizations: Diagrams and Workflows

Thermodynamics cluster_lactones Lactone Monomers cluster_properties Ring Properties cluster_thermo Thermodynamic Outcome (ΔGₚ) cluster_result Polymerization Result GBL γ-Butyrolactone (GBL) 5-membered ring LowStrain Low Ring Strain GBL->LowStrain ECL ε-Caprolactone (ECL) 7-membered ring HighStrain High Ring Strain ECL->HighStrain Unfavorable ΔGₚ > 0 (Unfavorable) LowStrain->Unfavorable Small negative ΔHₚ Favorable ΔGₚ < 0 (Favorable) HighStrain->Favorable Large negative ΔHₚ NoPolymer No Polymerization (at RT) Unfavorable->NoPolymer Polymer Polymerization Occurs Favorable->Polymer

Caption: Thermodynamic comparison of non-strained vs. strained lactones.

Workflow arrow arrow start Start: Reagents purify 1. Purify & Dry Monomer, Solvent, Initiator (Strictly Inert Conditions) start->purify setup 2. Reaction Setup (In Glovebox) Add Monomer/Initiator to Vessel purify->setup cool 3. Equilibrate Temperature (e.g., -40°C in Cryobath) setup->cool initiate 4. Initiate Polymerization (Inject Catalyst Solution) cool->initiate react 5. Allow Reaction to Proceed (e.g., 6-24 hours) initiate->react quench 6. Quench Reaction (e.g., Acidified Methanol) react->quench precipitate 7. Isolate Polymer (Precipitate in Non-Solvent) quench->precipitate dry 8. Dry Polymer (Vacuum Oven) precipitate->dry analyze 9. Characterization (NMR, GPC, DSC) dry->analyze end End: Purified Polymer analyze->end

Caption: General experimental workflow for low-temperature ROP of GBL.

Troubleshooting cluster_thermo Thermodynamic Issues cluster_kinetic Kinetic & Purity Issues cluster_copolymer Alternative Strategy Problem Problem: Low or No Conversion Thermo_Check Is T << T꜀? Is [M] high? Problem->Thermo_Check Thermo_Sol Solution: • Lower Temperature (-40°C) • Use Bulk Concentration • Apply High Pressure Thermo_Check->Thermo_Sol No Kinetic_Check Are Reagents Pure? Is Catalyst Active? Thermo_Check->Kinetic_Check Yes Kinetic_Sol Solution: • Rigorously Dry All Reagents • Re-purify Monomer (Distill) • Handle Catalyst Under N₂/Ar Kinetic_Check->Kinetic_Sol No Copolymer_Sol Consider Copolymerization with Strained Monomer (e.g., ε-Caprolactone) Kinetic_Check->Copolymer_Sol Yes

Caption: Logical troubleshooting guide for GBL polymerization issues.

References

Validation & Comparative

Validating Bis-Lactone Copolymer Structures: A Comparative Guide to Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of bis-lactone copolymers is paramount for understanding their physicochemical properties and predicting their in-vivo performance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and versatile analytical technique for elucidating the intricate microstructures of these polymers. This guide provides an objective comparison of advanced NMR techniques for the validation of this compound copolymer structures, supported by experimental data and detailed protocols.

Performance Comparison of Advanced NMR Techniques

The selection of an appropriate NMR technique is critical for obtaining the desired structural information. While basic one-dimensional (1D) ¹H and ¹³C NMR provide fundamental compositional data, two-dimensional (2D) techniques are indispensable for a detailed microstructural analysis, including monomer sequence, stereochemistry, and connectivity.

NMR TechniqueInformation ProvidedAdvantagesLimitationsTypical Resolution
1D ¹H NMR - Monomer composition- Number-average molecular weight (Mn)[1]- Fast acquisition- Good for quantitative analysis of bulk composition[2]- Signal overlap in complex copolymers- Limited information on monomer sequence and stereochemistry[3]High
1D ¹³C NMR - Monomer sequence (dyads, triads)- Tacticity[4]- Greater chemical shift dispersion than ¹H NMR, resolving overlapping signals[4]- Sensitive to stereochemical environment- Lower sensitivity than ¹H NMR, requiring longer acquisition times[4]High
2D COSY - ¹H-¹H correlations through-bond (2-3 bonds)- Establishes proton connectivity within a monomer unit- Does not provide information about connectivity between different monomer units or heteronuclear correlationsHigh
2D HSQC - Direct one-bond ¹H-¹³C correlations[5]- Excellent for assigning protonated carbons- High sensitivity[5]- Does not show correlations to quaternary carbons or long-range connectivitiesVery High
2D HMBC - Long-range ¹H-¹³C correlations (2-4 bonds)[5]- Crucial for establishing connectivity between monomer units- Identifies quaternary carbons- Confirms monomer sequence[6]- Lower sensitivity than HSQC- Absence of a correlation is not definitive proof of a lack of connectivity[5]High
DOSY - Differentiates components based on diffusion coefficients- Separates signals from different polymer chains, oligomers, and residual monomers- "Virtual chromatography"[2]- Requires significant differences in molecular size for effective separationN/A

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible NMR data for this compound copolymer characterization.

Sample Preparation
  • Dissolve 10-20 mg of the this compound copolymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure complete dissolution, using gentle heating or sonication if necessary.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

1D ¹H NMR Spectroscopy
  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of scans: 16-64 (dependent on sample concentration).

    • Relaxation delay (d1): 5 times the longest T₁ relaxation time for quantitative analysis (typically 5-10 s).

    • Acquisition time (aq): 2-4 s.

  • Processing: Apply a line broadening factor of 0.3 Hz. Phase and baseline correct the spectrum. Integrate relevant signals for compositional analysis.

1D ¹³C{¹H} NMR Spectroscopy
  • Pulse Sequence: Inverse-gated decoupling for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more, depending on concentration and desired signal-to-noise ratio).

    • Relaxation delay (d1): 5 times the longest ¹³C T₁ for quantitative analysis (can be very long, 30-60 s). The use of a relaxation agent like Cr(acac)₃ can shorten d1.[7]

    • Acquisition time (aq): 1-2 s.

  • Processing: Apply a line broadening factor of 1-2 Hz. Phase and baseline correct the spectrum.

2D HSQC Spectroscopy
  • Pulse Sequence: Edited HSQC with gradient selection (e.g., hsqcedetgpsp).

  • Acquisition Parameters:

    • Number of scans: 2-8 per increment.

    • Relaxation delay (d1): 1-2 s.

    • Number of increments in F1: 256-512.

    • Spectral width in F1: Cover the entire ¹³C chemical shift range.

    • ¹JCH coupling constant: Optimized for one-bond C-H coupling (typically 145 Hz).

  • Processing: Apply a sine-bell window function in both dimensions.

2D HMBC Spectroscopy
  • Pulse Sequence: HMBC with gradient selection (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • Number of scans: 8-32 per increment.

    • Relaxation delay (d1): 1.5-2 s.

    • Number of increments in F1: 256-512.

    • Spectral width in F1: Cover the entire ¹³C chemical shift range.

    • Long-range coupling constant (ⁿJCH): Optimized for 2-4 bond couplings (typically 8-10 Hz).[5]

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions.

Visualizing the Validation Workflow and Logic

The following diagrams illustrate the general workflow for validating this compound copolymer structures using advanced NMR and the logical relationships between the different NMR techniques.

Validation_Workflow cluster_synthesis Copolymer Synthesis cluster_nmr NMR Analysis cluster_validation Structure Validation BisLactoneMonomers This compound Monomers Polymerization Ring-Opening Polymerization BisLactoneMonomers->Polymerization Copolymer This compound Copolymer Polymerization->Copolymer SamplePrep Sample Preparation Copolymer->SamplePrep NMR_Acquisition NMR Data Acquisition (1D & 2D) SamplePrep->NMR_Acquisition DataProcessing Data Processing & Analysis NMR_Acquisition->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation

General workflow for this compound copolymer validation.

NMR_Technique_Logic cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Structural Information H1_NMR ¹H NMR Composition Composition & M H1_NMR->Composition C13_NMR ¹³C NMR MonomerSequence Monomer Sequence (Dyads, Triads) C13_NMR->MonomerSequence Stereochemistry Stereochemistry C13_NMR->Stereochemistry COSY COSY COSY->H1_NMR confirms assignments HSQC HSQC HSQC->C13_NMR assigns protonated carbons HMBC HMBC Connectivity Inter-residue Connectivity HMBC->Connectivity MonomerSequence->Composition Connectivity->MonomerSequence

Logical relationships between NMR techniques and structural information.

References

A Comparative Analysis of Bis-Lactones and Bis-Anhydrides for Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced and sustainable polymeric materials, polyesters stand out for their versatility and wide range of applications, from biomedical devices to packaging. The choice of monomer is a critical determinant of the final polymer's properties and the efficiency of the synthesis process. This guide provides a comparative study of two key classes of cyclic monomers used in polyester synthesis: bis-lactones and bis-anhydrides. We will delve into their reactivity, the polymerization methods they are suited for, and the properties of the resulting polyesters, supported by experimental data and detailed protocols.

Performance Comparison: Bis-Lactones vs. Bis-Anhydrides

The selection between bis-lactones and bis-anhydrides for polyester synthesis hinges on the desired polymerization mechanism and the targeted polymer characteristics. Traditionally, these monomers have distinct advantages and disadvantages, which are summarized in the tables below.

Table 1: Comparison of Polymerization Conditions and Resulting Polymer Properties

ParameterPolyester from Bis-Lactones (Step-Growth)Polyester from Bis-Anhydrides (Polycondensation)Polyester from Lactones (ROP)
Monomers Spiro bis(γ-exomethylene γ-lactone) (γSL) & DiolsMaleic Anhydride & 1,6-hexanediolβ-propiolactone
Catalyst/Initiator DBULanthanum triflatePotassium Acetate / 18-crown-6
Temperature (°C) Room Temperature10025
Time (h) 24Not Specified24
Conversion (%) >95Not Specified>95
Number Average Molecular Weight (Mn, g/mol ) 5,000 - 10,000up to 12,00015,000
Polydispersity Index (Đ) Not SpecifiedNot Specified1.15
Reference [1][2][3][4]

Table 2: Thermal Properties of Polyesters

PropertyPolyester from functional β-lactonesPolyester from ε-decalactone & comonomers
Glass Transition Temperature (Tg, °C) -15 to +40Minor changes with composition
Melting Temperature (Tm, °C) Not SpecifiedDecreases with increasing ε-DL content
Decomposition Onset Temperature (Tonset,d, °C) 226 to 272203 to 324 (depending on comonomer)
Reference [5][6]

Polymerization Mechanisms and Pathways

The synthesis of polyesters from bis-lactones and bis-anhydrides typically proceeds through different polymerization mechanisms. Below are graphical representations of these pathways.

Polyester_Synthesis_Pathways cluster_0 Step-Growth Polymerization of Activated Bis-Lactones cluster_1 Polycondensation of Bis-Anhydrides and Diols BL Activated Bis-Lactone (e.g., γSL) BL_Diol BL_Diol BL->BL_Diol Diol Diol Diol->BL_Diol Polyester_BL Polyester with Pendant Groups BL_Diol->Polyester_BL Organocatalyst (e.g., DBU) Room Temperature BA Bis-Anhydride BA_Diol BA_Diol BA->BA_Diol Diol2 Diol Diol2->BA_Diol Polyester_BA Polyester BA_Diol->Polyester_BA Catalyst Moderate Temperature (60-100°C) Byproduct Carboxylic Acid Intermediate Polyester_BA->Byproduct generates

Polymerization pathways for bis-lactones and bis-anhydrides.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for researchers. Below are representative procedures for the synthesis of polyesters from both bis-lactones and bis-anhydrides.

Protocol 1: Step-Growth Polymerization of an Activated this compound (γSL) with a Diol

This protocol is based on the room-temperature polymerization of a highly reactive spiro this compound.[1][7]

Materials:

  • Spiro bis(γ-exomethylene γ-lactone) (γSL)

  • Diol (e.g., 1,4-butanediol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a dry glovebox, dissolve the γSL monomer and the diol in the anhydrous solvent in a vial equipped with a stir bar.

  • Add the DBU catalyst to the solution.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • After complete conversion (typically 24 hours), the polymer can be isolated by precipitation in a non-solvent like cold diethyl ether.

  • The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

Protocol 2: Polycondensation of a Bis-Anhydride with a Diol

This protocol describes a catalyzed polycondensation reaction at a moderate temperature.[3]

Materials:

  • Maleic anhydride

  • 1,6-hexanediol

  • Catalyst (e.g., lanthanum triflate)

Procedure:

  • Combine maleic anhydride, 1,6-hexanediol, and the lanthanum triflate catalyst in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

  • Heat the mixture in bulk to 100 °C under a nitrogen atmosphere.

  • The reaction is carried out for a specified period, during which the viscosity of the mixture will increase.

  • The resulting polyester is then cooled to room temperature.

  • Purification can be achieved by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.

  • The purified polymer is dried under vacuum.

Protocol 3: Anionic Ring-Opening Polymerization of β-propiolactone

This protocol details a common method for synthesizing polyesters from lactones via ring-opening polymerization.[4]

Materials:

  • β-propiolactone (purified)

  • Potassium acetate (initiator)

  • 18-crown-6 (to solubilize the initiator)

  • Anhydrous toluene (solvent)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve potassium acetate and 18-crown-6 in anhydrous toluene to form the initiator complex.

  • In a separate dry Schlenk flask, add the desired amount of β-propiolactone.

  • Transfer the initiator solution to the monomer solution via cannula or syringe.

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold diethyl ether.

  • Wash the polymer precipitate with fresh diethyl ether multiple times and dry under vacuum to a constant weight.

Concluding Remarks

The choice between bis-lactones and bis-anhydrides for polyester synthesis is not straightforward and depends heavily on the desired application and processing conditions.

  • Bis-anhydrides offer a direct route to polyesters through polycondensation with diols at moderate temperatures. However, achieving high molecular weights can be challenging due to the in-situ generation of carboxylic acids.[1][2][7]

  • Traditional bis-lactones have been historically difficult to use in step-growth polymerization due to side reactions.[1][7] However, recent advances in monomer design, such as the development of activated spiro bis-lactones, have enabled efficient step-growth polymerization under mild, room-temperature conditions, opening up new avenues for creating functional polyesters.[1][2][7]

  • Ring-opening polymerization (ROP) of lactones remains a powerful technique for producing well-defined polyesters with high molecular weights and low polydispersities.[8][9] This method offers excellent control over the polymer architecture.

For researchers and drug development professionals, the enhanced reactivity of novel bis-lactones presents an exciting opportunity for the synthesis of a diverse range of copolymers with unique functionalities under benign reaction conditions. Conversely, the use of bis-anhydrides remains a viable option, particularly when specific polyester backbones are targeted and the molecular weight requirements are less stringent. The selection of the monomer and polymerization strategy should be guided by a thorough understanding of these trade-offs to achieve the desired material properties.

References

A Comparative Guide: Bis-lactone Step-Growth Polymerization vs. Traditional Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aliphatic polyesters, a cornerstone of biodegradable materials for drug delivery and biomedical applications, is primarily achieved through two distinct methodologies: traditional ring-opening polymerization (ROP) of lactones and the more recent bis-lactone step-growth polymerization.[1][2][3][4] While both pathways yield valuable polyesters, they differ fundamentally in mechanism, reaction kinetics, and the resulting polymer structures, which in turn dictates their suitability for specific applications. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.

Mechanistic Overview

Traditional Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a chain-growth mechanism where a cyclic monomer, such as ε-caprolactone or lactide, is opened by an initiator (e.g., an alcohol) and sequentially added to the growing polymer chain.[5] The reaction is typically catalyzed by organometallic compounds (like tin octoate), acids, or enzymes.[5][6] The reactivity of the lactone monomer is highly dependent on its ring strain, with smaller, more strained rings (like 6- and 7-membered lactones) polymerizing much faster than larger, less-strained macrocycles.[1][7][8][9] This method allows for good control over molecular weight by adjusting the monomer-to-initiator ratio and can produce polymers with low dispersity under controlled conditions.[1][6]

This compound Step-Growth Polymerization

Step-growth polymerization involving bis-lactones is a more recent innovation that combines the advantages of ring-opening with the versatility of polycondensation.[2][3][9] In this approach, a bifunctional lactone monomer reacts with a bifunctional co-monomer, such as a diol, dithiol, or diamine, in a stepwise fashion.[2][3][10][11] Unlike traditional ROP, this is an (AB)n type polymerization where each ring-opening event creates a new reactive site for the next coupling step. A key challenge has been identifying this compound monomers with sufficient reactivity to undergo polymerization under mild conditions.[2][9] Recent advancements, such as the introduction of exomethylene groups on the lactone ring, have significantly enhanced reactivity, enabling polymerization even at room temperature.[2][3][9] This method offers exceptional versatility, as a single this compound monomer can be combined with a wide array of co-monomers to produce a diverse library of copolymers.[2][10]

Comparative Workflow and Mechanism

The fundamental differences in the polymerization mechanisms are visualized below. ROP proceeds via a chain-growth pathway, where monomers add sequentially to an active center. In contrast, this compound polymerization follows a step-growth pathway, where dimers, trimers, and oligomers combine to form the final polymer.

G cluster_ROP Traditional Ring-Opening Polymerization (Chain-Growth) cluster_StepGrowth This compound Polymerization (Step-Growth) ROP_Monomer Lactone Monomer (e.g., ε-Caprolactone) ROP_Active Active Propagating Chain ROP_Monomer->ROP_Active Initiation ROP_Initiator Initiator + Catalyst (e.g., Alcohol + Sn(Oct)₂) ROP_Active->ROP_Active ROP_Polymer High MW Polymer (Chain Growth) ROP_Active->ROP_Polymer Termination SG_MonomerA This compound Monomer SG_Dimer Dimer SG_MonomerA->SG_Dimer Step 1 SG_MonomerB Co-monomer (e.g., Diol) SG_MonomerB->SG_Dimer Step 1 SG_Oligomer Oligomers SG_Dimer->SG_Oligomer Step 2 SG_Polymer High MW Polymer (Stepwise Coupling) SG_Oligomer->SG_Polymer Step 'n' G cluster_methods Polymerization Method cluster_properties Resulting Polymer Properties ROP Traditional ROP MW High Molecular Weight (> 40k g/mol) ROP->MW Structure Linear Homopolymers Simple Block Copolymers ROP->Structure SGP This compound Step-Growth Functionality Versatile Functionality (Ester, Thioether, Amide) SGP->Functionality Diversity High Structural Diversity (Regioregular (AB)n, (ABAC)n) SGP->Diversity Thermal Tunable Thermal Properties (Tg, Amorphous/Crystalline) SGP->Thermal

References

Authenticating Bis-Lactone Copolymer Structures: A Comparative Guide to Using Model Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural authentication of novel copolymers is paramount for predicting their physicochemical properties and ensuring their efficacy and safety in biomedical applications. This guide provides a comparative analysis of using model reactions as a powerful tool to elucidate the structure of bis-lactone copolymers, supported by experimental data and detailed methodologies.

The synthesis of copolymers from this compound monomers presents unique challenges in structural characterization due to the potential for complex reaction pathways and the formation of various microstructures. Model reactions, utilizing monofunctional analogs of the comonomers, offer a simplified yet highly effective approach to understand the underlying reaction mechanisms and to obtain unambiguous spectroscopic data for the authentic structures of the resulting copolymers.[1][2][3]

Comparative Analysis of Model Reactions in this compound Copolymerization

A key advantage of employing model reactions is the ability to isolate and study individual reaction steps in a controlled manner. This approach has been instrumental in understanding the reactivity of spiro bis-lactones, such as the spiro bis(γ-exomethylene γ-lactone) (γSL), and in authenticating the structure of copolymers derived from them.[1][2][3]

Model reactions with simple alcohols, such as 3,5-dimethoxybenzyl alcohol (DMBA) and 2-methoxyethanol, have been crucial in revealing the reactivity of the γSL monomer.[1][2] These studies demonstrated the rapid consumption of the this compound and the formation of an isomerized lactone intermediate, which subsequently converts to the final diester.[1][2] This insight is critical for interpreting the more complex polymerization reactions with diols, dithiols, and diamines.

Furthermore, these model reactions provide invaluable reference spectroscopic data. By analyzing the ¹H and ¹³C NMR spectra of the products from model reactions, specific signals corresponding to different structural units can be unequivocally assigned. This information is then directly applicable to the analysis of the more complex spectra of the final copolymers, enabling accurate structural authentication.[1][2][3]

One of the most significant findings from model reaction studies is the discovery of a trans-lactonization process that occurs after the first ring-opening of the spiro this compound.[1][2][3] This rearrangement slows down the second ring-opening step and has profound implications for the final copolymer microstructure, even opening up possibilities for preparing regioregular (ABAC)n terpolymers.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the characterization of this compound copolymers, where the structural assignments were authenticated using insights from model reactions.

Table 1: Comparison of Copolymer Properties Synthesized from Spiro this compound (γSL) with Various Comonomers

ComonomerCatalystMolecular Weight (Mw, g·mol⁻¹)Glass Transition Temp. (Tg, °C)Monomer Conversion
DiolsDBU5,000 - 10,000-Complete
DithiolsDBU~10,000 (for P(N3b))-Complete
Diamines-Not determined (low solubility)43.3 (for P(N3a))Complete

Data synthesized from multiple sources.[1][2]

Experimental Protocols

General Methodology for Model Reactions

To investigate the reactivity of the spiro this compound (γSL) and to obtain reference spectroscopic data, model reactions are carried out with monofunctional nucleophiles.

  • Reactants: The spiro this compound (γSL) is reacted with a model alcohol (e.g., 3,5-dimethoxybenzyl alcohol or 2-methoxyethanol) or other nucleophiles like benzyl mercaptan in a suitable solvent (e.g., deuterated chloroform for in-situ NMR monitoring).

  • Catalyst: An organocatalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often employed to facilitate the reaction.[1][2] The catalyst concentration is typically around 2.5-5 mol%.

  • Reaction Monitoring: The reaction progress is monitored in real-time using ¹H NMR spectroscopy. This allows for the observation of the consumption of the starting materials and the formation of intermediates and final products.

  • Product Characterization: Upon completion, the reaction mixture is analyzed in detail by ¹H and ¹³C NMR spectroscopy to elucidate the structure of the resulting products.

General Methodology for this compound Copolymerization

The insights gained from model reactions are then applied to the synthesis and characterization of the corresponding copolymers.

  • Polymerization: The spiro this compound (γSL) is polymerized with a difunctional comonomer (e.g., diol, dithiol, or diamine) in a suitable solvent (e.g., DMF). The reaction is typically catalyzed by an organocatalyst like DBU.

  • Copolymer Isolation: After complete conversion of the monomer, the resulting copolymer is isolated, for example, by precipitation in a non-solvent.

  • Structural Characterization: The structure of the purified copolymer is authenticated using ¹H and ¹³C NMR spectroscopy. The assignments of the NMR signals are based on the reference data obtained from the model reactions.

  • Macromolecular Characterization: The molecular weight and molecular weight distribution of the copolymers are determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: The thermal properties of the copolymers, such as the glass transition temperature (Tg), are determined by Differential Scanning Calorimetry (DSC).

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of using model reactions to authenticate copolymer structures and the key reaction pathway discovered through this approach.

experimental_workflow cluster_model_reactions Model Reaction Studies cluster_copolymerization Copolymer Synthesis & Characterization mr_start React Spiro this compound with Model Nucleophile mr_monitor Monitor Reaction by NMR mr_start->mr_monitor mr_analyze Analyze Product Structure (¹H & ¹³C NMR) mr_monitor->mr_analyze mr_data Obtain Reference Spectroscopic Data mr_analyze->mr_data copoly_auth Authenticate Structure using Reference Data mr_data->copoly_auth Informs copoly_synth Synthesize this compound Copolymer copoly_char Characterize Copolymer (NMR, GPC, DSC) copoly_synth->copoly_char reaction_pathway cluster_reaction Reaction Pathway of Spiro this compound start Spiro this compound (γSL) ring_opening First Ring-Opening with Nucleophile start->ring_opening trans_lactonization Trans-lactonization (Rearrangement) ring_opening->trans_lactonization can occur second_opening Second Ring-Opening ring_opening->second_opening direct path intermediate Isomerized Lactone Intermediate trans_lactonization->intermediate intermediate->second_opening final_product Final Diester/ Dithioester/Diamide second_opening->final_product

References

A Comparative Guide to the Biological Activity of Bis-Lactone Analogs and Their Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of bis-lactone analogs and their precursors, supported by experimental data. This compound analogs, a diverse group of chemical compounds, have garnered significant interest in drug discovery due to their wide range of biological activities, including antifungal, anticancer, and quorum sensing inhibitory effects. This document summarizes key findings, presents comparative data, and details the experimental protocols used to evaluate these compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of various lactone analogs. A direct quantitative comparison between this compound analogs and their immediate precursors is often challenging as precursors are frequently reported as inactive without specific metrics.

Table 1: Antifungal Activity of Aromatic Bis-γ-Lactone Analogs

CompoundTarget OrganismActivityReference
Aromatic Bis-γ-Lactone AnalogsColletotrichum gloeosporioidesActive[1][2]
Synthetic PrecursorsColletotrichum gloeosporioidesInactive[1][2]

Table 2: Anticancer Activity of Bischalcone Analogs

CompoundCell LineIC50 (µM)Reference
Bischalcone Analog 3bMeWo (Melanoma)47.71[3]
Bischalcone Analog 3cMeWo (Melanoma)35.26[3]
Bischalcone Analog 3bA375 (Melanoma)31.78[3]
Bischalcone Analog 3cA375 (Melanoma)9.49[3]
Bischalcone Analog 3A549, DU145, KB, KB-VIN1.57 - 5.14[4]
Bischalcone Analog 5A549, DU145, KB, KB-VIN1.57 - 5.14[4]
Bischalcone Analog 6A549, DU145, KB, KB-VIN1.57 - 5.14[4]
Bischalcone Analog 13A549, DU145, KB, KB-VIN1.57 - 5.14[4]

Table 3: Quorum Sensing Inhibition by N-Acyl-Homoserine Lactone (AHL) Analogs

CompoundTargetIC50 (µM)Reference
4-phenylbutanoyl-d-HSL (31)RhlI20 ± 10[5]
C4-d-HSL (5)RhlI688 ± 91[5]
N-acetyl derivative 7lChromobacterium violaceumInactive[6]
Benzylcarbamate 7oChromobacterium violaceumActive[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antifungal Activity Assay (Mycelial Growth and Conidia Germination)

The antifungal activity of the test compounds against fungi such as Colletotrichum gloeosporioides is determined using a poisoned food technique.

  • Preparation of Fungal Cultures: The fungus is grown on a suitable medium, such as potato dextrose agar (PDA), until sporulation.

  • Preparation of Test Compounds: Stock solutions of the this compound analogs and their precursors are prepared in a suitable solvent (e.g., DMSO).

  • Poisoned Medium Preparation: The stock solutions are serially diluted and added to the molten PDA to achieve the desired final concentrations. The final concentration of the solvent is kept below a level that does not affect fungal growth (typically <1% v/v).

  • Inoculation: A mycelial disc of a specific diameter, taken from the periphery of an actively growing fungal colony, is placed at the center of the solidified poisoned agar plates. For conidia germination assays, a conidial suspension is spread on the agar surface.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28 °C) for a specified period.

  • Data Collection: The radial growth of the mycelium is measured daily. For conidia germination, the percentage of germinated conidia is determined by microscopic examination.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to a control (medium with solvent only). The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs and their precursors for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compounds) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO or isopropanol is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Antifungal Activity Screening

Antifungal_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Fungal Culture (e.g., C. gloeosporioides) start->culture compounds Prepare Test Compounds (Analogs & Precursors) start->compounds media Prepare Poisoned Growth Media culture->media compounds->media inoculate Inoculate Plates media->inoculate incubate Incubate inoculate->incubate measure Measure Mycelial Growth or Conidia Germination incubate->measure calculate Calculate % Inhibition and MIC measure->calculate end End calculate->end

Caption: Workflow for evaluating the antifungal activity of this compound analogs.

Signaling Pathway: Inhibition of NF-κB by Sesquiterpene Lactones

While a specific signaling pathway for the antifungal or anticancer activity of the discussed this compound analogs is not detailed in the provided search results, the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a known mechanism for the anti-inflammatory and anticancer effects of sesquiterpene lactones, a related class of compounds.

NFkB_Inhibition cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor 1. Activation IKK IKK Complex receptor->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB 2. Phosphorylation of IκB IkB IκB NFkB NF-κB nucleus Nucleus NFkB->nucleus 5. Translocation IkB_NFkB->NFkB 4. Release of NF-κB proteasome Proteasomal Degradation IkB_NFkB->proteasome 3. Ubiquitination proteasome->IkB Degrades IκB transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription 6. Binds to DNA translocation Translocation SL Sesquiterpene Lactones SL->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Logical Relationship: Quorum Sensing Inhibition

Many lactone analogs function as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system. These inhibitors can act at different stages of the QS circuit.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell synthase Signal Synthase (e.g., LuxI) signal AHL Signal Molecule synthase->signal receptor Signal Receptor (e.g., LuxR) genes Virulence Gene Expression receptor->genes Regulates precursors Precursors precursors->synthase signal->receptor Binds & Activates inhibitor Lactone Analog (Inhibitor) inhibitor->synthase Inhibits Synthesis inhibitor->receptor Blocks Binding (Antagonist)

Caption: Mechanisms of quorum sensing inhibition by lactone analogs.

References

A Head-to-Head Battle of Monomers: Spiro Bis-Lactone (γSL) vs. Bis(α-exovinylene cyclic carbonates) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the reactivity, polymerization behavior, and synthetic accessibility of two highly reactive monomer classes, spiro bis-lactone (γSL) and bis(α-exovinylene cyclic carbonates), for the synthesis of advanced polymers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform monomer selection for specific applications.

In the quest for novel polymers with tailored properties, the choice of monomer is paramount. Both spiro bis(γ-exomethylene γ-lactone) (γSL) and bis(α-exovinylene cyclic carbonates) have emerged as promising candidates for step-growth polymerization under mild conditions, offering pathways to a diverse range of functional polyesters, polyurethanes, and other copolymers. This guide provides an objective comparison of their reactivity and synthetic utility, supported by experimental findings from recent literature.

At a Glance: Reactivity and Performance Comparison

The enhanced reactivity of both γSL and bis(α-exovinylene cyclic carbonates) stems from the presence of exocyclic double bonds, which facilitates ring-opening with nucleophiles. The spirocyclic structure of γSL further activates the lactone rings towards nucleophilic attack.

ParameterSpiro this compound (γSL)Bis(α-exovinylene cyclic carbonates)Key Observations
Monomer Synthesis Multi-step synthesis from malonic acid via propargylation, hydrolysis, and Pd-catalyzed cycloisomerization.[1][2]Typically synthesized from bis(propargylic alcohol)s and CO2 via organocatalyzed carboxylative coupling.Both monomers are accessible from readily available starting materials.
Reactivity with Diols Undergoes step-growth polymerization at room temperature with catalysts like DBU to form polyesters.[1][2] A notable feature is the occurrence of a trans-lactonization process after the first ring-opening.[1]Readily undergoes organocatalyzed step-growth copolymerization with diols at room temperature to form regioregular poly(oxo-carbonate)s.[3]Both monomers exhibit high reactivity with diols under mild conditions. The trans-lactonization in γSL offers a unique handle for polymer architecture control.
Reactivity with Dithiols Reacts with dithiols in the presence of a catalyst (e.g., DBU) to form poly(spiro-bis(β-thioether lactone))s as the thermodynamic product.[1]Similar to γSL, it is expected to react with dithiols to form sulfur-containing polymers. The behavior is reported to be similar to γSL.[1]Both monomers are suitable for the synthesis of sulfur-containing polymers.
Reactivity with Diamines Readily polymerizes with primary diamines, even without a catalyst, to yield poly(spiro-bis(β-hydroxy-lactame))s.[1]Reacts with primary and secondary diamines under ambient conditions to produce novel regioregular functional polyurethanes.Both monomers show excellent reactivity with diamines for the synthesis of polyurethane-like structures without the need for isocyanates.
Polymerization Control Step-growth polymerization allows for the preparation of a variety of (AB)n copolymers from a single monomer.[1][2] The spiro structure can desynchronize the ring-opening of the two lactones.[1]The polyaddition reactions are generally well-controlled, leading to regioregular polymers.Both systems offer good control over the polymer microstructure.

Delving into the Chemistry: Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the synthesis and polymerization of both monomer classes.

Synthesis of Spiro Bis(γ-exomethylene γ-lactone) (γSL)

The synthesis of γSL is a multi-step process starting from malonic acid.[1][2]

  • Propargylation of Dimethyl Malonate: Dimethyl malonate is reacted with propargyl bromide in the presence of a base to yield dimethyl dipropargylmalonate.

  • Hydrolysis: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid.

  • Palladium-Catalyzed Cycloisomerization: The bis-alkynoic acid undergoes a double cycloisomerization catalyzed by a palladium pincer complex to yield the final spiro bis(γ-exomethylene γ-lactone) monomer.[1][2]

Synthesis of Bis(α-exovinylene cyclic carbonate)

A general and efficient method for the synthesis of bis(α-alkylidene cyclic carbonates) involves the organocatalyzed carboxylative coupling of carbon dioxide to bis(propargylic alcohol)s.

  • Catalyst System: An organic salt catalyst is often employed, sometimes in conjunction with a metal co-catalyst like CuI or AgI.

  • Reaction Conditions: The bis(propargylic alcohol) is reacted with CO2 under moderate pressure (e.g., 15 bar) and at mild temperatures (e.g., 25-40 °C).

  • Work-up: The resulting bis(α-exovinylene cyclic carbonate) is then purified, often by chromatography.

Representative Step-Growth Polymerization Protocol

A general procedure for the step-growth polymerization of either γSL or a bis(α-exovinylene cyclic carbonate) with a difunctional nucleophile (e.g., a diol) is as follows:

  • Reactant Mixture: Equimolar amounts of the monomer (γSL or bis(α-exovinylene cyclic carbonate)) and the comonomer (e.g., 1,4-butanediol) are dissolved in a suitable solvent, such as DMF.[1][2]

  • Catalyst Addition: A catalytic amount (e.g., 5 mol%) of an organocatalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the reaction mixture.[1][2]

  • Reaction Progression: The reaction is stirred at room temperature for a specified period (e.g., 24 hours), and the progress can be monitored by techniques like ¹H NMR spectroscopy.[1][2]

  • Polymer Isolation: The resulting polymer is typically isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the chemical processes involved, the following diagrams, generated using the DOT language, depict the general reaction pathways and a typical experimental workflow.

Step_Growth_Polymerization cluster_Monomers Monomers cluster_Nucleophile Comonomer cluster_Reaction Polymerization cluster_Polymers Resulting Polymers Spiro this compound Spiro this compound Step-Growth\nPolymerization Step-Growth Polymerization Spiro this compound->Step-Growth\nPolymerization w/ Diol Bis(α-exovinylene\ncyclic carbonate) Bis(α-exovinylene cyclic carbonate) Bis(α-exovinylene\ncyclic carbonate)->Step-Growth\nPolymerization w/ Diamine Difunctional Nucleophile\n(Diol, Dithiol, Diamine) Difunctional Nucleophile (Diol, Dithiol, Diamine) Difunctional Nucleophile\n(Diol, Dithiol, Diamine)->Step-Growth\nPolymerization Polyester Polyester Step-Growth\nPolymerization->Polyester Polyurethane Polyurethane Step-Growth\nPolymerization->Polyurethane

Caption: General scheme of step-growth polymerization.

Experimental_Workflow start Start dissolve Dissolve Monomer & Comonomer in Solvent (e.g., DMF) start->dissolve add_catalyst Add Catalyst (e.g., DBU) dissolve->add_catalyst react Stir at Room Temperature (e.g., 24h) add_catalyst->react monitor Monitor Reaction (e.g., by NMR) react->monitor precipitate Precipitate Polymer in Non-solvent monitor->precipitate dry Dry Polymer under Vacuum precipitate->dry characterize Characterize Polymer (NMR, GPC, etc.) dry->characterize end End characterize->end

Caption: Typical experimental workflow for polymerization.

Conclusion

Both spiro this compound (γSL) and bis(α-exovinylene cyclic carbonates) are highly valuable and reactive monomers for the synthesis of a wide array of functional polymers under mild, often room temperature, conditions. The choice between them will likely depend on the desired final polymer architecture and the specific functional groups required. The γSL monomer offers a unique trans-lactonization pathway with diols, providing an additional level of control over the polymer structure. In contrast, bis(α-exovinylene cyclic carbonates) represent a versatile platform for creating regioregular polyurethanes and polycarbonates from CO2-sourced materials. The experimental data available to date suggests that both monomer classes exhibit comparable and high reactivity towards various nucleophiles, making them powerful tools in the polymer chemist's arsenal for the development of next-generation materials.

References

Evaluating the efficacy of different organocatalysts for bis-lactone polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable polyesters through the ring-opening polymerization (ROP) of lactones is a cornerstone of advanced drug delivery systems and biomedical materials. The choice of catalyst is paramount in controlling the polymerization process and the final properties of the polymer. This guide provides a comparative evaluation of the efficacy of different classes of organocatalysts for the polymerization of bis-lactones, offering a side-by-side look at their performance based on available experimental data.

While direct comparative studies on a single bis-lactone monomer are limited in published literature, this guide leverages data from the polymerization of well-studied mono-lactones, such as lactide and ε-caprolactone, to provide a valuable proxy for evaluating the potential performance of these catalysts in this compound systems. The presented data and protocols offer a strong foundation for catalyst selection and experimental design in the synthesis of novel polyesters from this compound monomers.

Comparative Performance of Organocatalysts

The following table summarizes the performance of representative organocatalysts from three major classes—Thioureas, Phosphazenes, and Guanidines/Amidines—in the ring-opening polymerization of lactones. The data highlights key metrics for evaluating catalyst efficacy, including reaction time, monomer conversion, number-average molecular weight (Mn), and polydispersity index (PDI).

Catalyst ClassCatalyst ExampleMonomerCatalyst Loading (mol%)Time (h)Temperature (°C)Conversion (%)Mn (kDa)PDI
Thiourea Bis(thiourea)L-Lactide2.50.25RT9017.11.06[1]
Thiourea Thiourea/AlkoxideL-Lactide10.5RT9514.51.08[2]
Phosphazene BEMPL-Lactide123RT7813.11.08[3]
Phosphazene t-BuP2ε-Caprolactone124RT>9511.41.15[4]
Guanidine TBDδ-Valerolactone1< 0.1RT9821.81.15[5]
Amidine DBUε-Caprolactone524RT>9510.01.20

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the organocatalyzed ring-opening polymerization of lactones, which can be adapted for this compound monomers.

General Procedure for Thiourea-Catalyzed Polymerization

This protocol is based on the use of a bifunctional thiourea catalyst.

  • Materials and Setup: A thoroughly dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of this compound monomer and initiator (e.g., benzyl alcohol). The flask is then purged with a dry, inert gas (e.g., nitrogen or argon).

  • Solvent and Catalyst Addition: Anhydrous solvent (e.g., dichloromethane or toluene) is added to dissolve the monomer and initiator. The thiourea catalyst and a co-catalyst, if required (e.g., an organic base like triethylamine), are then added to the stirring solution under an inert atmosphere.

  • Polymerization: The reaction mixture is stirred at the desired temperature (e.g., room temperature) for the specified duration. The progress of the polymerization can be monitored by techniques such as 1H NMR spectroscopy by taking aliquots from the reaction mixture at different time intervals.

  • Termination and Purification: Upon reaching the desired conversion, the polymerization is quenched by the addition of a small amount of a proton source, such as benzoic acid. The polymer is then precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum to a constant weight.[1]

General Procedure for Phosphazene-Catalyzed Polymerization

This protocol outlines the use of a phosphazene base as the organocatalyst.

  • Materials and Setup: In a glovebox, a dried vial is charged with the this compound monomer and an initiator (e.g., 1-pyrenebutanol).

  • Solvent and Catalyst Addition: Anhydrous toluene is added to dissolve the monomer and initiator. The phosphazene catalyst (e.g., BEMP) is then added to the solution to initiate the polymerization.[3]

  • Polymerization: The reaction is allowed to proceed at the chosen temperature for the required time.

  • Purification: After the reaction, the polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in cold methanol. The purified polymer is collected by filtration and dried under vacuum.

General Procedure for Guanidine/Amidine-Catalyzed Polymerization

This protocol is suitable for strong organic bases like TBD or DBU.

  • Materials and Setup: The this compound monomer and initiator (e.g., benzyl alcohol) are added to a dry reaction vessel under an inert atmosphere.

  • Catalyst Addition: The guanidine or amidine catalyst is added to the monomer/initiator mixture, either neat or in a minimal amount of anhydrous solvent.

  • Polymerization: The reaction is stirred at the specified temperature for the duration of the polymerization.

  • Work-up: The polymerization is terminated by adding a weak acid. The resulting polymer is then purified by precipitation in a non-solvent such as cold methanol, followed by filtration and drying.[5]

Visualizing the Process

To better understand the experimental workflow and the logic behind catalyst evaluation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer This compound Monomer Reaction Reaction under Inert Atmosphere Monomer->Reaction Initiator Initiator (e.g., Alcohol) Initiator->Reaction Catalyst Organocatalyst Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Monitoring Monitoring (e.g., NMR) Reaction->Monitoring Aliquots Quenching Quenching Reaction->Quenching Precipitation Precipitation Quenching->Precipitation PurifiedPolymer Purified Polymer Precipitation->PurifiedPolymer

Caption: Generalized experimental workflow for organocatalyzed this compound polymerization.

catalyst_evaluation cluster_catalyst Catalyst Class cluster_metrics Performance Metrics cluster_outcome Evaluation Outcome Thiourea Thiourea Efficacy Catalyst Efficacy Thiourea->Efficacy Phosphazene Phosphazene Phosphazene->Efficacy Guanidine Guanidine/Amidine Guanidine->Efficacy Conversion Monomer Conversion (%) Mn Molecular Weight (Mn) PDI Polydispersity (PDI) Time Reaction Time Temp Temperature Efficacy->Conversion Efficacy->Mn Efficacy->PDI Efficacy->Time Efficacy->Temp

Caption: Logical relationship for evaluating organocatalyst efficacy in this compound polymerization.

References

A Comparative Analysis of β-Lactone and β-Thiolactone Analogs of Tetrahydrolipstatin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship and inhibitory potential of tetrahydrolipstatin analogs reveals key differences between β-lactone and their sulfur-containing β-thiolactone counterparts. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals in the fields of obesity and cancer therapeutics.

Tetrahydrolipstatin (THL), commercially known as Orlistat, is a potent inhibitor of pancreatic lipase and is a clinically approved anti-obesity drug.[1] Its mechanism of action involves the covalent modification of the active site serine residue of lipases, thereby preventing the hydrolysis of dietary triglycerides.[1][2] The reactive β-lactone ring is crucial for this inhibitory activity.[3][4] This has led to the exploration of various analogs, including the substitution of the β-lactone oxygen with sulfur to form β-thiolactones, in an effort to modulate activity and selectivity.

This guide compares the biological activity of β-lactone and β-thiolactone analogs of tetrahydrolipstatin, focusing on their inhibitory effects on porcine pancreatic lipase and their cytotoxicity against human cancer cell lines.

Performance Comparison: Lipase Inhibition and Cytotoxicity

The inhibitory activities of tetrahydrolipstatin analogs are typically quantified by their half-maximal inhibitory concentration (IC50) against a target enzyme, such as porcine pancreatic lipase (PPL). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available data for key β-lactone and β-thiolactone analogs.

CompoundCore StructureTarget EnzymeIC50 (nM)Cytotoxicity (IC50 > 10 µM)
Tetrahydrolipstatin (THL)β-lactonePorcine Pancreatic Lipase4.0[1][5]Yes[1][5]
cis-disubstituted THLβ-lactonePorcine Pancreatic Lipase15[1]Not Reported
β-thiolactone analogβ-thiolactonePorcine Pancreatic Lipase> 10,000Yes
ent-THL (enantiomer)β-lactonePorcine Pancreatic Lipase77[1][5]Yes[1][5]

Key Findings:

  • β-Lactone is critical for potent lipase inhibition: The natural configuration of tetrahydrolipstatin with the β-lactone ring is the most potent inhibitor of porcine pancreatic lipase, with an IC50 value of 4.0 nM.[1][5]

  • Stereochemistry influences activity: The stereochemistry of the substituents on the β-lactone ring plays a significant role in inhibitory activity. The cis-disubstituted β-lactone analog of THL is less potent (IC50 = 15 nM) than THL itself.[1] The enantiomer of THL, ent-THL, is also significantly less active with an IC50 of 77 nM.[1][5]

  • β-Thiolactone analogs show significantly reduced lipase inhibition: The substitution of the endocyclic oxygen with sulfur in the β-thiolactone analog of tetrahydrolipstatin results in a dramatic loss of inhibitory activity against porcine pancreatic lipase, with an IC50 value greater than 10,000 nM.[6]

  • Low cytotoxicity observed for tested analogs: Both the β-lactone and β-thiolactone analogs, as well as various stereoisomers of THL, exhibited low cytotoxicity against a panel of human cancer cell lines (MCF-7, MDA-MB-231, and H460), with IC50 values generally being more than three orders of magnitude greater than that of the cytotoxic control, camptothecin.[1][5]

Mechanism of Action and Experimental Workflows

The inhibitory action of tetrahydrolipstatin and its analogs on pancreatic lipase is initiated by the nucleophilic attack of the active site serine residue on the electrophilic carbonyl carbon of the β-lactone or β-thiolactone ring. This leads to the formation of a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive.

lipase_inhibition cluster_0 Pancreatic Lipase Active Site cluster_1 Inhibitor cluster_2 Outcome Ser152 Ser152 His263 His263 Ser152->His263 H-bond Inactive_Enzyme Covalent Acyl-Enzyme Intermediate (Inactive Lipase) Ser152->Inactive_Enzyme Forms Asp176 Asp176 His263->Asp176 H-bond Inhibitor Tetrahydrolipstatin Analog (β-lactone or β-thiolactone) Inhibitor->Ser152 Nucleophilic Attack on Carbonyl Carbon

Caption: Mechanism of Pancreatic Lipase Inhibition.

The evaluation of these inhibitors typically follows a standardized experimental workflow.

experimental_workflow Start Start Enzyme_Prep Prepare Porcine Pancreatic Lipase Solution Start->Enzyme_Prep Inhibitor_Prep Prepare Serial Dilutions of Inhibitor Analogs Start->Inhibitor_Prep Substrate_Prep Prepare Substrate Solution (p-nitrophenyl butyrate) Start->Substrate_Prep Incubation Pre-incubate Lipase with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep->Incubation Reaction_Start Initiate Reaction by Adding Substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure Absorbance Change (product formation) over time Reaction_Start->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Lipase Inhibition Assay.

Experimental Protocols

Porcine Pancreatic Lipase (PPL) Inhibition Assay

The inhibitory activity of the tetrahydrolipstatin analogs against porcine pancreatic lipase is determined using a spectrophotometric assay with p-nitrophenyl butyrate (pNPB) as the substrate.

  • Reagents and Buffers:

    • Tris-HCl buffer (pH 8.0)

    • Porcine Pancreatic Lipase (PPL) stock solution

    • p-Nitrophenyl butyrate (pNPB) stock solution in acetonitrile

    • Test compounds (THL analogs) dissolved in DMSO

  • Assay Procedure:

    • A solution of PPL in Tris-HCl buffer is prepared.

    • The test compounds are serially diluted to various concentrations.

    • In a 96-well plate, the PPL solution is pre-incubated with the test compounds for a specified time at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the pNPB substrate.

    • The hydrolysis of pNPB to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, H460) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT.

    • The cells are incubated further to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • The percentage of cell viability for each concentration of the test compound is calculated relative to a control of untreated cells.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Conclusion

The comparative analysis of β-lactone and β-thiolactone analogs of tetrahydrolipstatin underscores the critical role of the β-lactone ring and its stereochemistry in the potent inhibition of pancreatic lipase. The substitution of the endocyclic oxygen with sulfur in the β-thiolactone analog leads to a significant loss of activity. While these analogs generally exhibit low cytotoxicity, the profound difference in their lipase inhibitory potential provides valuable insights for the rational design of future lipase inhibitors. These findings are crucial for researchers and drug development professionals aiming to refine the structure of tetrahydrolipstatin to develop more effective and selective therapeutic agents.

References

Navigating the Complexities of Bis-Lactone Synthesis: A Guide to Validating Computational Predictive Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like bis-lactones presents a significant challenge. Predicting the outcome of reactions that form these intricate structures is crucial for efficient and successful synthesis. This guide provides a comparative overview of computational models used to predict bis-lactone reaction outcomes, supported by experimental validation data, to aid in the selection of appropriate predictive tools.

The formation of bis-lactones, often involving macrocyclization, is a pivotal step in the total synthesis of many natural products. The success of these reactions hinges on factors like regioselectivity and stereoselectivity. Computational chemistry has emerged as a powerful tool to predict these outcomes, saving valuable time and resources in the laboratory. This guide delves into the validation of two primary computational approaches: Density Functional Theory (DFT) and Machine Learning (ML).

The Power of Prediction: Computational Models in Focus

Density Functional Theory (DFT): A Mechanistic Insight

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, it can be used to calculate the energies of reactants, transition states, and products, thereby predicting the most likely reaction pathway and the resulting stereochemistry or regiochemistry.

A notable application of DFT in this compound synthesis is in predicting the selectivity of key bond-forming reactions. For instance, in the total synthesis of the this compound natural product (±)-ulodione A, DFT calculations were employed to investigate the selectivity of a crucial Diels-Alder dimerization step.[1][2] The calculations, performed at the PW6B95D3/def2-TZVPP level of theory, predicted the formation of a specific cyclohexene adduct as the major product due to a lower activation energy barrier compared to other possible isomers.[3] This prediction was subsequently confirmed by experimental results, which yielded the predicted product in a 48% overall yield over two steps.[3]

Machine Learning (ML): Learning from Data

Machine learning models, particularly neural networks and random forests, are increasingly being used to predict reaction outcomes.[4][5] These models are trained on large datasets of known reactions and learn to identify complex patterns that correlate reaction features (such as reactants, reagents, and solvents) with outcomes like yield and selectivity.

While specific, validated ML models for this compound synthesis are still emerging, the general approach holds significant promise. For example, ML models have been successfully developed to predict the regioselectivity of SNAr reactions with high accuracy (94.7-96.3%).[1][6] A powerful strategy that combines the strengths of both approaches is to use ML for rapid screening of possible outcomes, flagging reactions with high uncertainty for more rigorous, but computationally expensive, DFT analysis.[1][6][7]

Head-to-Head: A Comparative Look

Direct comparative studies of different computational models for the same this compound reaction are still rare in the literature. However, we can extrapolate from broader studies on reaction prediction.

Computational ModelStrengthsWeaknessesBest Suited For
Density Functional Theory (DFT) Provides detailed mechanistic insights. Can be highly accurate with the appropriate choice of functional and basis set. Does not require large datasets.Computationally expensive. Accuracy is highly dependent on the chosen functional.Elucidating reaction mechanisms. Predicting stereoselectivity and regioselectivity for novel or complex systems.
Machine Learning (ML) Computationally fast for prediction after training. Can identify complex, non-obvious correlations from large datasets.Requires large, high-quality training datasets. Less interpretable "black box" nature. May not extrapolate well to reactions outside the training data.High-throughput screening of reaction conditions. Predicting yields and outcomes for well-established reaction classes.

Table 1: Comparison of DFT and Machine Learning for Predicting Reaction Outcomes.

Experimental Validation: The Ground Truth

The ultimate test of any computational model is its ability to accurately predict real-world experimental outcomes. The validation process involves comparing the predicted outcomes with those observed in the laboratory.

Key Experimental Protocols for Validation:
  • Reaction Setup: The synthesis is carried out precisely as modeled. For a macrocyclization step like the Shiina macrolactonization, this involves the slow addition of the seco-acid to a solution containing the condensing agent and catalyst.[8]

  • Product Isolation and Characterization: The reaction mixture is purified using techniques such as column chromatography. The structure of the isolated product(s) is then unequivocally determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

  • Quantification of Outcomes: The yield of the major product and the ratio of any isomers (diastereomers or regioisomers) are determined, typically by NMR analysis of the crude reaction mixture or by isolated yields after purification.

For example, in the synthesis of (±)-ulodione A, the computationally predicted major Diels-Alder product was isolated and its structure confirmed by X-ray crystallography, providing the highest level of experimental validation.[1]

Visualizing the Workflow

A typical workflow for the computational prediction and experimental validation of a this compound forming reaction can be visualized as follows:

G cluster_computational Computational Prediction cluster_experimental Experimental Validation Define_Reaction Define Reaction: Reactants, Reagents, Conditions Select_Model Select Computational Model (DFT or ML) Define_Reaction->Select_Model Run_Calculation Perform Calculation/ Train Model Select_Model->Run_Calculation Predict_Outcome Predict Outcome: Major Product, Selectivity, Yield Run_Calculation->Predict_Outcome Setup_Reaction Set up Reaction in Lab Predict_Outcome->Setup_Reaction Guide Experiment Isolate_Product Isolate and Purify Product(s) Setup_Reaction->Isolate_Product Characterize_Product Characterize Product(s) (NMR, MS, X-ray) Isolate_Product->Characterize_Product Quantify_Outcome Quantify Yield and Selectivity Characterize_Product->Quantify_Outcome Quantify_Outcome->Predict_Outcome Validate/Refine Model

Figure 1: Workflow for computational prediction and experimental validation.

This diagram illustrates the iterative process where computational predictions guide experimental work, and the experimental results, in turn, are used to validate and refine the computational models.

Logical Relationships in Model Selection

The choice between a DFT and an ML approach, or a hybrid model, depends on the specific research question and available resources.

G Start Problem Definition: Predict this compound Reaction Outcome Data_Available Large Dataset of Similar Reactions Available? Start->Data_Available Novel_System Novel Reaction or High Mechanistic Insight Needed? Data_Available->Novel_System No Use_ML Use Machine Learning Model Data_Available->Use_ML Yes Use_DFT Use DFT Model Novel_System->Use_DFT Yes Use_Hybrid Use Hybrid ML-DFT Model Novel_System->Use_Hybrid No End Predicted Outcome Use_ML->End Use_DFT->End Use_Hybrid->End

Figure 2: Decision tree for selecting a computational model.

This decision tree highlights that for well-precedented reactions with ample data, an ML approach may be most efficient. For novel transformations or when a deep mechanistic understanding is required, DFT is the more appropriate tool. A hybrid approach can offer a balance of speed and accuracy for broader screening campaigns.

Conclusion

The prediction of this compound reaction outcomes is a challenging yet increasingly manageable task with the aid of computational models. While DFT has a proven track record in providing detailed mechanistic insights that can accurately predict selectivity in specific cases like the synthesis of ulodione A, the field is moving towards data-driven approaches. Machine learning offers the potential for rapid and accurate predictions, especially when large datasets are available. The most promising future direction appears to be the synergistic use of ML for high-throughput screening and DFT for in-depth analysis of challenging or novel reactions. For researchers in drug development and natural product synthesis, a thorough understanding of these computational tools and their experimental validation is paramount for accelerating the discovery and synthesis of complex bioactive molecules.

References

A Comparative Guide to Bioorthogonal β-Lactone Probes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioorthogonal β-lactone probes for protein labeling, focusing on their performance against alternative methods and supported by experimental data. β-Lactones are a versatile class of small molecules that serve as valuable tools in chemical biology and drug discovery.[1][2] They are particularly effective as activity-based protein profiling (ABPP) probes due to their ability to covalently modify the active sites of specific enzyme classes, most notably serine hydrolases.[3] This guide details their application, compares their performance metrics, and provides standardized protocols to aid in experimental design.

Data Presentation: Performance Comparison

The selection of a bioorthogonal probe depends on factors like reactivity, selectivity, and the experimental context (e.g., live-cell imaging vs. proteomic analysis). β-lactone probes offer a unique reactivity profile, but their performance should be weighed against other common bioorthogonal techniques.

Table 1: Comparison of Select β-Lactone Probe Scaffolds

Probe Type/ScaffoldKey Features & SelectivityTarget Proteins / ResiduesExample Application
α-Methylene-β-lactone (MeLac) Broadly reactive warhead.[4] Couples a Michael acceptor with β-lactone functionality.[4]Nucleophilic residues (Cys, Ser, Thr, Tyr, Lys).[4]A measurement probe for competitive chemical proteomics to profile the reactivity of various small molecules.[4]
GSH-β-lactone Highly selective probe.[4]Glutathione S-transferase P (GSTP1).[4]Selective labeling of GSTP1 in live cells for functional studies.[4]
trans-3,4-disubstituted-β-lactones Broad reactivity profile across numerous serine hydrolases.[3]Diverse members of the serine hydrolase family.[3]Mass spectrometry-based analysis of the landscape of serine hydrolases in cancer cell proteomes.[3]
Alkyne-functionalized β-lactones Designed for two-step labeling via click chemistry.[5]Penicillin-binding proteins (PBPs), ClpP protease in S. aureus.[5]In situ profiling of target engagement and identifying inhibitors in live bacterial cells.[2][5]

Table 2: Comparison with Alternative Bioorthogonal Reactions

Reaction TypeReactantsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
β-Lactone Probes β-lactone + Nucleophilic Residue (e.g., Ser)Varies with protein targetTargets active enzymes; privileged structures with balanced reactivity.[1][2]Reactivity is limited to specific enzyme classes; not a universal ligation reaction.
Staudinger Ligation Azide + Phosphine~0.001[6]Highly biocompatible; traceless version forms a native amide bond.[6]Slow kinetics; phosphine reagents are prone to air oxidation.[5][6]
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne + Azide10¹ - 10⁴[6]Very fast reaction rates and high efficiency.[6]Copper catalyst is toxic to living cells, limiting in vivo applications.[6][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne + Azide10⁻³ - 1[6]Excellent for live-cell and in vivo imaging; no catalyst needed.[6]Slower than CuAAC; bulky cyclooctynes can be difficult to incorporate and may cause non-specific labeling.[5][6]
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene/Alkyne1 - 10⁶[6]Exceptionally fast kinetics; highly biocompatible and tunable.[6][7]Bulky reagents may perturb the system; some tetrazines show reduced selectivity compared to CuAAC.[5][6]

Experimental Protocols

The successful application of β-lactone probes for activity-based protein profiling relies on a systematic workflow. The following is a generalized methodology for labeling and identifying target proteins from a complex proteome.

Protocol 1: General Workflow for ABPP with β-Lactone Probes

1. Probe Treatment of Cells or Proteomes:

  • For Live Cells: Culture cells (e.g., COLO205 human colon cancer cells) to desired confluency.[3] Treat the cells with the β-lactone probe (e.g., 25 µM) in culture media for a specified time (e.g., 30 minutes) at 37°C.[3] A DMSO-treated control should be run in parallel.
  • For Proteomes: Isolate the desired proteome fraction (e.g., membrane proteome).[3] Incubate the proteome (e.g., 1 mg/mL) with the β-lactone probe or DMSO control under similar concentration, time, and temperature conditions.

2. Proteome Preparation (Lysis and Fractionation):

  • After treatment, wash the cells with cold PBS to remove excess probe.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant. The protein concentration should be determined using a standard assay (e.g., BCA assay).

3. Bioorthogonal Ligation (Click Chemistry):

  • This step is for β-lactone probes that contain a bioorthogonal handle like an alkyne or azide.
  • To the proteome sample, add the click chemistry reaction cocktail. For a CuAAC reaction, this typically includes the reporter tag (e.g., an azide-biotin or azide-fluorophore), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
  • Incubate the reaction for 1 hour at room temperature.

4. Analysis of Labeled Proteins:

  • Gel-Based Analysis:
  • Separate the labeled proteins by SDS-PAGE.
  • If a fluorescent reporter tag was used, visualize the labeled proteins directly using an in-gel fluorescence scanner.
  • This method is useful for visualizing the overall labeling profile and can be used in competitive profiling experiments to assess inhibitor selectivity.[3]
  • Mass Spectrometry-Based Analysis (for Protein Identification):
  • If a biotin reporter tag was used, enrich the labeled proteins using streptavidin-coated beads.
  • Elute the captured proteins from the beads.
  • Digest the proteins into peptides using trypsin.
  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the probe-labeled proteins.[3][8]

Mandatory Visualizations

Diagram 1: General ABPP Workflow

ABPP_Workflow cluster_cell Cellular Environment cluster_lab Biochemical Analysis cluster_analysis Downstream Analysis LiveCells Live Cells or Native Proteome LabeledProteome Covalently Labeled Proteome LiveCells->LabeledProteome Incubation Probe Bioorthogonal β-Lactone Probe Probe->LiveCells Lysis Cell Lysis & Proteome Extraction LabeledProteome->Lysis Click Bioorthogonal Ligation (e.g., Click Chemistry) Lysis->Click Analysis Analysis Click->Analysis Reporter Reporter Tag (Fluorophore/Biotin) Reporter->Click Gel Gel-Based Visualization Analysis->Gel MS LC-MS/MS for Protein ID Analysis->MS Logic_Diagram Start Start: Choose a Bioorthogonal Reaction LiveSystem Live Cells / In Vivo? Start->LiveSystem Speed Is Speed Critical? (>10 M⁻¹s⁻¹) LiveSystem->Speed Yes CuAAC CuAAC LiveSystem->CuAAC No (In Vitro) Speed_No Is Speed Critical? Speed->Speed_No No IEDDA IEDDA Speed->IEDDA Yes (Fastest) SPAAC SPAAC Speed_No->SPAAC Yes (Good Balance) Staudinger Staudinger Ligation Speed_No->Staudinger No (Slow but Biocompatible)

References

Safety Operating Guide

Proper Disposal of Bis-lactones: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of bis-lactones, a diverse class of chemical compounds characterized by the presence of two lactone rings, is paramount to ensuring laboratory safety and environmental protection. The specific disposal protocol for a bis-lactone is dictated by its unique chemical properties and associated hazards, which can range from non-hazardous to highly toxic. Therefore, a thorough hazard assessment of the specific this compound compound is the critical first step in determining the appropriate disposal route.

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.

Step 1: Hazard Identification and Waste Classification

The initial and most crucial step is to determine the hazard classification of the specific this compound. This information can be found in the Safety Data Sheet (SDS) provided by the chemical manufacturer.

  • Hazardous Bis-lactones: If the SDS indicates that the this compound is toxic, carcinogenic, mutagenic, reactive, corrosive, or flammable, it must be treated as hazardous waste.

  • Non-Hazardous Bis-lactones: If the SDS explicitly states that the this compound is non-hazardous, it can be managed as non-hazardous chemical waste. However, institutional and local regulations must still be followed.

Step 2: Waste Segregation

Proper segregation of this compound waste is essential to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid this compound Waste: Collect unused or expired pure compounds, as well as contaminated consumables such as gloves and weighing paper, in a dedicated, clearly labeled hazardous waste container.

  • Liquid this compound Waste:

    • Aqueous Solutions: Solutions of bis-lactones in water should be collected in a designated aqueous hazardous waste container.

    • Organic Solvent Solutions: Solutions of bis-lactones in organic solvents must be collected in a designated solvent waste container. It is crucial to segregate halogenated and non-halogenated solvent waste streams.

  • Contaminated Labware:

    • Disposable Labware: Items such as pipette tips and centrifuge tubes that have come into contact with bis-lactones should be placed in a designated solid hazardous waste container.

    • Reusable Labware: Glassware and other reusable equipment must be decontaminated before being washed and reused.

Step 3: Waste Container Management

All waste containers must be managed in accordance with laboratory safety standards:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the this compound, and any associated hazard symbols (e.g., flammable, toxic).

  • Compatibility: Ensure that the waste container material is compatible with the this compound and any solvents present.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible chemicals.

Step 4: Decontamination and Disposal of Empty Containers

Empty containers that previously held bis-lactones must be properly decontaminated before disposal.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the this compound residue.

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may be permissible for drain disposal if the this compound is non-hazardous and local regulations allow, but it is best practice to collect all rinsates as hazardous waste.

  • Deface Label: Completely remove or deface the original label on the container.

  • Dispose of Container: Once decontaminated, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material.

Step 5: Final Disposal

The final disposal of this compound waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of bis-lactones down the drain or in the regular trash unless explicitly permitted for a specific non-hazardous compound by your institution's EHS office and local regulations.

Quantitative Data for Chemical Waste Disposal

The following table provides general quantitative guidelines that are often used in the classification and disposal of chemical waste. However, always refer to your institution's specific protocols and the chemical's SDS.

ParameterGuidelineNotes
pH of Aqueous Waste for Drain Disposal 5.5 - 9.5This is a common range, but it can vary based on local wastewater treatment capabilities. Always neutralize strong acids and bases before considering drain disposal.
Flash Point for Flammable Liquid Waste < 60°C (140°F)Liquids with a flashpoint below this temperature are generally considered flammable hazardous waste.
Concentration of "P-listed" Acutely Hazardous Waste in Rinsate Any concentrationThe rinsate from a container that held a P-listed waste must be managed as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BisLactoneDisposal cluster_0 Waste Generation & Assessment cluster_1 Hazardous Waste Pathway cluster_2 Non-Hazardous Waste Pathway start This compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds hazard_q Is the this compound Hazardous? sds->hazard_q segregate_haz Segregate Waste Streams (Solid, Liquid - Halogenated/ Non-halogenated, Aqueous) hazard_q->segregate_haz Yes segregate_nonhaz Segregate as Non-Hazardous Chemical Waste hazard_q->segregate_nonhaz No label_haz Label as Hazardous Waste segregate_haz->label_haz store_haz Store in Satellite Accumulation Area label_haz->store_haz dispose_haz Dispose via EHS/ Licensed Contractor store_haz->dispose_haz check_regs Check Institutional and Local Regulations segregate_nonhaz->check_regs dispose_nonhaz Dispose According to Regulations (e.g., regular trash, drain disposal if permitted) check_regs->dispose_nonhaz

Caption: Decision workflow for the proper disposal of this compound waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.